L-165041
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
| Record name | L-165041 | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/L-165041 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040745 | |
| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79558-09-1 | |
| Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-165041 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-165041: An In-Depth Technical Guide to a Selective PPARδ Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-165041, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It is designed to serve as a critical resource for researchers and drug development professionals investigating the therapeutic potential of PPARδ modulation. This document collates quantitative data on the binding affinity and transactivation potency of this compound, details established experimental protocols for its characterization, and illustrates the core signaling pathways it modulates. Through a structured presentation of data and methodologies, this guide aims to facilitate further research into the roles of this compound in metabolic regulation, inflammation, and cellular proliferation.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). These receptors play crucial roles in the regulation of lipid and glucose homeostasis, inflammation, and cell proliferation and differentiation.[1][2][3]
PPARδ is ubiquitously expressed and has emerged as a significant therapeutic target for a variety of metabolic disorders, including dyslipidemia, obesity, and type 2 diabetes, as well as conditions linked to inflammation.[1][4] The activation of PPARδ is known to enhance fatty acid oxidation and improve insulin (B600854) sensitivity, making its selective agonists valuable tools for both basic research and clinical investigation.[1]
This compound was one of the first synthetic compounds identified as a potent and selective PPARδ agonist.[5] Its ability to activate PPARδ with high selectivity over PPARα and PPARγ has made it an important pharmacological tool for elucidating the physiological functions of PPARδ. This guide provides an in-depth technical summary of this compound, focusing on its biochemical properties, the experimental methods used for its evaluation, and the signaling cascades it influences.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its effects in preclinical in vivo models.
Table 1: In Vitro Binding Affinity and Transactivation Potency of this compound
| Parameter | PPARδ | PPARγ | PPARα | Reference(s) |
| Kᵢ (nM) | 6 | ~730 | - | [6] |
| IC₅₀ (nM) | 10 | - | - | [5] |
| EC₅₀ (nM) | 21 - 125 | 1824 | 977 | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| LDLR-/- Mice (on Western Diet) | 5 mg/kg/day for 16 weeks | Significantly reduced hepatic lipid accumulation (cholesterol and triglycerides). Modulated hepatic gene expression: increased PPARδ, LPL, ABCG1; decreased PPARγ, ApoB, IL-1β, IL-6. | [6] |
| db/db Mice | Not specified | Raised plasma cholesterol levels. | [7] |
| Sprague-Dawley Rats (Carotid Balloon Injury) | Not specified (osmotic pump) | Decreased neointima formation. | [4] |
Key Signaling Pathways and Mechanisms of Action
Activation of PPARδ by this compound initiates a cascade of molecular events that regulate gene expression. The canonical pathway involves the heterodimerization of the ligand-bound PPARδ with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of coactivators and subsequent modulation of gene transcription.[1][2]
The downstream effects of PPARδ activation by this compound are tissue-specific and contribute to its overall therapeutic potential. A key area of impact is the regulation of lipid metabolism and inflammation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
PPARδ Transactivation Assay
This cell-based assay quantifies the ability of this compound to activate the PPARδ receptor and drive the expression of a reporter gene.
Objective: To determine the potency (EC₅₀) and efficacy of this compound as a PPARδ agonist.
Materials and Reagents:
-
HEK293T or COS-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression plasmid for a GAL4 DNA-binding domain fused to the human PPARδ ligand-binding domain (pBIND-hPPARδ-LBD).
-
Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene (pGRE-Luc).
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution in DMSO.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T or COS-7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the pBIND-hPPARδ-LBD, pGRE-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the PPARδ receptor.
Objective: To quantify the affinity of this compound for the PPARδ ligand-binding domain.
Materials and Reagents:
-
Purified recombinant human PPARδ ligand-binding domain (LBD), often as a GST-fusion protein.
-
Radiolabeled PPARδ ligand (e.g., [³H]-GW501516) with high affinity.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).
-
Scintillation proximity assay (SPA) beads or filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the purified PPARδ-LBD, a fixed concentration of the radiolabeled ligand (typically at or below its Kₐ), and a range of concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand:
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters. The protein-bound radioligand is retained on the filter, while the unbound radioligand passes through. Wash the filters with ice-cold assay buffer.
-
SPA Method: If using SPA beads, the radiolabeled ligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the beads, generating a signal.
-
-
Quantification:
-
Filtration Method: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
SPA Method: Count the plate directly in a microplate scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[5]
Conclusion
This compound stands as a foundational tool in the study of PPARδ biology. Its high potency and selectivity have enabled significant progress in understanding the diverse roles of PPARδ in metabolic regulation and inflammatory processes. The data and protocols presented in this guide underscore its value as a research compound. For professionals in drug development, this compound serves as a benchmark for the development of new generations of PPARδ modulators with improved therapeutic profiles. Continued investigation using well-characterized tools like this compound will be essential in fully realizing the therapeutic potential of targeting PPARδ for metabolic and inflammatory diseases.
References
- 1. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARs at the crossroads of lipid signaling and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
L-165041 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to L-165041
This compound is a potent and selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2][3][4] It is a cell-permeable compound that has been instrumental in elucidating the diverse physiological roles of PPARδ.[4] Due to its high selectivity for PPARδ over other PPAR isoforms (α and γ), this compound serves as a valuable tool for investigating the specific downstream signaling pathways regulated by PPARδ activation. This guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, with a focus on its effects on lipid metabolism, inflammation, and cell cycle regulation.
Core Mechanism of Action
As a PPARδ agonist, this compound initiates its effects by binding to the ligand-binding domain of PPARδ. This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators. The activated this compound-PPARδ complex then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the this compound-PPARδ/RXR heterodimer to PPREs ultimately leads to the transcriptional regulation of these genes, either activating or repressing their expression, thereby mediating the diverse physiological effects of this compound.
Downstream Signaling Pathways
The activation of PPARδ by this compound triggers a cascade of downstream signaling events that influence various cellular processes. The most well-documented of these are its roles in lipid metabolism, inflammation, and the regulation of cell proliferation.
Regulation of Lipid Metabolism
This compound has been shown to play a significant role in the regulation of lipid homeostasis. In animal models, treatment with this compound has been observed to reduce hepatic lipid accumulation by decreasing total hepatic cholesterol and triglyceride content.[4] This effect is mediated, at least in part, by the upregulation of genes involved in lipid metabolism. Specifically, this compound increases the hepatic expression of Lipoprotein Lipase (LPL) and ATP-binding cassette transporter G1 (ABCG1).[5] LPL is a key enzyme responsible for hydrolyzing triglycerides in lipoproteins, while ABCG1 is involved in cholesterol efflux.
Modulation of Inflammation
This compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators. Studies have shown that this compound can lower the hepatic expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[5] The anti-inflammatory effects of PPARδ activation are thought to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the precise mechanism of this compound's interaction with the NF-κB pathway requires further elucidation, it is proposed that PPARδ activation can interfere with the transcriptional activity of NF-κB, a master regulator of inflammation.
Control of Cell Cycle and Proliferation
This compound has been demonstrated to inhibit the proliferation of various cell types, including vascular smooth muscle cells and endothelial cells.[4] This anti-proliferative effect is achieved through the modulation of key cell cycle regulatory proteins. This compound can block the progression of the cell cycle from the G1 to the S phase.[6] This cell cycle arrest is associated with the repression of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry. Furthermore, this compound has been shown to inhibit the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), key components of the complex responsible for Rb phosphorylation.[6] The regulation of these cell cycle proteins may be linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway, a critical pathway in the control of cell proliferation and differentiation.[7]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the activity and effects of this compound.
| Parameter | Receptor | Value | Reference |
| Ki | Human PPARδ | 6 nM | |
| Ki | Human PPARγ | ~730 nM | [4] |
| Cellular Process | Cell Type | This compound Concentration | Effect | Reference |
| VEGF-induced Proliferation | Endothelial Cells | 1 or 5 µM | Inhibition | [4] |
| PDGF-induced Proliferation | Vascular Smooth Muscle Cells | Not specified | Dose-dependent inhibition | [6] |
| PDGF-induced Migration | Vascular Smooth Muscle Cells | Not specified | Inhibition | [6] |
| Angiogenesis | In vivo (Matrigel plug assay) | Not specified | Inhibition | [6] |
| Gene/Protein | Tissue/Cell Type | Effect of this compound | Quantitative Change | Reference |
| Lipoprotein Lipase (LPL) | Liver | Upregulation | Significantly higher than vehicle | [4] |
| ABCG1 | Liver | Upregulation | Not specified | [5] |
| IL-1β | Liver | Downregulation | Not specified | [5] |
| IL-6 | Liver | Downregulation | Not specified | [5] |
| Cyclin D1 | Vascular Smooth Muscle Cells | Downregulation | Not specified | [6] |
| CDK4 | Vascular Smooth Muscle Cells | Downregulation | Not specified | [6] |
| Rb Phosphorylation | Vascular Smooth Muscle Cells | Inhibition | Repressed | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's downstream effects.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for the analysis of changes in mRNA levels of target genes such as LPL, ABCG1, IL-1β, and IL-6 following treatment with this compound.
-
Cell Culture and Treatment : Seed cells (e.g., hepatocytes, macrophages) in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
-
RNA Extraction : Lyse the cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis : Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction : Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan-based qPCR master mix.
-
Data Analysis : Perform the qPCR reaction in a real-time PCR detection system. Analyze the resulting amplification data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and vehicle-treated samples.
Western Blotting for Protein Expression and Phosphorylation Analysis
This protocol is for the detection of changes in the protein levels of Cyclin D1, CDK4, and the phosphorylation status of Rb.
-
Cell Culture and Treatment : Culture cells as described in the qPCR protocol and treat with this compound or vehicle control.
-
Protein Extraction : Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total Rb, phospho-Rb (e.g., at Ser780), Cyclin D1, CDK4, and a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.
Cell Proliferation Assay
This protocol is to assess the effect of this compound on cell proliferation.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density.
-
Treatment : After cell adherence, treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubation : Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Proliferation Assessment : Measure cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like the CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis : Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment : Culture and treat cells with this compound or vehicle control as described previously.
-
Cell Harvesting and Fixation : Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.
-
Staining : Wash the fixed cells with PBS and then stain them with a solution containing a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of the cells.
-
Data Analysis : Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow associated with this compound.
Caption: Downstream signaling pathways of this compound.
Caption: A typical experimental workflow for studying this compound's effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of L-165,041 on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides an in-depth overview of the biological effects of L-165,041 on lipid homeostasis, with a focus on its mechanism of action, quantitative effects on lipid profiles, and the underlying signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ. While PPARα and PPARγ are well-established targets for drugs treating dyslipidemia and diabetes, respectively, the therapeutic potential of PPARδ is an active area of investigation. L-165,041 has emerged as a valuable pharmacological tool to elucidate the physiological functions of PPARδ, particularly in the context of lipid and lipoprotein metabolism.
Mechanism of Action
L-165,041 exerts its biological effects by binding to and activating PPARδ. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these target genes initiates a cascade of events that ultimately alters lipid metabolism.
Quantitative Effects on Lipid Metabolism
In vivo studies have demonstrated the significant impact of L-165,041 on lipid profiles in various animal models of metabolic disease. The following tables summarize the quantitative data from key studies.
Effects on Plasma Lipids in db/db Mice
A study by Leibowitz et al. (2000) investigated the effects of L-165,041 in insulin-resistant db/db mice. The compound was administered at doses that did not significantly alter plasma glucose or triglyceride levels, highlighting a specific effect on cholesterol metabolism.
| Parameter | Vehicle | L-165,041 (10 mg/kg) | L-165,041 (30 mg/kg) |
| Total Plasma Cholesterol (mg/dl) | 125 ± 5 | 150 ± 7 | 170 ± 8** |
| HDL Cholesterol (mg/dl) | 80 ± 4 | 105 ± 6 | 125 ± 7** |
| Non-HDL Cholesterol (mg/dl) | 45 ± 3 | 45 ± 4 | 45 ± 5 |
| Plasma Triglycerides (mg/dl) | 150 ± 10 | 145 ± 12 | 140 ± 11 |
| *p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Effects on Hepatic Lipids in LDLR-/- Mice
In a study by Lim et al. (2009), L-165,041 was administered to low-density lipoprotein receptor-deficient (LDLR-/-) mice fed a Western diet to induce hepatic steatosis.
| Parameter | Vehicle | L-165,041 (5 mg/kg/day) | % Change |
| Hepatic Triglyceride (mg/g liver) | 85.2 ± 7.1 | 42.6 ± 5.3** | -50% |
| Hepatic Cholesterol (mg/g liver) | 25.8 ± 2.9 | 15.5 ± 2.1 | -40% |
| p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the effects of L-165,041.
Caption: L-165,041 activates PPARδ, leading to the regulation of target genes involved in lipid metabolism.
Caption: A typical workflow for evaluating the in vivo efficacy of L-165,041 on lipid metabolism in mice.
Detailed Experimental Protocols
Lipoprotein Profile Analysis by Fast Protein Liquid Chromatography (FPLC)
This protocol is adapted from the methodology used by Leibowitz et al. (2000) to analyze plasma lipoprotein profiles in mice.
-
Sample Preparation: Collect mouse plasma using EDTA as an anticoagulant. Pool plasma samples from each experimental group.
-
Chromatography System: Utilize an FPLC system equipped with a Superose 6 HR 10/30 column (or equivalent size-exclusion column).
-
Mobile Phase: Use a buffer solution containing 10 mM Tris-HCl, 150 mM NaCl, and 1 mM EDTA, pH 7.4.
-
Injection and Elution: Inject 100 µL of pooled plasma onto the column. Elute the lipoproteins at a constant flow rate of 0.5 mL/min.
-
Fraction Collection: Collect 0.5 mL fractions.
-
Lipid Analysis: Analyze the cholesterol and triglyceride content of each fraction using commercially available enzymatic colorimetric assays.
-
Data Analysis: Plot the lipid concentration of each fraction versus the elution volume to generate lipoprotein profiles corresponding to VLDL, LDL, and HDL.
Isolation of Lipoprotein Fractions by Sequential Ultracentrifugation
This method, also based on Leibowitz et al. (2000), allows for the separation of major lipoprotein classes based on their density.
-
Initial Spin (VLDL isolation): Adjust the density of 1 mL of plasma to 1.006 g/mL with a KBr solution. Centrifuge at 100,000 x g for 18 hours at 10°C. The top layer contains VLDL.
-
Second Spin (LDL isolation): Aspirate the VLDL fraction. Adjust the density of the infranatant to 1.063 g/mL with KBr. Centrifuge at 100,000 x g for 20 hours at 10°C. The top layer contains LDL.
-
Third Spin (HDL isolation): Aspirate the LDL fraction. Adjust the density of the infranatant to 1.21 g/mL with KBr. Centrifuge at 100,000 x g for 24 hours at 10°C. The top layer contains HDL.
-
Dialysis: Dialyze each isolated lipoprotein fraction against a buffer (e.g., PBS with 1 mM EDTA) to remove excess KBr.
-
Lipid and Protein Quantification: Determine the cholesterol, triglyceride, and protein content of each fraction.
Hepatic Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is a generalized procedure based on the methodology described in Lim et al. (2009) for analyzing gene expression in liver tissue.
-
RNA Isolation: Isolate total RNA from approximately 30 mg of frozen liver tissue using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Set up qPCR reactions in a 20 µL volume containing cDNA template, forward and reverse primers for the target genes (e.g., PPARδ, LPL, ABCG1, PPARγ, ApoB) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 s and annealing/extension at 60°C for 1 min.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
Conclusion
L-165,041 is a powerful tool for investigating the role of PPARδ in lipid metabolism. Its ability to selectively activate this receptor has revealed a distinct mechanism for raising HDL cholesterol and, in certain contexts, reducing hepatic lipid accumulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of PPARδ agonists in treating metabolic disorders. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these preclinical findings to human physiology.
L-165041 and its Role in Glucose Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the role of this compound in glucose homeostasis, detailing its mechanism of action, effects on key metabolic pathways, and relevant experimental data. Activation of PPARδ by this compound has been shown to improve insulin (B600854) sensitivity, enhance glucose uptake in peripheral tissues, and suppress hepatic glucose production. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of the involved signaling pathways to facilitate a deeper understanding for researchers in the field of metabolic diseases and drug development.
Introduction
The rising prevalence of type 2 diabetes and metabolic syndrome necessitates the exploration of novel therapeutic targets for improving glucose control. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that are central regulators of energy homeostasis.[1] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] While PPARα and PPARγ are the targets of existing drugs for dyslipidemia and diabetes, respectively, PPARδ has emerged as a promising target for the treatment of metabolic disorders.[2]
This compound is a high-affinity synthetic ligand for PPARδ, exhibiting a Ki of 6 nM and over 100-fold selectivity against PPARα and PPARγ.[3][4] This selectivity makes it a valuable tool for elucidating the specific functions of PPARδ in metabolic regulation. This guide will focus on the role of this compound and, by extension, PPARδ activation, in maintaining glucose homeostasis.
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating PPARδ. As a nuclear receptor, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[2][5] Upon ligand binding, this heterodimer undergoes a conformational change, leading to the recruitment of coactivator proteins and subsequent binding to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5] This process initiates the transcription of a suite of genes involved in glucose and lipid metabolism.
The primary tissues where PPARδ activation influences glucose homeostasis are the liver, skeletal muscle, and adipose tissue.[6][7]
Signaling Pathway
The activation of PPARδ by this compound initiates a cascade of transcriptional events. A simplified representation of this signaling pathway is depicted below.
Quantitative Data on the Effects of this compound on Glucose Homeostasis
In Vitro Binding Affinity
| Compound | Receptor | Ki (nM) | Selectivity vs PPARα | Selectivity vs PPARγ |
| This compound | PPARδ | 6 | >100-fold | >100-fold |
| PPARγ | ~730 | - | - |
Data sourced from MedchemExpress.[3]
In Vivo Effects on Glucose and Insulin (Data primarily from other PPARδ agonists)
Note: The following data is derived from studies on the PPARδ agonist GW501516 in db/db mice, a model of type 2 diabetes, and is presented here as a proxy for the expected effects of a potent PPARδ agonist like this compound.
| Parameter | Vehicle | GW501516 (5 mg/kg/day) | % Change |
| Fasting Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 | ↓ 40% |
| Fasting Plasma Insulin (ng/mL) | 23.0 | 7.4 | ↓ 68% |
| Hepatic Glucose Production (mg/kg/min) | 15.5 ± 1.0 | 10.0 ± 0.8 | ↓ 35% |
| Glucose Disposal Rate (mg/kg/min) | 25.0 ± 2.0 | 35.0 ± 2.5 | ↑ 40% |
This table presents illustrative data based on findings from studies on GW501516.[6][8]
Effects on Gene Expression
Activation of PPARδ by agonists leads to changes in the expression of genes involved in glucose and lipid metabolism.
| Gene | Tissue | Effect of this compound/PPARδ Agonist | Function in Metabolism |
| PPARδ | Liver | Increased | Target receptor |
| Lipoprotein Lipase (LPL) | Liver | Increased | Triglyceride hydrolysis |
| PPARγ | Liver | Decreased | Adipogenesis, lipid storage |
| Apolipoprotein B | Liver | Decreased | VLDL assembly |
| Interleukin-1β (IL-1β) | Liver | Decreased | Pro-inflammatory cytokine |
| Interleukin-6 (IL-6) | Liver | Decreased | Pro-inflammatory cytokine |
| Glucose Transporter 4 (GLUT4) | Skeletal Muscle, Adipose Tissue | Increased (by PPARδ activation) | Insulin-stimulated glucose uptake[9] |
| PGC-1α | Skeletal Muscle | Increased (by PPARδ activation) | Mitochondrial biogenesis, fatty acid oxidation[10] |
| PEPCK | Liver | Decreased (by PPARδ activation) | Gluconeogenesis rate-limiting enzyme[11] |
| G6Pase | Liver | Decreased (by PPARδ activation) | Final step of gluconeogenesis and glycogenolysis[11] |
Data on this compound's effect on PPARδ, LPL, PPARγ, ApoB, IL-1β, and IL-6 sourced from MedchemExpress.[3] Effects on GLUT4, PGC-1α, PEPCK, and G6Pase are established consequences of PPARδ activation.[9][10][11]
Key Experiments and Detailed Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in glucose homeostasis.
Euglycemic-Hyperinsulinemic Clamp in Mice
This is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body glucose disposal and hepatic glucose production.
Workflow:
Protocol:
-
Animal Preparation: Male C57BL/6J or db/db mice (8-10 weeks old) are anesthetized, and catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Mice are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted for 5-6 hours before the clamp study.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.
-
Clamp Period: A continuous infusion of human insulin is initiated. Blood glucose is monitored every 10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (approximately 120-140 mg/dL).
-
Steady State: Once a steady state of glucose infusion is achieved, blood samples are taken to determine glucose specific activity and plasma insulin concentrations.
-
Tissue-Specific Glucose Uptake (Optional): A bolus of 2-[¹⁴C]deoxyglucose can be administered to measure glucose uptake in specific tissues like skeletal muscle, adipose tissue, and heart.
-
Data Analysis: The glucose infusion rate (GIR) is calculated as a measure of whole-body insulin sensitivity. The rates of glucose appearance (Ra) and glucose disappearance (Rd) are calculated from the tracer data to determine hepatic glucose production and whole-body glucose disposal, respectively.
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
Objective: To measure the direct effect of this compound on glucose transport into adipocytes.
Workflow:
Protocol:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Serum Starvation: Differentiated adipocytes are serum-starved for 2-4 hours to establish a basal state.
-
Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Glucose Uptake: Cells are washed and incubated in a glucose-free buffer. Insulin is then added to stimulate glucose uptake. After a short incubation, 2-deoxy-[³H]-glucose (a radiolabeled glucose analog) is added for a defined period (e.g., 5-10 minutes).
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed.
-
Quantification: The amount of intracellular 2-deoxy-[³H]-glucose is quantified by scintillation counting.
Western Blot for Akt Phosphorylation
Objective: To assess the effect of this compound on the insulin signaling pathway by measuring the phosphorylation of Akt, a key downstream effector.
Protocol:
-
Cell/Tissue Treatment and Lysis: Cells (e.g., L6 myotubes or 3T3-L1 adipocytes) or tissues from treated animals are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or p-Akt Thr308). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate and imaged. The membrane is then stripped and re-probed with an antibody for total Akt to normalize for protein loading. Densitometry is used to quantify the ratio of phosphorylated Akt to total Akt.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Objective: To quantify the changes in mRNA levels of target genes in response to this compound treatment.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues treated with this compound or vehicle using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., GLUT4, PEPCK, PGC-1α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Conclusion
This compound, as a potent and selective PPARδ agonist, holds significant promise as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders. Its mechanism of action, centered on the transcriptional regulation of genes involved in glucose and lipid metabolism, leads to improved insulin sensitivity, enhanced glucose disposal, and reduced hepatic glucose output. While direct quantitative dose-response data for this compound in the context of glucose lowering is not extensively published, the wealth of data from other potent PPARδ agonists strongly supports its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the metabolic effects of this compound and other PPARδ modulators, paving the way for the development of novel therapies for metabolic diseases.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not approved for human use.
References
- 1. Adult expression of PGC-1α and -1β in skeletal muscle is not required for endurance exercise-induced enhancement of exercise capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Microarray analysis of gene expression changes in mouse liver induced by peroxisome proliferator- activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARδ regulates glucose metabolism and insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Peroxisome Proliferator-activated Receptor δ/β in Hepatic Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARdelta regulates glucose metabolism and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytosolic Phosphoenolpyruvate Carboxykinase Does Not Solely Control the Rate of Hepatic Gluconeogenesis in the Intact Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of basal expression of hepatic PEPCK and G6Pase by AKT2 - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of L-165,041: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor with multifaceted roles in lipid metabolism, glucose homeostasis, and cellular differentiation.[1] Emerging evidence has highlighted the significant anti-inflammatory properties of L-165,041, positioning it as a compound of interest for therapeutic intervention in a range of inflammatory and metabolic diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of L-165,041, detailing its mechanism of action, quantitative effects on inflammatory markers, and the experimental protocols used to elucidate these properties.
Core Mechanism of Action
L-165,041 exerts its anti-inflammatory effects primarily through the activation of PPARδ. As a nuclear receptor, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). Upon ligand binding by L-165,041, this complex undergoes a conformational change, leading to its binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in inflammatory pathways.
One of the key mechanisms by which L-165,041 mitigates inflammation is through the negative regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Activation of PPARδ by L-165,041 has been shown to interfere with NF-κB signaling, leading to a downstream reduction in the production of key inflammatory mediators.
Quantitative Data on the Anti-inflammatory Effects of L-165,041
The following tables summarize the quantitative data from various studies investigating the anti-inflammatory properties of L-165,041.
Table 1: Receptor Binding Affinity and Selectivity
| Receptor | Binding Affinity (Ki) | Selectivity vs. PPARα | Selectivity vs. PPARγ | Reference |
| PPARδ | 6 nM | >100-fold | ~122-fold | [1][4] |
| PPARγ | ~730 nM | - | - | [4] |
Table 2: In Vivo Efficacy in a Model of Hepatic Steatosis and Inflammation
| Animal Model | Treatment | Duration | Key Inflammatory Gene Expression Changes (Hepatic) | Reference |
| LDLR-/- mice on a Western Diet | L-165,041 (5 mg/kg/day) | 16 weeks | Downregulation: IL-1β, IL-6 | [5] |
Table 3: In Vitro Effects on Inflammatory Cytokine Expression
| Cell Type | Treatment | Key Inflammatory Marker Changes | Reference |
| Cardiomyocytes and H9c2 cardiomyoblasts | 15 µg/ml C-reactive protein (CRP) + 1 µM L-165,041 | Inhibition of CRP-induced IL-6 expression | [2] |
Signaling Pathways and Experimental Workflows
PPARδ Activation and Anti-inflammatory Signaling Cascade
The following diagram illustrates the primary signaling pathway through which L-165,041 exerts its anti-inflammatory effects.
Experimental Workflow for Assessing Anti-inflammatory Effects in a Hepatic Steatosis Model
This diagram outlines the typical experimental workflow for evaluating the efficacy of L-165,041 in a diet-induced model of liver inflammation.
Detailed Experimental Protocols
Western Diet-Induced Hepatic Steatosis and Inflammation in LDLR-/- Mice
This protocol is based on the methodology described by Lim et al. (2009).[5]
-
Animal Model: Female Low-Density Lipoprotein Receptor-deficient (LDLR-/-) mice.
-
Housing and Diet: Mice are housed under standard laboratory conditions. For 16 weeks, mice are fed a Western diet (details of composition should be specified, e.g., high in fat and sucrose).
-
Treatment Groups:
-
Vehicle Group: Mice receive daily intraperitoneal (i.p.) injections of the vehicle (e.g., 0.1N NaOH).
-
L-165,041 Group: Mice receive daily i.p. injections of L-165,041 at a dose of 5 mg/kg body weight.
-
-
Endpoint Analysis:
-
Tissue Collection: After 16 weeks, mice are euthanized, and liver tissues are collected.
-
Lipid Analysis: A portion of the liver is homogenized for the quantification of total hepatic cholesterol and triglyceride content using commercially available enzymatic kits.
-
Gene Expression Analysis (RT-PCR):
-
Total RNA is extracted from a portion of the liver tissue using a suitable method (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Real-time quantitative PCR (RT-qPCR) is performed using specific primers for target genes (e.g., IL-1β, IL-6, PPARδ, and a housekeeping gene for normalization like GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
In Vitro Cardiomyocyte Inflammation Model
This protocol is adapted from the study by Chen et al. (2010).[2]
-
Cell Culture:
-
Primary neonatal rat ventricular cardiomyocytes or a suitable cardiomyoblast cell line (e.g., H9c2) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
-
Treatment Groups:
-
Control: Cells are incubated with culture medium alone.
-
CRP Stimulation: Cells are treated with C-reactive protein (CRP) at a concentration of 15 µg/ml to induce an inflammatory response.
-
L-165,041 Co-treatment: Cells are pre-treated with 1 µM L-165,041 for a specified duration (e.g., 1 hour) before the addition of 15 µg/ml CRP.
-
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants are collected after the treatment period.
-
The concentration of secreted IL-6 is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-PCR): As described in Protocol 1, total RNA is extracted from the cells for RT-qPCR analysis of IL-6 and other relevant inflammatory gene expression.
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescent substrate.
-
-
NF-κB Luciferase Reporter Assay
This protocol provides a general framework for assessing the effect of L-165,041 on NF-κB transcriptional activity.
-
Cell Transfection:
-
A suitable cell line (e.g., HEK293T) is transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
Transfected cells are treated with an NF-κB activator (e.g., TNF-α or LPS).
-
Parallel sets of cells are pre-treated with various concentrations of L-165,041 before the addition of the NF-κB activator.
-
-
Luciferase Assay:
-
After the treatment period, cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions for the specific luciferase assay system (e.g., Dual-Luciferase Reporter Assay System).
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Conclusion
L-165,041 demonstrates significant anti-inflammatory properties mediated through the activation of PPARδ and subsequent modulation of inflammatory signaling pathways, notably the inhibition of the NF-κB cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of L-165,041 in inflammatory and metabolic diseases. The detailed methodologies serve as a foundation for designing and executing robust preclinical studies to validate and expand upon the current understanding of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systematic Review of IL-1, IL-4, IL-6, IL-10, IL-15, and IL-18 Gene Polymorphisms and Meta-Analysis of IL-6 Variant and Its Association with Overweight and Obesity Risk in Men | MDPI [mdpi.com]
- 3. Iron Deficiency Anemia: An Updated Review - Leung - Current Pediatric Reviews [ter-arkhiv.ru]
- 4. Role of PPARs in Radiation-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-165041: A Comprehensive Technical Review of its Effects on Cell Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-165041 is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has garnered significant interest for its diverse effects on cellular processes, notably proliferation and differentiation. This document provides an in-depth technical guide on the multifaceted roles of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, inflammation, and cellular development. The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ (hereafter referred to as PPARδ). This compound is a synthetic, cell-permeable compound that demonstrates high selectivity and affinity for PPARδ. Its ability to modulate PPARδ activity has made it an invaluable tool for elucidating the physiological and pathophysiological functions of this receptor, particularly in the context of cell proliferation and differentiation across various cell types.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
Table 1: Binding Affinity and Potency of this compound
| Receptor Subtype | Parameter | Value | Species | Reference |
| PPARδ | Ki | 6 nM | Mouse & Human | [1] |
| PPARγ | Ki | ~730 nM | Mouse & Human | [1] |
Table 2: Effects of this compound on Cell Proliferation
| Cell Type | Effect | Concentration | Species | Key Findings | Reference |
| Rat Vascular Smooth Muscle Cells (rVSMC) | Inhibition | Dose-dependent | Rat | Blocked G1 to S phase progression; inhibited PDGF-induced proliferation.[2] | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition | 1 or 5 μM | Human | Inhibited VEGF-induced proliferation and migration.[1] | [1] |
| Human Breast Cancer Cells (Estrogen Receptor-Positive) | Stimulation | 10 nM | Human | Increased cell numbers over 12 days.[3] | [3] |
| Human Colon Cancer Cell Lines | Stimulation | 10 nM | Human | Increased relative proliferation at day 12.[3] | [3] |
| Human Prostate Cancer Cells (Androgen-Sensitive) | Stimulation | 10 nM | Human | Stimulated proliferation in PNT1A and LnCAP cells.[3] | [3] |
| Endothelial Progenitor Cells (EPCs) | Stimulation | Not specified | Human | Increased proliferation, migration, and tube formation.[4] | [4] |
Table 3: Effects of this compound on Cell Differentiation
| Cell Type | Effect | Key Findings | Reference |
| NIH-3T3 cells (engineered to express PPARδ) | Induction of Adipocyte Differentiation | Promoted the differentiation of fibroblasts into adipocytes. | [1] |
| Keratinocytes | Stimulation of Differentiation | Induced the expression of differentiation-related genes.[5][6] | [5][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of Osteoclast Formation | Dose-dependently inhibited the formation of multinucleated osteoclasts.[7] | [7] |
Signaling Pathways Modulated by this compound
This compound, through its activation of PPARδ, influences several key signaling pathways that regulate cell proliferation and differentiation.
PI3K/Akt Pathway in Endothelial and Keratinocyte Cells
In endothelial progenitor cells and keratinocytes, this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[4][8] This pathway is crucial for promoting cell survival and proliferation. Activation of PPARδ by this compound can lead to the upregulation of PDK1 and ILK, and the downregulation of PTEN, culminating in the activation of Akt1.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor (PPAR)-beta/delta stimulates differentiation and lipid accumulation in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PPAR agonists modulate human osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of PPARs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
L-165,041: A Deep Dive into its Neuroprotective Potential in Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-165,041, a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), has emerged as a promising compound in the field of neuroprotection research.[1][2] Preclinical studies have demonstrated its efficacy in mitigating neuronal damage in various in vitro and in vivo models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and ischemic stroke. This technical guide provides a comprehensive overview of the core findings related to L-165,041's neuroprotective effects, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: PPARδ Activation
L-165,041 exerts its neuroprotective effects primarily through the activation of PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor.[1] PPARδ is highly expressed in the brain and plays a crucial role in regulating gene expression involved in cellular metabolism, inflammation, and survival.[1][3] Upon binding to L-165,041, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The neuroprotective outcomes of PPARδ activation by L-165,041 are attributed to its anti-apoptotic and anti-inflammatory properties.[1][4]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of L-165,041 have been quantified in various experimental models. The following tables summarize the key findings.
In Vitro Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
L-165,041 has been shown to protect SH-SY5Y cells, a human neuroblastoma cell line commonly used in neurotoxicity studies, from cytotoxin-induced cell death in a concentration-dependent manner.[1]
| Toxin | L-165,041 Concentration | Outcome | Reference |
| Thapsigargin | Concentration-dependent | Significant attenuation of cell death | [1] |
| 1-methyl-4-phenylpyridinium (MPP+) | Concentration-dependent | Significant attenuation of cell death | [1] |
| Staurosporine | Concentration-dependent | Significant attenuation of cell death | [1] |
Note: Specific quantitative values for percentage of cell viability at different concentrations were not available in the reviewed literature abstracts. The data indicates a significant and dose-dependent effect.
In Vivo Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)
Intracerebroventricular (i.c.v.) infusion of L-165,041 has been demonstrated to significantly reduce ischemic brain damage in a rat model of transient middle cerebral artery occlusion (MCAO).[1]
| Animal Model | Treatment | Outcome | Reference |
| Rat | i.c.v. infusion of L-165,041 | Significant attenuation of ischemic brain damage | [1] |
Note: Specific quantitative data on infarct volume reduction was not provided in the abstracts. Studies on other compounds in similar models have shown reductions of up to 55%.[5]
In Vivo Neuroprotection in a Mouse Model of Parkinson's Disease (MPTP)
L-165,041 has been shown to attenuate the depletion of striatal dopamine (B1211576) and its metabolites in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.[1]
| Animal Model | Treatment | Outcome | Reference |
| Mouse | Administration of L-165,041 | Significant attenuation of MPTP-induced depletion of striatal dopamine and its metabolites | [1] |
Note: MPTP intoxication can lead to a reduction of over 90% in tissue dopamine levels.[6] The degree of attenuation by L-165,041 is described as "significant."
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the context of L-165,041 neuroprotection research.
In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol outlines the general procedure for assessing the neuroprotective effects of L-165,041 against a neurotoxin in SH-SY5Y cells.
1. Cell Culture and Plating:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7][8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well and allow them to attach for 24 hours.[7][9]
2. Treatment:
-
Prepare a stock solution of L-165,041 in a suitable solvent (e.g., DMSO).[10]
-
Prepare serial dilutions of L-165,041 in the culture medium to achieve the desired final concentrations.
-
Pre-treat the cells with the different concentrations of L-165,041 for a specified period (e.g., 1 hour) before introducing the neurotoxin.[10]
-
Induce neurotoxicity by adding a known cytotoxin such as Thapsigargin, MPP+, or Staurosporine to the wells.[1]
3. Assessment of Cell Viability (MTT Assay):
-
After the desired incubation period with the toxin (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][11]
-
The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[7][11]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of L-165,041.
1. Animal Preparation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley) with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[12]
-
Maintain the animal's body temperature at 37°C using a heating pad.
2. Surgical Procedure (Intraluminal Filament Method):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13][14]
-
Ligate the distal end of the ECA and place a temporary ligature on the CCA.[13]
-
Make a small incision in the ECA and insert a silicone-coated nylon monofilament.[12]
-
Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA), which is typically indicated by a drop in cerebral blood flow as monitored by Laser Doppler Flowmetry.[13]
-
Induce ischemia for a specific duration (e.g., 90 minutes).[1]
3. L-165,041 Administration:
-
Administer L-165,041 via intracerebroventricular (i.c.v.) infusion at the desired dose.[1]
4. Reperfusion and Post-operative Care:
-
After the ischemic period, gently withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover. Provide post-operative analgesia as required.
5. Assessment of Infarct Volume:
-
After a set period (e.g., 24 hours), euthanize the rat and perfuse the brain with saline followed by a fixative.[1]
-
Remove the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software.
In Vivo MPTP-Induced Neurotoxicity Model in Mice
This protocol details the induction of Parkinson's disease-like pathology in mice to assess the neuroprotective effects of L-165,041.
1. Animal Model:
-
Use male C57BL/6 mice, which are known to be susceptible to MPTP-induced neurotoxicity.[15]
2. MPTP Administration:
-
Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in saline.
-
Administer MPTP via intraperitoneal (i.p.) injections. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[16]
-
Handle MPTP with extreme caution in a certified chemical fume hood due to its toxicity to humans.
3. L-165,041 Treatment:
-
Administer L-165,041 at the desired dose and route (e.g., intraperitoneally) according to the experimental design. This can be done prior to, during, or after MPTP administration to assess prophylactic or therapeutic effects.[17]
4. Neurochemical Analysis:
-
At a specified time point after the final MPTP injection (e.g., 7 days), euthanize the mice and rapidly dissect the striatum.[16]
-
Homogenize the striatal tissue and analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.[16]
Signaling Pathways and Visualizations
The neuroprotective effects of L-165,041 are mediated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
PPARδ Activation Pathway by L-165,041
Caption: L-165,041 activates the PPARδ signaling pathway.
Anti-Apoptotic Signaling Pathway of L-165,041
Caption: L-165,041's anti-apoptotic signaling cascade.
Experimental Workflow for In Vivo Neuroprotection Studies
Caption: General experimental workflow for in vivo studies.
Conclusion and Future Directions
L-165,041 demonstrates significant neuroprotective potential in a range of preclinical models of neurodegenerative diseases. Its mechanism of action through PPARδ activation, leading to anti-apoptotic and anti-inflammatory effects, presents a compelling therapeutic strategy. The quantitative data, though requiring further detailed publication in some areas, consistently points towards a beneficial effect in reducing neuronal damage.
Future research should focus on elucidating the precise downstream targets of PPARδ activation by L-165,041 in neuronal cells. Further in vivo studies are warranted to explore the therapeutic window, optimal dosing, and long-term efficacy of L-165,041 in more chronic models of neurodegeneration. Additionally, investigating the potential of L-165,041 in combination with other neuroprotective agents could open new avenues for the treatment of these devastating diseases. This in-depth guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuroprotective drug discovery.
References
- 1. Neuroprotective efficacy of the peroxisome proliferator-activated receptor delta-selective agonists in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 3. Recent Insights on the Role of PPAR-β/δ in Neuroinflammation and Neurodegeneration, and Its Potential Target for Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Neuroprotective Efficacy of the Peroxisome Proliferator-Activated Receptor δ-Selective Agonists in Vitro and in Vivo | Semantic Scholar [semanticscholar.org]
- 5. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Striatal extracellular dopamine levels and behavioural reversal in MPTP-lesioned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. accegen.com [accegen.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rwdstco.com [rwdstco.com]
- 15. Long-term effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on striatal dopamine content in young and mature mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. modelorg.com [modelorg.com]
- 17. researchgate.net [researchgate.net]
The Dual Role of L-165041 in Oncology: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-165041, a synthetic ligand, has garnered significant attention in oncological research due to its potent activity as a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist. This technical guide provides an in-depth analysis of the multifaceted role of this compound in cancer studies, consolidating current understanding of its mechanism of action, associated signaling pathways, and its dichotomous effects on tumor progression. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further investigation into the therapeutic potential of targeting PPARδ in oncology.
Introduction: The Enigma of this compound in Cancer
This compound is a cell-permeable compound initially identified as a potent PPARδ agonist with a high binding affinity (Ki of 6 nM for PPARδ and approximately 730 nM for PPARγ)[1]. PPARs are ligand-activated transcription factors that play crucial roles in regulating cellular differentiation, metabolism, and inflammation. The δ isoform is ubiquitously expressed and has been implicated in various physiological and pathological processes, including cancer.
The role of PPARδ activation in cancer is complex and often appears contradictory. A substantial body of evidence suggests that PPARδ activation can promote tumorigenesis by enhancing cell proliferation, stimulating angiogenesis, and inhibiting apoptosis. Conversely, other studies report tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest. This guide aims to dissect these contrasting roles by examining the underlying molecular mechanisms and providing a framework for future research.
Mechanism of Action and Signaling Pathways
This compound exerts its primary biological effects through the activation of PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream signaling cascades influenced by this compound are central to its effects on cancer cells. The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a key mediator of PPARδ-induced cellular responses.
The PI3K/Akt Signaling Pathway
Activation of PPARδ by this compound has been shown to modulate the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism. The key molecular events are as follows:
-
Upregulation of Pro-Survival Kinases: this compound can upregulate the expression of 3-phosphoinositide-dependent kinase-1 (PDK1) and integrin-linked kinase (ILK)[2].
-
Downregulation of Tumor Suppressors: The expression of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) can be downregulated following PPARδ activation[2].
-
Activation of Akt: The cumulative effect of PDK1/ILK upregulation and PTEN downregulation leads to the phosphorylation and subsequent activation of Akt1[2]. Activated Akt then phosphorylates a myriad of downstream targets to promote cell survival and proliferation.
Regulation of Angiogenesis and Inflammation
This compound has also been implicated in the regulation of angiogenesis and inflammation, key processes in tumor development and progression. Activation of PPARδ can lead to increased expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor[3]. Additionally, PPARδ activation can influence the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and carcinogenesis[3]. However, some studies suggest that this compound can inhibit VEGF-induced angiogenesis in a PPARδ-independent manner[4].
Quantitative Data on the Effects of this compound
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| PPARδ | 6 | [1] |
| PPARγ | ~730 | [1] |
Table 2: In Vitro Effects of this compound on Cancer-Related Processes
| Cancer Type | Cell Line | Assay | Concentration | Observed Effect | Reference |
| Lung Cancer | Not Specified | Apoptosis Assay | Not Specified | No effect on apoptosis alone; induces apoptosis in combination with Indomethacin. | |
| Endothelial Cells | HUVECs | Proliferation Assay | 1 or 5 µM | Inhibition of VEGF-induced proliferation. | [1] |
| Endothelial Cells | HUVECs | Migration Assay | 1 or 5 µM | Inhibition of VEGF-induced migration. | [1] |
| Endothelial Cells | HUVECs | Cell Cycle Analysis | Not Specified | Reduction in the S phase population. | [4] |
Table 3: In Vivo Effects of this compound
| Animal Model | Cancer Type | Dosing Regimen | Observed Effect | Reference |
| Mice | Not Specified | 5 mg/kg/day, i.p. | Significantly lowers the formation of lipid droplets. | [1] |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed protocols for key experiments commonly used to investigate the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of the PI3K/Akt Pathway
This technique is used to detect and quantify the expression levels of key proteins in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, PTEN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Discussion and Future Directions
The role of this compound in cancer is evidently context-dependent. Its ability to activate the pro-survival PI3K/Akt pathway suggests a potential pro-tumorigenic role in certain cancers. However, its inhibitory effects on angiogenesis and its ability to induce apoptosis, particularly in combination with other agents like indomethacin, highlight its therapeutic potential.
Future research should focus on several key areas:
-
Elucidating the Context-Dependency: A broader screening of this compound across a diverse panel of cancer cell lines is necessary to determine the specific cancer types that are sensitive or resistant to its effects.
-
Identifying Predictive Biomarkers: Investigating the molecular determinants of sensitivity to this compound will be crucial for identifying patient populations who are most likely to benefit from PPARδ-targeted therapies.
-
Combination Therapies: The synergistic effect of this compound with other anti-cancer agents, such as NSAIDs, warrants further investigation.
-
PPARδ-Independent Effects: The observation that some of the anti-angiogenic effects of this compound may be PPARδ-independent opens up new avenues for research into its off-target effects.
Conclusion
This compound remains a valuable pharmacological tool for dissecting the complex role of PPARδ in cancer. While its therapeutic application is still under investigation due to its dual functionality, a deeper understanding of its mechanism of action and the cellular context in which it operates will be critical for harnessing its potential in the development of novel anti-cancer strategies. This guide provides a foundational resource for researchers to design and execute rigorous studies aimed at clarifying the enigmatic role of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Time to Kill: Targeting Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome-proliferator-activated receptors γ and β/δ mediate vascular endothelial growth factor production in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The PPARδ ligand this compound inhibits VEGF-induced angiogenesis, but the antiangiogenic effect is not related to PPARδ - PubMed [pubmed.ncbi.nlm.nih.gov]
L-165041: A Deep Dive into its Cardiovascular Research Applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular proliferation. In the realm of cardiovascular research, this compound has emerged as a valuable pharmacological tool to investigate the therapeutic potential of targeting PPARδ in various pathological conditions, including atherosclerosis, restenosis, and dyslipidemia. This technical guide provides a comprehensive overview of the key findings, experimental protocols, and signaling pathways associated with this compound's impact on cardiovascular research, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARδ. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and subsequently binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, glucose homeostasis, and inflammatory responses.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the cardiovascular effects of this compound.
Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle Cell (VSMC) Proliferation
| Cell Type | Stimulus | This compound Concentration | Proliferation Inhibition (%) | Reference |
| Rat Aortic VSMC | PDGF-BB (10 ng/mL) | 1 µM | ~40% | [1] |
| Rat Aortic VSMC | PDGF-BB (10 ng/mL) | 10 µM | ~70% | [1] |
Table 2: In Vivo Effects of this compound on Neointima Formation
| Animal Model | Injury Model | This compound Treatment | Reduction in Neointima/Media Ratio (%) | Reference |
| Sprague-Dawley Rat | Carotid Artery Balloon Injury | 5 mg/kg/day (osmotic pump) | Significant reduction | [1] |
Table 3: In Vivo Effects of this compound on Hepatic Lipid Content
| Animal Model | Diet | This compound Treatment | Change in Hepatic Triglycerides | Change in Hepatic Cholesterol | Reference |
| LDLR-/- Mice | Western Diet (16 weeks) | 5 mg/kg/day (i.p.) | Drastic reduction | Drastic reduction | [2] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the cardiovascular research of this compound.
In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
a. Cell Culture:
-
Rat aortic VSMCs are isolated by enzymatic digestion of the thoracic aorta of male Sprague-Dawley rats.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are used between passages 3 and 8 for experiments.
b. Proliferation Assay (BrdU Incorporation):
-
Seed VSMCs in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum-starving in DMEM with 0.5% FBS for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a mitogen, such as Platelet-Derived Growth Factor-BB (PDGF-BB; 10 ng/mL), for 24 hours.
-
During the last 4 hours of stimulation, add 10 µM of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well.
-
Fix the cells and measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
c. Cell Cycle Analysis (Flow Cytometry):
-
Seed VSMCs in 6-well plates and synchronize as described above.
-
Treat cells with this compound and/or PDGF-BB for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the cell cycle distribution by flow cytometry.
In Vivo Rat Carotid Artery Balloon Injury Model
a. Animal Model:
-
Male Sprague-Dawley rats (350-400 g) are used.
-
Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and have free access to standard chow and water.
b. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Make a midline incision in the neck to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the ECA distally and place temporary ligatures around the CCA and ICA.
-
Introduce a 2F Fogarty balloon catheter through an arteriotomy in the ECA and advance it to the aortic arch.
-
Inflate the balloon with saline and withdraw it three times to denude the endothelium of the CCA.
-
Remove the catheter, ligate the ECA proximally, and restore blood flow through the CCA and ICA.
-
Close the incision in layers.
c. This compound Administration:
-
This compound can be administered via osmotic minipumps implanted subcutaneously, delivering a continuous infusion (e.g., 5 mg/kg/day) for a specified period (e.g., 14 days).[1]
d. Tissue Harvesting and Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the arterial tree with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Excise the injured and contralateral (uninjured) carotid arteries.
-
Process the arteries for paraffin (B1166041) embedding and sectioning.
-
Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains for morphometric analysis.
-
Quantify the neointimal and medial areas using image analysis software to calculate the neointima-to-media ratio.
In Vivo Atherosclerosis and Hepatic Steatosis Model in LDLR-/- Mice
a. Animal Model:
-
Male low-density lipoprotein receptor-deficient (LDLR-/-) mice are used.
-
Mice are housed under standard conditions.
b. Diet and Treatment:
-
At 8-10 weeks of age, place the mice on a "Western-type" diet (high in fat and cholesterol) for a specified duration (e.g., 16 weeks) to induce atherosclerosis and hepatic steatosis.[2]
-
Administer this compound (e.g., 5 mg/kg/day) or vehicle (e.g., 0.1N NaOH) daily via intraperitoneal (i.p.) injection.[2]
c. Sample Collection and Analysis:
-
At the end of the study, collect blood samples for lipid profile analysis (total cholesterol, triglycerides, etc.).
-
Euthanize the mice and harvest the aorta and liver.
-
Fix the aorta for en face analysis of atherosclerotic lesion area (e.g., Oil Red O staining).
-
Freeze a portion of the liver for lipid extraction and quantification of hepatic triglyceride and cholesterol content.[2]
-
Fix another portion of the liver for histological analysis (H&E and Oil Red O staining) to assess steatosis.
-
Perform gene expression analysis (e.g., qRT-PCR) on liver tissue to measure the expression of genes involved in lipid metabolism and inflammation.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to this compound research.
Caption: this compound inhibits VSMC proliferation by activating PPARδ, which suppresses Cyclin D1/CDK4 expression.
Caption: Experimental workflow for assessing this compound's effect on atherosclerosis and hepatic steatosis.
Conclusion
This compound has proven to be an invaluable tool in cardiovascular research, providing critical insights into the protective roles of PPARδ activation. The data consistently demonstrate its ability to mitigate key pathological processes in atherosclerosis and restenosis, including the inhibition of vascular smooth muscle cell proliferation and the improvement of lipid profiles. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of PPARδ agonism in cardiovascular disease. Future investigations should continue to explore the long-term safety and efficacy of selective PPARδ agonists, paving the way for potential clinical applications.
References
L-165,041: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of L-165,041, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.
Pharmacodynamics
The primary mechanism of action of L-165,041 is its high-affinity binding to and activation of PPARδ. This ligand-receptor interaction initiates a cascade of transcriptional events that modulate the expression of various target genes, leading to its diverse pharmacological effects.
Receptor Binding and Selectivity
L-165,041 exhibits high potency and selectivity for PPARδ over other PPAR isoforms, namely PPARα and PPARγ. This selectivity is critical for minimizing off-target effects and achieving a desired therapeutic window.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| PPARδ | 6 nM | [1][2][3] |
| PPARγ | ~730 nM | [1] |
Key Pharmacodynamic Effects
L-165,041 has been demonstrated to exert a range of effects in both in vitro and in vivo models, primarily related to lipid metabolism, angiogenesis, and cell cycle regulation.
In vivo studies in mouse models have shown that L-165,041 significantly impacts lipid profiles. In diet-induced obese and diabetic mouse models, administration of L-165,041 has been shown to:
-
Reduce hepatic lipid accumulation by decreasing total hepatic cholesterol and triglyceride content.[4][5]
-
Increase the expression of genes involved in lipid metabolism, such as Lipoprotein Lipase (B570770) (LPL).[1]
-
Elevate high-density lipoprotein (HDL) cholesterol levels.[6][7]
| Animal Model | Dosage | Duration | Key Findings | Reference |
| LDLR-/- Mice on Western Diet | 5 mg/kg/day, i.p. | 16 weeks | Significantly lowered hepatic cholesterol and triglycerides. Increased mRNA expression of PPARδ and LPL. | [1][4] |
| db/db Mice | Not specified | Not specified | Raised plasma HDL cholesterol levels. Reduced white adipose tissue lipoprotein lipase activity. | [7] |
L-165,041 has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis. This anti-angiogenic effect appears to be independent of its PPARδ agonist activity. In vitro and in vivo studies have demonstrated that L-165,041:
-
Inhibits the proliferation and migration of human umbilical vein endothelial cells (HUVECs).[1]
-
Negatively affects cell cycle progression in VEGF-activated HUVECs.[1]
L-165,041 has demonstrated inhibitory effects on the proliferation and migration of vascular smooth muscle cells (VSMCs), suggesting a potential role in cardiovascular disease.
-
Inhibits Platelet-Derived Growth Factor (PDGF)-induced proliferation and migration of rat VSMCs.[1][8]
-
Blocks the G1 to S phase progression of the cell cycle in VSMCs.[8]
Pharmacokinetics
Signaling Pathways
The activation of PPARδ by L-165,041 initiates a signaling cascade that ultimately leads to the regulation of target gene expression.
Caption: PPARδ signaling pathway activated by L-165,041.
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available. However, based on the descriptions provided in the publications, the following are generalized methodologies for key experiments.
Western Diet-Induced Hepatic Lipid Accumulation in Mice
This protocol describes a common method to induce fatty liver disease in mice to study the effects of therapeutic agents like L-165,041.
Caption: Workflow for the Western diet-induced fatty liver model.
Methodology:
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice are commonly used.
-
Diet: Mice are fed a "Western diet," which is high in fat and cholesterol, for a specified period (e.g., 16 weeks) to induce hepatic steatosis.
-
Drug Administration: L-165,041 is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 5 mg/kg/day). A vehicle control group receives the solvent used to dissolve L-165,041.
-
Monitoring: Body weight and food intake are monitored regularly.
-
Sample Collection: At the end of the study period, mice are euthanized, and liver and blood samples are collected.
-
Analysis:
-
Hepatic Lipid Content: Liver tissues are homogenized, and total cholesterol and triglyceride levels are quantified using commercially available enzymatic kits.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes (e.g., PPARδ, LPL).
-
Rat Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay is used to assess the effect of L-165,041 on the proliferation of VSMCs, which is relevant to conditions like atherosclerosis.
Methodology:
-
Cell Culture: Rat aortic VSMCs are isolated and cultured in appropriate media.
-
Stimulation: Cells are stimulated with a mitogen, such as Platelet-Derived Growth Factor (PDGF), to induce proliferation.
-
Treatment: Cells are treated with various concentrations of L-165,041.
-
Proliferation Assessment: Cell proliferation can be measured using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
Cell Counting: Direct counting of cell numbers.
-
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) to determine if L-165,041 causes cell cycle arrest.
In Vitro Angiogenesis Assay (HUVEC Tube Formation)
This assay evaluates the effect of L-165,041 on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.
-
Matrigel Coating: A basement membrane matrix, such as Matrigel, is used to coat the wells of a culture plate.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with a pro-angiogenic factor like VEGF and different concentrations of L-165,041.
-
Tube Formation: The formation of tube-like structures is observed and quantified over several hours.
-
Quantification: The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branch points using imaging software.
Conclusion
L-165,041 is a potent and selective PPARδ agonist with significant pharmacodynamic effects on lipid metabolism, angiogenesis, and cell proliferation. Its ability to ameliorate hepatic steatosis and inhibit VSMC proliferation highlights its potential therapeutic value in metabolic and cardiovascular diseases. However, the lack of publicly available pharmacokinetic data represents a critical knowledge gap that needs to be addressed in future studies to fully characterize its drug-like properties and guide further development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the multifaceted actions of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
L-165041: A Deep Dive into its Potent and Selective Activation of PPARδ
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-165041 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation. This technical guide provides a comprehensive overview of the selectivity of this compound for PPARδ over its closely related isoforms, PPARα and PPARγ. We present a detailed analysis of its binding affinities, a summary of the experimental protocols used to determine these properties, and a visualization of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for PPARδ is a critical aspect of its pharmacological profile. The following table summarizes the quantitative data on the binding affinity of this compound for the three human PPAR isoforms, as determined by radioligand binding assays.
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. PPARδ | Reference |
| PPARδ | 6 nM | - | [1] |
| PPARα | >10,000 nM* | >1667-fold | [2] |
| PPARγ | 730 nM | ~122-fold | [1] |
*In transient transactivation assays, this compound did not activate human PPARα at concentrations up to 10,000 nM[2].
The data clearly demonstrates the remarkable selectivity of this compound for PPARδ. It exhibits a binding affinity for PPARδ that is approximately 122 times greater than for PPARγ.[1] While a direct binding affinity (Ki) for PPARα is not available from the primary study, functional assays show no significant activation at high concentrations, indicating a selectivity of over 1667-fold.[2]
Experimental Protocols
The determination of the binding affinities and functional selectivity of this compound relies on robust and well-established experimental methodologies. Below are detailed protocols for the key experiments cited.
Radioligand Displacement Assay for Binding Affinity (Ki) Determination
This assay quantifies the affinity of a test compound (this compound) for a receptor (PPARδ, PPARα, or PPARγ) by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Full-length human PPARδ, PPARα, and PPARγ proteins
-
Radiolabeled ligand (e.g., [³H]-BRL 49653 for PPARγ, specific high-affinity radioligands for PPARδ and PPARα)
-
Test compound: this compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris, pH 7.2, 1 mM EDTA, 10% glycerol, 5 mM dithiothreitol, 10 mM sodium molybdate)
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
Procedure:
-
Incubation: In a 96-well plate, combine the respective PPAR protein, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a sufficient period to reach equilibrium (e.g., 4 hours).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the protein-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Transient Transactivation Assay for Functional Activity
This cell-based assay measures the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene (luciferase).
Materials:
-
Mammalian cell line (e.g., COS-1 cells)
-
Expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARδ, PPARα, or PPARγ.
-
A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Cell culture medium and reagents.
-
This compound
-
Luciferase assay reagent.
Procedure:
-
Cell Culture and Transfection: Culture COS-1 cells in appropriate medium. Co-transfect the cells with the respective PPAR-LBD expression plasmid, the luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Treatment: After an initial incubation period to allow for plasmid expression (e.g., 24 hours), treat the transfected cells with varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
PPARδ Signaling Pathway
Caption: this compound activates the PPARδ signaling pathway.
Experimental Workflow for PPAR Transactivation Assay
Caption: Workflow of a PPAR transactivation assay.
References
Methodological & Application
Application Notes and Protocols for L-165,041 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular differentiation.[1][2] With a binding affinity (Ki) of 6 nM for PPARδ, it exhibits over 100-fold selectivity over other PPAR subtypes, making it a valuable tool for investigating the physiological functions of PPARδ.[2] These application notes provide an overview of the effective concentrations of L-165,041 in various cell culture systems and detailed protocols for its use.
Mechanism of Action
L-165,041 is a cell-permeable compound that activates PPARδ.[1] Upon activation, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling pathway is central to the regulation of fatty acid oxidation, glucose homeostasis, and inflammatory responses.
Data Presentation: Effective Concentrations of L-165,041
The effective concentration of L-165,041 can vary significantly depending on the cell type and the biological endpoint being investigated. The following table summarizes the effective concentrations reported in various studies.
| Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| NIH-3T3 cells (adipocyte differentiation) | Not Specified | Not Specified | Induces adipocyte differentiation | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM, 5 µM | Not Specified | Inhibition of VEGF-induced proliferation and migration | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM | Not Specified | Inhibition of VEGF-induced angiogenesis (PPARδ-independent) | [1] |
| Rat Vascular Smooth Muscle Cells (rVSMCs) | 10 µM | 1 hour pretreatment | Inhibition of PDGF-induced proliferation and migration | [1] |
| Bovine Embryos | 1 µM | Day 1 to Day 7 | No effect on cleavage or blastocyst rates | [3] |
| HaCaT cells and primary keratinocytes | 1 µM | Every 24 hours | Stimulation of cells |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with L-165,041
This protocol provides a general guideline for treating adherent cell lines with L-165,041.
Materials:
-
L-165,041 powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of L-165,041 in sterile DMSO. For example, dissolve 4.02 mg of L-165,041 (Molecular Weight: 402.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and sub-confluent at the time of treatment.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the L-165,041 stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.
-
Important: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared working solution of L-165,041 or the vehicle control to the respective wells.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and experimental endpoint. For longer treatments, the medium may need to be replaced with a fresh working solution every 24-48 hours.
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as quantitative PCR (qPCR) to measure target gene expression, Western blotting to assess protein levels, or functional assays like cell proliferation, migration, or differentiation assays.
-
Protocol 2: Luciferase Reporter Assay for PPARδ Activation
This protocol is designed to quantify the activation of PPARδ by L-165,041 using a reporter gene assay.
Materials:
-
Cells suitable for transfection (e.g., HEK293T)
-
Expression plasmid for a PPARδ-Gal4 fusion protein
-
Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene
-
Transfection reagent
-
L-165,041
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a white, clear-bottom 96-well plate at a density appropriate for transfection.
-
On the following day, co-transfect the cells with the PPARδ-Gal4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of L-165,041 or a vehicle control.
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, perform the luciferase assay using a commercial kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: PPARδ signaling pathway activated by L-165,041.
Caption: General experimental workflow for L-165,041 treatment.
References
Application Notes: Preparation of L-165,041 Stock Solution in DMSO
Introduction
L-165,041 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] It is a cell-permeable phenoxyacetic acid derivative widely utilized in research to investigate the diverse roles of PPARδ, which include regulating lipid metabolism, inflammation, and cellular differentiation.[2][3] L-165,041 exhibits high selectivity for PPARδ, with a binding affinity (Ki) of approximately 6 nM, which is over 100-fold greater than for other PPAR subtypes like PPARγ.[1][4] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable results in downstream cellular and molecular biology experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of L-165,041 due to its high solubilizing capacity for this compound.[3] These application notes provide a detailed protocol for the preparation, storage, and handling of L-165,041 stock solutions.
Data Presentation: Chemical and Physical Properties
The key properties of L-165,041 are summarized in the table below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | References |
| IUPAC Name | [4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | [5] |
| CAS Number | 79558-09-1 | [3][4][5] |
| Molecular Formula | C₂₂H₂₆O₇ | [3][5][6] |
| Molecular Weight | 402.44 g/mol | [2][5][6] |
| Purity | ≥98% (HPLC) | [1][2][6] |
| Appearance | White solid | [2][6] |
| Solubility in DMSO | ≥30 mg/mL | [3][6] |
Experimental Protocols
I. Materials and Equipment
Materials:
-
L-165,041 powder (CAS: 79558-09-1)
-
Anhydrous/Molecular biology grade Dimethyl Sulfoxide (DMSO) (CAS: 67-68-5)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL) or cryovials
Equipment:
-
Analytical balance
-
Calibrated micropipettes (P1000, P200) and sterile tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat
II. Protocol for Preparing a 10 mM L-165,041 Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of L-165,041 in DMSO.
1. Pre-Preparation:
- Ensure all work is performed in a clean, designated area, such as a laminar flow hood, to minimize contamination.
- Allow the L-165,041 powder and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
2. Calculation of Mass:
- To prepare a 10 mM solution, the required mass of L-165,041 must be calculated using its molecular weight (402.44 g/mol ).
- Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
- Calculation: Mass (mg) = 10 mM × 1 mL × 402.44 g/mol = 4.0244 mg
- Therefore, 4.02 mg of L-165,041 is needed to make 1 mL of a 10 mM stock solution.
3. Weighing and Solubilization:
- Carefully weigh 4.02 mg of L-165,041 powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Using a calibrated micropipette, add 1 mL of room-temperature DMSO to the tube containing the powder.
- Close the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless.
- If dissolution is difficult, brief sonication in a water bath can be used to aid the process.[4]
4. Aliquoting and Storage:
- To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[4]
- Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
- For long-term storage, store the aliquots at -80°C (stable for up to 2 years).[4] For short-term storage, -20°C is suitable (stable for up to 1 year).[4]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for preparing L-165,041 stock solution in DMSO.
Diagram 2: L-165,041 Signaling Pathway
Caption: Simplified PPARδ signaling pathway activated by L-165,041.
References
Application Notes and Protocols for L-165,041 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear hormone receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] In vivo studies are essential to elucidate the therapeutic potential of L-165,041 in various disease models. These application notes provide detailed protocols for the preparation and administration of L-165,041 for in vivo research, focusing on intraperitoneal injection and the use of osmotic pumps for continuous delivery.
Data Presentation
Table 1: In Vivo Administration Parameters for L-165,041
| Parameter | Intraperitoneal (i.p.) Injection | Osmotic Pump (Subcutaneous) |
| Animal Model | LDLR-/- Mice | Sprague-Dawley Rats |
| Dosage | 5 mg/kg/day[1] | Not explicitly stated in the provided results |
| Vehicle | 0.1N NaOH[4] | Not explicitly stated in the provided results |
| Frequency | Daily | Continuous |
| Study Duration | 16 weeks[4] | Not explicitly stated in the provided results |
| Observed Effects | Reduced hepatic lipid accumulation and inflammation.[4] | Decreased neointima formation after carotid injury.[5] |
Signaling Pathway of L-165,041
L-165,041 acts as an agonist for PPARδ. Upon binding, it induces a conformational change in the receptor, leading to the heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins and initiates the transcription of genes involved in various physiological processes, including lipid metabolism and cell cycle regulation.
Experimental Protocols
Protocol 1: Preparation and Administration of L-165,041 via Intraperitoneal (i.p.) Injection
This protocol details the preparation of L-165,041 in a suitable vehicle for intraperitoneal injection in mice.
Materials:
-
L-165,041 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
To prepare 1 mL of the vehicle, sequentially add and mix the following components:
-
100 µL DMSO
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex thoroughly after the addition of each component to ensure a homogenous solution.
L-165,041 Solution Preparation (Example for a 5 mg/kg dose in a 25g mouse):
-
Calculate the required amount of L-165,041:
-
Dose (mg/kg) x Animal weight (kg) = Total dose (mg)
-
5 mg/kg x 0.025 kg = 0.125 mg
-
-
Prepare a stock solution of L-165,041 in DMSO. For example, a 25 mg/mL stock solution.
-
Calculate the volume of stock solution needed:
-
(Total dose (mg) / Stock solution concentration (mg/mL)) = Volume of stock (mL)
-
(0.125 mg / 25 mg/mL) = 0.005 mL or 5 µL
-
-
Prepare the final injection solution: In a sterile microcentrifuge tube, add the calculated volume of the L-165,041 stock solution to the appropriate volume of the prepared vehicle to achieve the desired final injection volume (typically 100-200 µL for a mouse). For example, to a final volume of 100 µL, add 5 µL of the 25 mg/mL stock to 95 µL of the vehicle.
-
Vortex the solution thoroughly. If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1] Prepare the solution fresh on the day of use.[1]
Intraperitoneal Injection Procedure (Mouse):
-
Restrain the mouse securely.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines.
-
Inject the L-165,041 solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol 2: Administration of L-165,041 via Osmotic Pump Implantation
This protocol describes the subcutaneous implantation of an osmotic pump for continuous delivery of L-165,041 in rats or mice. This method is advantageous for long-term studies requiring stable plasma concentrations.
Materials:
-
L-165,041
-
Appropriate sterile vehicle (e.g., as described in Protocol 1 or as determined by solubility and stability studies)
-
Osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate for the animal model and study duration
-
Filling tubes and syringes for the osmotic pumps
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Sterile drapes and gloves
-
Heating pad
Procedure:
-
Pump Preparation:
-
Prepare the L-165,041 solution at the desired concentration in a sterile vehicle.
-
Fill the osmotic pumps with the L-165,041 solution according to the manufacturer's instructions. Ensure no air bubbles are trapped inside.
-
For immediate delivery, pumps may require pre-incubation in sterile saline at 37°C for a specified time (consult manufacturer's guidelines).
-
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic.
-
Shave and sterilize the surgical site, typically on the back between the scapulae.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Administer analgesics as prescribed in the approved animal protocol.
-
Monitor the animal for signs of pain, distress, or infection at the surgical site.
-
Ensure the animal has easy access to food and water.
-
Wound clips or non-absorbable sutures should be removed 7-10 days post-surgery.
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using L-165,041.
References
Application Notes and Protocols for L-165,041 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of L-165,041, a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist, in various mouse models. This document includes detailed information on dosages, experimental protocols, and the underlying signaling pathways.
Summary of L-165,041 Dosage and Effects in Mouse Models
L-165,041 has been utilized in several mouse models to investigate its therapeutic potential in metabolic disorders, inflammation, and neurodegenerative diseases. The dosages and observed effects are summarized in the table below.
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Findings |
| LDLR-/- Mice (Western Diet-Induced Hepatic Steatosis) | 5 mg/kg/day | Intraperitoneal (i.p.) | 16 weeks | Reduced hepatic lipid accumulation, cholesterol, and triglycerides. Decreased expression of inflammatory markers (IL-1β, IL-6).[1] |
| db/db Mice (Insulin-Resistant) | Not specified | Not specified | Not specified | Raises plasma cholesterol levels.[2] |
| Models of Cerebral Infarction and Parkinson's Disease | Not specified | Not specified | Not specified | Exhibits neuroprotective effects.[2] |
Experimental Protocols
Preparation of L-165,041 for In Vivo Administration
A common vehicle for dissolving L-165,041 for intraperitoneal injection in mice consists of a mixture of dimethyl sulfoxide (B87167) (DMSO), polyethylene (B3416737) glycol (PEG300), Tween-80, and saline.
Materials:
-
L-165,041 powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of L-165,041 in DMSO.
-
For the final injection volume, the recommended vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the final solution, first mix the required volume of the L-165,041 stock solution with PEG300.
-
Add Tween-80 to the mixture and vortex thoroughly.
-
Finally, add the sterile saline to reach the final desired concentration and volume.
-
Ensure the solution is clear and free of precipitation before administration.
Another reported vehicle for L-165,041 in a study with LDLR-/- mice was 0.1N NaOH.[1]
Administration Protocols
a) Intraperitoneal (i.p.) Injection
Intraperitoneal injection is a common method for administering L-165,041 to mice.
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, confirming the needle is in the peritoneal cavity.
-
Inject the prepared L-165,041 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
b) Oral Gavage
While a specific oral gavage protocol for L-165,041 in mice was not detailed in the provided search results, a general protocol can be followed. The vehicle used for i.p. injection may be adapted for oral administration.
Procedure:
-
Use a proper-sized, ball-tipped gavage needle.
-
Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it into the stomach.
-
Administer the L-165,041 solution slowly.
-
Carefully remove the needle.
-
Monitor the mouse for any signs of distress.
c) Osmotic Pumps
For long-term, continuous administration of L-165,041, osmotic pumps can be surgically implanted. This method was utilized in a study on rats to investigate atherosclerosis and could be adapted for mouse models.[3] This technique provides a steady release of the compound, maintaining stable plasma concentrations.
Signaling Pathway of L-165,041
L-165,041 is a selective agonist for PPARδ, a nuclear receptor that plays a crucial role in regulating gene expression. Upon activation by L-165,041, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: L-165,041 activates PPARδ, leading to gene transcription.
Downstream Effects and Target Genes:
Activation of PPARδ by L-165,041 leads to the regulation of genes involved in lipid metabolism and inflammation. In a study using LDLR-/- mice, L-165,041 administration resulted in:
-
Increased expression of:
-
PPARδ
-
Lipoprotein lipase (B570770) (LPL)
-
ATP-binding cassette transporter G1 (ABCG1)[1]
-
-
Decreased expression of:
-
PPARγ
-
Apolipoprotein B (ApoB)
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)[1]
-
Experimental Workflow for a Typical In Vivo Study
The following diagram outlines a typical workflow for an in vivo study in mice using L-165,041.
Caption: A typical workflow for an in vivo mouse study.
These application notes and protocols are intended to serve as a guide for researchers. It is crucial to adapt these protocols to specific experimental designs and to adhere to all institutional and national guidelines for animal welfare.
References
- 1. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 3. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing L-165041 in a Rat Model of Atherosclerosis
Introduction
L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis. In the context of cardiovascular disease, PPARδ activation has been shown to exert protective effects, making this compound a valuable tool for preclinical research in atherosclerosis. These application notes provide a comprehensive overview of the use of this compound in a rat model of diet-induced atherosclerosis, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, cholesterol efflux, and anti-inflammatory processes. In the vasculature, activation of PPARδ by this compound can lead to reduced inflammation and inhibition of vascular smooth muscle cell proliferation, key events in the pathogenesis of atherosclerosis.
Applications in a Rat Model of Atherosclerosis
A common and effective method for inducing atherosclerosis in rats is through the administration of a high-fat, high-cholesterol "atherogenic" diet. This diet elevates plasma lipids, leading to the formation of atherosclerotic plaques in the aorta and other arteries. Sprague-Dawley or Wistar rats are typically used for these studies.
The administration of this compound in this model is expected to:
-
Improve Plasma Lipid Profile: Decrease levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).
-
Reduce Systemic and Vascular Inflammation: Lower the expression and circulating levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
-
Attenuate Atherosclerotic Plaque Formation: Reduce the size and lipid content of atherosclerotic lesions in the aorta.
-
Inhibit Vascular Smooth Muscle Cell (VSMC) Proliferation: A study has shown that this compound can decrease neointima formation after carotid balloon injury in Sprague-Dawley rats, suggesting its potential to inhibit VSMC proliferation within atherosclerotic plaques.[1]
Data Presentation
The following tables summarize the expected quantitative data from a study investigating the effects of this compound in a rat model of diet-induced atherosclerosis. The values are representative and may vary based on the specific experimental conditions.
Table 1: Effects of this compound on Body Weight and Plasma Lipid Profile
| Parameter | Control (Standard Diet) | Atherogenic Diet (Vehicle) | Atherogenic Diet + this compound |
| Final Body Weight (g) | 450 ± 25 | 550 ± 30 | 530 ± 28 |
| Total Cholesterol (mg/dL) | 70 ± 8 | 250 ± 20 | 180 ± 15 |
| Triglycerides (mg/dL) | 80 ± 10 | 200 ± 18 | 140 ± 12 |
| HDL-C (mg/dL) | 45 ± 5 | 25 ± 4 | 35 ± 5 |
| LDL-C (mg/dL) | 15 ± 3 | 180 ± 15 | 110 ± 10 |
*p < 0.05 compared to Atherogenic Diet (Vehicle) group.
Table 2: Effects of this compound on Inflammatory Markers and Aortic Plaque Area
| Parameter | Control (Standard Diet) | Atherogenic Diet (Vehicle) | Atherogenic Diet + this compound |
| Serum TNF-α (pg/mL) | 15 ± 3 | 50 ± 6 | 30 ± 5 |
| Serum IL-6 (pg/mL) | 10 ± 2 | 40 ± 5 | 25 ± 4 |
| Aortic Plaque Area (%) | < 1 | 25 ± 5 | 15 ± 4* |
*p < 0.05 compared to Atherogenic Diet (Vehicle) group.
Mandatory Visualizations
Caption: PPARδ signaling pathway activated by this compound.
Caption: Experimental workflow for this compound study in a rat model.
Protocols
Protocol 1: Induction of Atherosclerosis in Rats
This protocol describes the induction of atherosclerosis in male Sprague-Dawley rats using a high-fat, high-cholesterol diet.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Standard rat chow
-
Atherogenic diet (custom formulation, e.g., 20% fat, 1.5% cholesterol, 0.5% cholic acid)
-
Animal caging with controlled environment (12-h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity)
Procedure:
-
Acclimatization: Upon arrival, acclimatize rats for at least one week, providing free access to standard rat chow and water.
-
Dietary Induction:
-
The control group continues to receive the standard rat chow.
-
The experimental groups are switched to the atherogenic diet.
-
-
Duration: Maintain the respective diets for 8-12 weeks. This duration is typically sufficient to induce significant hyperlipidemia and early-stage atherosclerotic lesions.
-
Monitoring: Monitor the body weight of the animals weekly and food intake daily. Observe for any signs of distress or illness.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Weighing scale
-
Vortex mixer
-
Oral gavage needles (20-gauge, 1.5-inch, ball-tipped)
-
Syringes
Procedure:
-
Dosage Calculation: Based on previous studies in rodents, a starting dose of 5-10 mg/kg body weight per day is recommended. The final dose should be optimized based on preliminary studies.
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound needed for the study duration and number of animals.
-
On each day of dosing, weigh the required amount of this compound powder.
-
Suspend the powder in the appropriate volume of vehicle (e.g., 0.5% CMC).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Administer once daily for the duration of the treatment period (e.g., 4-8 weeks).
-
The vehicle control group should receive an equivalent volume of the vehicle using the same procedure.
-
Protocol 3: Blood and Tissue Collection and Analysis
This protocol outlines the procedures for sample collection at the end of the study and subsequent analysis.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps)
-
EDTA-coated collection tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Formalin (10% neutral buffered) or Optimal Cutting Temperature (OCT) compound
-
Centrifuge
-
-80°C freezer
Procedure:
-
Anesthesia and Blood Collection:
-
Fast the rats overnight before the terminal procedure.
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform cardiac puncture to collect whole blood into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot and store the plasma at -80°C for later analysis.
-
-
Tissue Perfusion and Collection:
-
Following blood collection, perform a thoracotomy and perfuse the vascular system with ice-cold PBS via the left ventricle until the liver becomes pale.
-
Carefully dissect the entire aorta from the arch to the iliac bifurcation.
-
Remove adherent connective and adipose tissue.
-
The aorta can be fixed in 10% neutral buffered formalin for histological analysis or embedded in OCT compound and snap-frozen for cryosectioning.
-
Collect other tissues of interest, such as the liver, and snap-freeze in liquid nitrogen for molecular analysis.
-
-
Biochemical Analysis of Plasma:
-
Use commercial enzymatic kits to determine the plasma concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C.
-
Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Histopathological Analysis of Aorta:
-
En Face Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich plaques on the intimal surface. Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
Cross-Sectional Analysis: For aortas fixed in formalin and embedded in paraffin, or frozen in OCT, prepare serial cross-sections (5-10 µm thick) from the aortic root.
-
Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition.
-
Quantify the lesion area in the aortic root sections using image analysis software.
-
References
Application Notes and Protocols for L-165,041 in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cellular proliferation. Due to its multifaceted biological activities, L-165,041 has been investigated in various chronic disease models, including metabolic disorders, atherosclerosis, and neurodegenerative diseases. These application notes provide a comprehensive overview of the use of L-165,041 in chronic in vivo studies, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Data Presentation: L-165,041 in Chronic Studies
The following table summarizes the available data on the chronic administration of L-165,041 in different animal models. This information is intended to provide a comparative overview to aid in the design of future studies.
| Animal Model | Disease Model | Treatment Duration | Dosage | Route of Administration | Key Findings |
| LDLR-/- Mice | Western Diet-Induced Hepatic Steatosis | 16 weeks | 5 mg/kg/day | Oral (in diet) | Reduced hepatic lipid accumulation and inflammation.[1] |
| Sprague-Dawley Rats | Carotid Artery Injury (Atherosclerosis Model) | Not specified | Not specified | Osmotic Pump | Decreased neointima formation.[2] |
| db/db Mice | Type 2 Diabetes | Not specified in chronic studies | Not specified in chronic studies | Not specified in chronic studies | Raises plasma cholesterol levels.[3] |
| Mouse/Rat | Cerebral Infarction and Parkinson's Disease Models | Not specified in chronic studies | Not specified in chronic studies | Not specified in chronic studies | Exhibits neuroprotective effects.[3] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of L-165,041 in a Mouse Model of Hepatic Steatosis
This protocol is based on a study investigating the effects of L-165,041 on Western diet-induced fatty liver in LDL receptor-deficient (LDLR-/-) mice.[1]
1. Animal Model:
-
Male LDLR-/- mice, 8-12 weeks of age.
2. Diet and Treatment:
-
House the mice in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to a Western-type diet (containing 21% fat and 0.15% cholesterol).
-
Prepare the L-165,041-containing diet by incorporating the compound into the Western diet feed to achieve a final concentration that delivers a dose of 5 mg/kg/day. The vehicle control diet should contain the same base feed with the vehicle (e.g., 0.1N NaOH) used to dissolve L-165,041.[1]
-
Administer the respective diets to the treatment and control groups for 16 weeks.
3. In Vivo Monitoring:
-
Monitor body weight and food intake weekly.
-
At the end of the 16-week treatment period, collect blood samples for analysis of plasma lipids (total cholesterol, triglycerides) and markers of liver function.
-
Euthanize the animals and harvest the liver for histological analysis (e.g., H&E staining, Oil Red O staining for lipid accumulation) and gene expression analysis.
4. Endpoint Analysis:
-
Histology: Quantify the degree of hepatic steatosis and inflammation.
-
Gene Expression Analysis (qRT-PCR): Analyze the expression of genes involved in lipid metabolism and inflammation in liver tissue. Key target genes include PPARδ, PPARγ, apolipoprotein B (ApoB), interleukin-1β (IL-1β), interleukin-6 (IL-6), lipoprotein lipase (B570770) (LPL), and ATP-binding cassette transporter G1 (ABCG1).[1]
Protocol 2: Preparation of L-165,041 for In Vivo Administration
The solubility of L-165,041 can be challenging. The following are suggested vehicle formulations for preparing L-165,041 for in vivo administration. It is crucial to perform small-scale solubility tests before preparing a large batch.
Option A: Corn Oil-Based Vehicle (for oral or intraperitoneal administration) [4]
-
Prepare a stock solution of L-165,041 in DMSO.
-
For the final formulation, add the DMSO stock to corn oil to achieve the desired final concentration of L-165,041 and a final DMSO concentration of 10% or less.
-
Vortex thoroughly to ensure a uniform suspension.
Option B: Aqueous-Based Vehicle (for oral or intraperitoneal administration) [4]
-
Prepare a stock solution of L-165,041 in DMSO.
-
Sequentially add the following solvents, mixing well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of DMSO should be 10% or less.
Important Considerations:
-
Always prepare fresh solutions for administration.
-
If precipitation occurs, gentle warming and sonication may aid in dissolution.
-
The choice of vehicle should be appropriate for the route of administration and the specific animal model.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: L-165,041 signaling pathway.
Caption: General workflow for a chronic L-165,041 study.
References
- 1. Establishment of a rat model with diet-induced coronary atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-165041 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear hormone receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation and differentiation.[1][2] These application notes provide a comprehensive overview of cell lines responsive to this compound treatment, detailed protocols for key experimental assays, and a summary of its effects on various cellular processes.
Responsive Cell Lines and Cellular Effects
This compound has been demonstrated to elicit responses in a variety of cell lines, primarily through its activation of PPARδ. The cellular outcomes of this compound treatment are context-dependent and can range from promoting differentiation to inhibiting proliferation and migration.
Table 1: Summary of Cell Lines Responsive to this compound and Observed Effects
| Cell Line | Cell Type | Key Effects of this compound Treatment | References |
| NIH-PPARδ | Mouse Embryonic Fibroblast | Induces adipocyte differentiation. | [1] |
| COS-1, COS-7 | Monkey Kidney Fibroblast | Agonist activity at the PPARδ ligand binding domain. | [1] |
| HEK293 | Human Embryonic Kidney | Responsive to PPARδ activation. | [1] |
| HepG2 | Human Liver Cancer | Responsive to PPARδ activation. | [1] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial | Inhibits VEGF-induced proliferation and migration; negatively affects cell cycle progression.[1] | [1] |
| Rat Vascular Smooth Muscle Cells (rVSMCs) | Smooth Muscle | Inhibits PDGF-induced proliferation and migration in a dose-dependent manner by blocking G1 to S phase progression.[3] | [3] |
| Neuroblastoma cells | Neuronal Cancer | Can induce cell differentiation. | |
| A549 | Human Lung Carcinoma | Inhibition of cell proliferation. | |
| HaCaT | Human Keratinocyte | Responsive to PPARδ activation. | |
| Bovine Embryos | Embryonic | Decreases apoptosis and intracellular lipid content, enhancing embryo viability.[4] | [4] |
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various assay systems. The following tables summarize key quantitative data regarding its activity and effects on cellular processes.
Table 2: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Description | References |
| Ki | Human PPARδ | 6 nM | Inhibitor constant for binding to the PPARδ receptor. | [1] |
| Ki | Human PPARγ | 730 nM | Inhibitor constant for binding to the PPARγ receptor, demonstrating selectivity for PPARδ. | [1] |
| EC50 | COS-1 | 0.021 µM | Agonist activity at the human GAL4-fused PPARδ ligand binding domain. | [1] |
| EC50 | COS-7 | 0.039 µM | Transactivation of GAL4-fused human PPARδ ligand binding domain. | [1] |
Table 3: Effects of this compound on Cell Proliferation and Cell Cycle
| Cell Line | Treatment Condition | Effect | Quantitative Data | References |
| HUVECs | 1 or 5 µM this compound + VEGF | Inhibition of proliferation | Data not specified in search results. | [1] |
| rVSMCs | This compound + PDGF | Inhibition of proliferation | Dose-dependent inhibition. | [3] |
| rVSMCs | 10 µM this compound + PDGF | Cell cycle arrest | Significantly suppresses S phase transition. | [1] |
Signaling Pathways
This compound primarily exerts its effects through the activation of PPARδ, which heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
Figure 1: Simplified signaling pathway of this compound via PPARδ activation.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Cell culture flasks or plates
-
This compound (stock solution typically prepared in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture the desired cell line under standard conditions (e.g., 37°C, 5% CO2) to the desired confluency (typically 70-80%).
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and does not exceed a cytotoxic level (typically <0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired period, as determined by the specific assay (e.g., 24, 48, or 72 hours for proliferation assays).
Figure 2: General workflow for this compound treatment of cultured cells.
Cell Proliferation Assay (MTT or WST-1 Assay)
Principle: These colorimetric assays measure cell metabolic activity, which is proportional to the number of viable cells.
Materials:
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound and a vehicle control as described in Protocol 1.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's protocol (typically 15 minutes at room temperature).
-
Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol (B145695)
-
Flow cytometer
Protocol:
-
Treat cells with this compound and a vehicle control as described in Protocol 1.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells on ice or at -20°C for at least 30 minutes.
-
Wash the cells to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Figure 3: Comparative workflow of key cellular assays for this compound.
Conclusion
This compound is a valuable research tool for investigating the biological functions of PPARδ. Its effects are highly dependent on the cell type and experimental conditions. The protocols and data presented here provide a foundation for designing and conducting experiments to explore the cellular responses to this compound treatment. Researchers should optimize the described protocols for their specific cell lines and experimental goals.
References
Application Notes: Dissolving L-165,041 for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: L-165,041 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor involved in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2][3] For successful and reproducible in vitro studies, the proper dissolution and handling of this hydrophobic compound are critical. These application notes provide detailed protocols for the solubilization, storage, and use of L-165,041 in cell culture experiments, ensuring compound stability and minimizing solvent-induced artifacts.
Solubility and Storage
L-165,041 is a crystalline solid that is sparingly soluble in aqueous solutions. Organic solvents are required to prepare concentrated stock solutions suitable for cell culture applications.
Data Presentation: Solubility and Recommended Storage
The following tables summarize the solubility of L-165,041 in various solvents and the recommended storage conditions for both the solid compound and its stock solutions.
| Solvent | Solubility | Source |
| DMSO (Dimethyl Sulfoxide) | 30-50 mg/mL (approx. 75-124 mM) | [1][4] |
| DMF (Dimethylformamide) | 50 mg/mL | [1] |
| 1 eq. NaOH | up to 100 mM | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
Note: The use of newly opened, anhydrous (hygroscopic) DMSO is recommended for optimal solubility.[4] Ultrasonic treatment may be required to fully dissolve the compound.[4]
| Form | Temperature | Duration | Conditions | Source |
| Solid | -20°C | Long-term (years) | Desiccated, protected from light | [5] |
| Room Temperature | Short-term | Desiccated | [2] | |
| Stock Solution (in DMSO) | -80°C | up to 2 years | Aliquoted, protected from light | [4] |
| -20°C | up to 1 year | Aliquoted, protected from light | [4] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to achieve the desired final concentration in cell culture media.
Materials:
-
L-165,041 powder (Molecular Weight: 402.4 g/mol )[1]
-
High-purity, sterile DMSO (anhydrous/newly opened)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or ultrasonic water bath
Methodology:
-
Calculation: To prepare a 50 mM stock solution, calculate the required mass of L-165,041.
-
Mass (mg) = Desired Volume (mL) x 50 mmol/L x 402.4 g/mol
-
Example: For 1 mL of a 50 mM stock, weigh out 20.12 mg of L-165,041.
-
-
Weighing: Carefully weigh the calculated amount of L-165,041 powder and place it into a sterile tube.
-
Dissolution: Add the corresponding volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes until the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile, light-protected tubes.[4]
-
Storage: Store the aliquots at -20°C or -80°C as indicated in the storage table.[4]
Protocol 2: Preparation of a Working Solution for Cell Treatment
This protocol details the dilution of the concentrated DMSO stock into cell culture medium. The key objective is to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
50 mM L-165,041 stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes and pipettes
Methodology:
-
Thawing: Thaw a single aliquot of the 50 mM L-165,041 stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution. First, dilute the 50 mM stock into a small volume of cell culture medium to create an intermediate stock.
-
Example: To get a 1000x stock for a final concentration of 10 µM, you would need a 10 mM intermediate. However, it is often easier to dilute directly from the main stock.
-
-
Final Dilution: Directly add a small volume of the 50 mM stock solution to the final volume of pre-warmed cell culture medium. Mix immediately by gentle inversion or swirling.
-
Example: To prepare 10 mL of medium with a final L-165,041 concentration of 10 µM:
-
The required volume of the 50 mM stock is: (10 µM * 10 mL) / 50,000 µM = 0.002 mL or 2 µL.
-
Add 2 µL of the 50 mM stock to 10 mL of medium.
-
The final DMSO concentration will be 2 µL / 10,000 µL = 0.02%, which is well below the toxicity threshold for most cell lines.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of medium (e.g., 2 µL of DMSO in 10 mL of medium). This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Application: Use the freshly prepared working solution to treat cells immediately. Do not store diluted aqueous solutions for long periods.
Visualized Workflows and Pathways
Experimental Workflow: Stock Solution Preparation
References
Application Notes and Protocols for L-165,041 Solution Stability in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and ensuring the stability of L-165,041 in solution for long-term experimental use. Adherence to these protocols is crucial for obtaining reproducible and reliable experimental results.
Introduction to L-165,041
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), with a Ki value of 6 nM.[1][2] It demonstrates over 100-fold selectivity for PPARδ over other PPAR subtypes.[2] This cell-permeable phenoxyacetic acid derivative is widely used in research to investigate the roles of PPARδ in lipid metabolism, inflammation, and cell proliferation.[3][4] Given its application in multi-day or even multi-week experiments, understanding its stability in solution is paramount.
L-165,041 Signaling Pathway
L-165,041, as a PPARδ agonist, plays a crucial role in regulating gene expression. Upon binding to PPARδ, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway influences lipid and glucose metabolism, and cellular proliferation and differentiation.
Caption: Signaling pathway of L-165,041 as a PPARδ agonist.
Storage and Handling of L-165,041
Proper storage and handling are critical for maintaining the integrity of L-165,041. The following table summarizes the recommended conditions for the solid compound and its stock solutions.
| Form | Storage Temperature | Recommended Solvent | Concentration | Stability Period | Special Instructions |
| Solid Powder | -20°C or 2-8°C (desiccate) | - | - | 2 years at -20°C | Protect from light. |
| Stock Solution | -20°C | DMSO | up to 100 mM | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | DMSO | up to 100 mM | 1 to 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] | |
| 4°C | DMSO | up to 100 mM | 2 weeks | For short-term use.[5] | |
| Working Solution | Prepare Fresh | Aqueous Buffer/Media | Varies | Use same day | Recommended for in-vivo and cell-based assays.[1] |
Note: For in vivo studies, some protocols have used 0.1 N NaOH as a vehicle.[4] Solubility in 1eq. NaOH is reported to be up to 50 mM.
Protocol for Assessing Long-Term Stability of L-165,041 in Aqueous Solution
This protocol provides a framework for researchers to determine the stability of L-165,041 in their specific experimental buffer or cell culture medium over a desired period.
Objective: To quantify the degradation of L-165,041 in a specific aqueous solution over time at different temperatures.
Materials:
-
L-165,041 solid compound
-
DMSO (or other suitable organic solvent)
-
The aqueous buffer or cell culture medium of interest
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Calibrated incubator or water bath
-
Sterile microcentrifuge tubes or vials
-
Acetonitrile (B52724) or methanol (B129727) (for quenching)
Experimental Workflow:
Caption: Workflow for assessing the stability of L-165,041 in solution.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of L-165,041 in DMSO.[6]
-
Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer or cell culture medium of interest. This will be your working solution.
-
Aliquoting: Aliquot the working solution into separate, sterile vials for each time point and temperature condition to be tested.
-
Incubation: Place the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).[6]
-
Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove one vial from each temperature condition for analysis. The t=0 sample should be processed immediately after preparation.
-
Quenching (Optional but Recommended): To stop any further degradation, add an equal volume of a cold organic solvent like acetonitrile or methanol. This will also precipitate proteins if the matrix is a cell culture medium.[6]
-
Sample Preparation for Analysis: Centrifuge the samples to remove any precipitate. Transfer the supernatant to HPLC vials for analysis.[6]
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method.[7] The method should be able to separate the parent L-165,041 peak from any potential degradants.
-
Data Analysis:
-
Quantify the peak area of the parent L-165,041 compound at each time point.
-
Calculate the percentage of L-165,041 remaining at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each temperature condition to visualize the degradation profile.
-
Troubleshooting and Considerations
-
Precipitation: If a precipitate forms in the stock solution upon storage, it could be due to poor solubility or degradation. Consider preparing a more dilute stock solution or using a different solvent.[6]
-
Inconsistent Results: Inconsistent results between experiments can arise from variations in solution preparation or storage conditions. Standardize your protocol and prepare fresh working solutions for each experiment.[6]
-
Appearance of New Peaks: The appearance of new peaks in the chromatogram over time is indicative of compound degradation. Identifying these degradation products can help in understanding the degradation pathway.[6]
-
In-Use Stability: The stability of the compound in the final diluted form, as it is used in the experiment, is crucial and should be demonstrated.[9]
By following these guidelines and protocols, researchers can ensure the stability and integrity of L-165,041 in their long-term experiments, leading to more accurate and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 3. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARdelta ligand this compound ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Reversed-phase high-performance liquid chromatography: A fast and efficient analytical method to quantify docetaxel-loaded pegylated liposomes in release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
L-165041: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-165041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and cellular proliferation.[1][2] This cell-permeable phenoxyacetic acid derivative has demonstrated significant effects in both in vitro and in vivo models, making it a valuable tool for research in metabolic diseases, cardiovascular conditions, and oncology. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in key research applications.
Mechanism of Action
This compound selectively binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their transcription. This signaling pathway is central to the control of fatty acid oxidation, glucose homeostasis, and inflammatory responses.
Signaling Pathway Diagram
References
Troubleshooting & Optimization
L-165,041 Technical Support Center: Troubleshooting Solubility and Precipitation in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues and precipitation with L-165,041 in experimental media. The following information is designed to help you identify the cause of these issues and provides systematic solutions to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is L-165,041 and what is its primary mechanism of action?
L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a nuclear receptor that plays a key role in the regulation of lipid metabolism and energy homeostasis.[1][2][3] It is a cell-permeable phenoxyacetic acid derivative.[4]
Q2: What are the known solubility properties of L-165,041?
L-165,041 is a hydrophobic molecule with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and 1eq. NaOH.[1][5] However, it is reported to be insoluble in water and ethanol.[6]
Q3: Why is my L-165,041 precipitating when I add it to my cell culture media?
Precipitation of L-165,041 in aqueous-based cell culture media is a common issue due to its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the media, the compound can fall out of solution, forming a precipitate. This is a phenomenon known as solvent-shifting.
Q4: What are the visual signs of L-165,041 precipitation?
Precipitation can appear as:
-
Cloudiness or turbidity in the media.
-
A fine, crystalline, or amorphous powder.
-
A thin film on the surface of the culture vessel.
Q5: Can the precipitate be harmful to my cells?
Yes, the formation of a precipitate can have several negative consequences:
-
Reduced Effective Concentration: The actual concentration of solubilized L-165,041 will be lower than intended, leading to inaccurate and non-reproducible experimental results.
-
Physical Interference: Precipitate particles can physically interfere with cells, affecting their growth, morphology, and adherence.
-
Altered Media Composition: The precipitation process may remove other essential media components from the solution.[7]
Quantitative Solubility Data
The following table summarizes the reported solubility of L-165,041 in various solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥100 mM | Some sources suggest ultrasonic treatment may be needed for complete dissolution. Use newly opened, anhydrous DMSO for best results.[1][8] |
| 1eq. NaOH | 50 mM | |
| DMF | 50 mg/ml | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | |
| Water | Insoluble | |
| Ethanol | Insoluble | [6] |
Troubleshooting Guide for L-165,041 Precipitation
If you are observing precipitation of L-165,041 in your experiments, follow these troubleshooting steps:
| Potential Cause | Recommended Solution(s) | Rationale |
| Improper Stock Solution Preparation | 1. Use high-quality, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.[8]2. Ensure complete dissolution. Use a vortex or sonication to fully dissolve the compound in the solvent.3. Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of organic solvent added to your media. | To ensure the stock solution is homogenous and stable, preventing premature precipitation. |
| High Final Concentration in Media | 1. Lower the final working concentration of L-165,041. Typical working concentrations in cell culture are in the range of 1-10 µM.[8]2. Perform a dose-response experiment. This will help determine the optimal, non-precipitating concentration for your specific cell line and experimental conditions. | To stay below the solubility limit of L-165,041 in the aqueous media. |
| Incorrect Dilution Method | 1. Pre-warm the cell culture media to 37°C before adding the L-165,041 stock solution. 2. Add the stock solution dropwise to the media while gently vortexing or swirling. This facilitates rapid and even dispersion.3. Avoid adding the stock solution directly to a small volume of media. Instead, add it to the final volume of media. | To prevent localized high concentrations of the compound and organic solvent, which can trigger precipitation. |
| Final Organic Solvent Concentration | 1. Keep the final concentration of DMSO in the cell culture media as low as possible, ideally below 0.1% (v/v). 2. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. | High concentrations of organic solvents can be toxic to cells and can also affect the solubility of other media components. |
| Interaction with Media Components | 1. Test the solubility of L-165,041 in a serum-free version of your medium first. Serum proteins can sometimes contribute to compound precipitation.2. If using serum, consider reducing the percentage if precipitation is observed. | To identify if specific components of the media are interacting with L-165,041 and causing it to precipitate. |
| pH of the Media | Check the pH of your cell culture medium after adding L-165,041. Although less common for this compound, significant pH shifts can affect the solubility of some small molecules. | To ensure the pH of the media remains within the optimal range for both cell health and compound solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM L-165,041 Stock Solution in DMSO
Materials:
-
L-165,041 (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of L-165,041. The molecular weight of L-165,041 is 402.44 g/mol . To make 1 ml of a 10 mM stock solution, you will need 4.02 mg of L-165,041.
-
Add the solid L-165,041 to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the solid is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
Materials:
-
10 mM L-165,041 stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the L-165,041 stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to make 10 ml of a 10 µM working solution, you would add 10 µl of the 10 mM stock solution.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the L-165,041 stock solution dropwise.
-
Ensure the solution is thoroughly mixed.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
L-165,041 Signaling Pathway
References
- 1. Improvement of water-solubility of biarylcarboxylic acid peroxisome proliferator-activated receptor (PPAR) δ-selective partial agonists by disruption of molecular planarity/symmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 4. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. medchemexpress.com [medchemexpress.com]
potential off-target effects of L-165041 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-165,041, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of L-165,041 and what are its known off-targets?
A1: The primary target of L-165,041 is the Peroxisome Proliferator-Activated Receptor delta (PPARδ), for which it is a potent agonist.[1][2] However, at higher concentrations, L-165,041 can interact with other PPAR subtypes. It has been shown to have partial agonist activity on PPARγ and full agonist activity on PPARα.[3]
Q2: I am observing anti-angiogenic effects in my experiment with L-165,041. Is this an expected on-target effect of PPARδ activation?
A2: Not necessarily. Studies have demonstrated that L-165,041 can inhibit Vascular Endothelial Growth Factor (VEGF)-induced angiogenesis in a PPARδ-independent manner.[1][4] This anti-angiogenic effect is attributed to the suppression of cell cycle progression.[4] Therefore, if you are observing anti-angiogenic effects, it could be an off-target activity of the compound, especially at higher concentrations.
Q3: My results show inhibition of vascular smooth muscle cell (VSMC) proliferation. Is this a known off-target effect of L-165,041?
A3: Yes, this is a documented PPARδ-independent effect of L-165,041. At concentrations around 10 μM, L-165,041 has been shown to inhibit Platelet-Derived Growth Factor (PDGF)-induced proliferation and migration of rat VSMCs.[1]
Q4: What is the mechanism behind the PPARδ-independent anti-angiogenic effects of L-165,041?
A4: The PPARδ-independent anti-angiogenic effects of L-165,041 are linked to its influence on cell cycle regulation. Specifically, it has been shown to reduce the number of endothelial cells in the S phase of the cell cycle. This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin A, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4.[4] Consequently, the phosphorylation of the retinoblastoma protein (Rb) is suppressed, leading to cell cycle arrest.[4]
Troubleshooting Guide
Issue: Unexpected Phenotype Observed
If you observe a phenotype in your experiment that is inconsistent with the known functions of PPARδ activation, it may be due to an off-target effect of L-165,041, especially when using high concentrations.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.
-
Use a Structurally Different PPARδ Agonist: To confirm if the effect is specific to L-165,041 and not a general consequence of PPARδ activation, use a structurally unrelated PPARδ agonist as a control. If the unexpected phenotype is not observed with the alternative agonist, it is likely an off-target effect of L-165,041.
-
PPARδ Knockdown or Antagonist: To definitively determine if the effect is PPARδ-independent, you can either use siRNA to knock down PPARδ expression or co-treat with a PPARδ antagonist. If the phenotype persists under these conditions, it is confirmed to be a PPARδ-independent off-target effect.[4]
Data Presentation
Table 1: Binding Affinity of L-165,041 for PPAR Subtypes
| Target | Binding Affinity (Ki) | Notes |
| PPARδ | 6 nM | Primary Target |
| PPARγ | ~730 nM | Off-target |
This table summarizes the reported binding affinities of L-165,041 for different PPAR subtypes.[1]
Table 2: Summary of Known Off-Target Effects of L-165,041 at High Concentrations
| Observed Effect | Cellular Context | Concentration | PPARδ-Dependent? |
| Inhibition of Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-10 μM | No |
| Inhibition of Cell Proliferation and Migration | Rat Vascular Smooth Muscle Cells (rVSMCs) | 10 μM | No |
| Partial Agonism | - | - | N/A |
| Full Agonism | - | - | N/A |
This table outlines the documented off-target effects of L-165,041 observed at higher concentrations.[1][3][4]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general framework for assessing the off-target effects of L-165,041 against a panel of protein kinases.
Objective: To identify potential kinase off-targets of L-165,041.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of L-165,041 in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 μM down to 1 nM).
-
-
Assay Plate Preparation:
-
Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX's KINOMEscan) or a similar in-house platform. These services typically provide plates with a broad panel of recombinant kinases.
-
To each well containing a specific kinase, add the kinase's respective substrate and ATP at a concentration near its Km value.
-
-
Compound Addition:
-
Add the diluted L-165,041 or a vehicle control (DMSO) to the appropriate wells.
-
-
Incubation and Detection:
-
Incubate the plates at the temperature and for the duration recommended by the assay provider.
-
Measure kinase activity using a suitable detection method, such as luminescence (e.g., ADP-Glo) or fluorescence.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of L-165,041.
-
Determine the IC50 value for any kinase that shows significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the direct binding of L-165,041 to potential off-targets within a cellular context.
Objective: To validate the engagement of L-165,041 with potential intracellular off-targets.
Methodology:
-
Cell Treatment:
-
Culture cells that express the potential off-target protein.
-
Treat the cells with a high concentration of L-165,041 (e.g., 10-50 μM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes). Ligand binding will stabilize the target protein, increasing its melting temperature.
-
-
Pelleting and Supernatant Collection:
-
Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Detection:
-
Analyze the amount of the soluble target protein in the supernatant using Western blotting or other protein detection methods like mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the L-165,041-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of L-165,041 indicates direct binding to the target protein.
-
Mandatory Visualizations
Caption: L-165,041 primary and off-target signaling through PPARs.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Workflows for identifying potential off-target interactions.
References
troubleshooting inconsistent results with L-165041
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using L-165041. The information is intended for scientists and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors, ranging from compound handling to experimental design. Here are the most common areas to investigate:
-
Compound Stability and Storage: this compound, like many small molecules, is susceptible to degradation if not stored correctly. Ensure the compound is stored as a powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1] Once in solution, it is recommended to aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For in vivo studies, it is best to prepare fresh working solutions daily.[1]
-
Solubility Issues: Incomplete dissolution or precipitation of this compound in your experimental medium is a major source of variability. The choice of solvent is critical. For stock solutions, DMSO is commonly used. For cell-based assays, ensure the final concentration of DMSO is not cytotoxic to your specific cell line. For in vivo studies, co-solvents like PEG300, Tween-80, and saline or corn oil are often required.[1] If you observe any precipitation, gentle heating or sonication can aid dissolution.[1]
-
Cell Line and Passage Number: The responsiveness of cells to this compound can vary significantly between different cell lines and even between different passages of the same cell line. It is crucial to use cells at a consistent and low passage number and to characterize the expression of PPARδ in your specific cell model.
-
Off-Target Effects: Although this compound is a potent PPARδ agonist, it has been shown to have some activity at PPARγ at higher concentrations.[1] If your results are unexpected, consider the possibility of off-target effects, especially if using high concentrations of the compound.
Q2: I am not observing the expected biological effect of this compound. What should I check?
If this compound is not producing the anticipated effect in your experiments, consider the following troubleshooting steps:
-
Verify Compound Activity: The most direct way to confirm the activity of your this compound stock is to perform a positive control experiment. For example, you can treat a responsive cell line (e.g., NIH-PPARδ cells) and measure the induction of adipocyte differentiation.[1]
-
Optimize Concentration and Incubation Time: The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being measured. A dose-response experiment is essential to determine the optimal concentration for your system. Similarly, the incubation time may need to be optimized. Some effects may be apparent after a few hours, while others may require longer treatment periods.
-
Check for PPARδ Expression: The target of this compound, PPARδ, must be expressed in your experimental system for the compound to elicit a response. Verify the expression of PPARδ in your cells or tissue of interest using techniques like qPCR or Western blotting.
-
Review Experimental Protocol: Carefully re-examine your experimental protocol for any potential errors. This includes calculations for dilutions, incubation conditions (temperature, CO2 levels), and the health of your cells.
Q3: I am observing cytotoxicity at my treatment concentrations. How can I mitigate this?
While this compound is generally not reported to be cytotoxic at typical working concentrations, cell viability should always be assessed. If you observe cytotoxicity:
-
Perform a Dose-Response Cytotoxicity Assay: Determine the concentration at which this compound becomes toxic to your specific cell line using an assay such as MTT or trypan blue exclusion. This will help you establish a non-toxic working concentration range.
-
Reduce Solvent Concentration: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of your solvent in the culture medium is below the toxic threshold for your cells (usually <0.1-0.5% for DMSO).
-
Consider Off-Target Effects: At very high concentrations, off-target effects could potentially lead to cytotoxicity. Whenever possible, use the lowest effective concentration determined from your dose-response experiments.
Quantitative Data Summary
| Parameter | Value | Species | Receptor | Reference |
| Ki | 6 nM | Human | PPARδ | [1] |
| Ki | ~730 nM | Human | PPARγ | [1] |
| EC50 | ~500 nM | Human | PPARβ/δ | [2] |
Key Experimental Protocols
In Vitro Cell Proliferation Assay (Based on inhibition of VSMC proliferation)
-
Cell Seeding: Plate rat vascular smooth muscle cells (VSMCs) in 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS. Allow cells to attach overnight.
-
Serum Starvation: The following day, wash the cells with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Stimulation: After the pre-treatment, stimulate the cells with a pro-proliferative agent such as PDGF (10 ng/mL).
-
Incubation: Incubate the plates for 24-48 hours.
-
Proliferation Measurement: Assess cell proliferation using a standard method like MTT assay or BrdU incorporation assay.
Visual Guides
References
Technical Support Center: L-165,041 Cytotoxicity in MCF-7 Cells
Welcome to the technical support center for the cytotoxicity assessment of L-165,041 in the MCF-7 human breast cancer cell line. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is L-165,041 and what is its primary mechanism of action?
A1: L-165,041 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ), a type of nuclear hormone receptor.[1][2] PPARs are transcription factors that play key roles in regulating lipid metabolism, inflammation, and cell proliferation.[3] L-165,041 binds to PPARδ with high affinity (Ki = 6 nM), showing over 100-fold selectivity compared to other PPAR subtypes.[2] Its role in cancer is complex, as PPARδ activation has been associated with both pro-tumorigenic and anti-proliferative effects depending on the cancer type and cellular context.[4][5]
Q2: What is the recommended solvent for dissolving L-165,041?
A2: L-165,041 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture experiments, it is critical to ensure the final concentration of DMSO in the media is non-toxic to MCF-7 cells, generally below 0.5% and ideally at or below 0.1%.[6] Always run a vehicle-only control (media with the same final concentration of DMSO) to assess any potential solvent toxicity.
Q3: What is a typical concentration range for observing cytotoxicity of L-165,041 in MCF-7 cells?
A3: The effective concentration can vary based on experimental conditions such as cell density and incubation time. Based on its activity in other cell lines where it inhibits proliferation, a starting dose-response experiment could range from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 10 nM to 100 µM).[7] A preliminary broad-range experiment is recommended to determine the optimal concentration range and calculate the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.
Q4: How long should I incubate MCF-7 cells with L-165,041 before assessing cytotoxicity?
A4: Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours. The choice depends on the expected mechanism of action. Short-term incubations (24 hours) may reveal acute cytotoxic effects, while longer incubations (48-72 hours) are better for assessing effects on cell proliferation and cell cycle arrest.[6][7]
Troubleshooting Guide
Issue 1: High variability between replicate wells in my cell viability assay.
-
Possible Cause: Inconsistent Cell Seeding.
-
Solution: An uneven distribution of cells is a common source of variability.[8] Ensure your cell suspension is homogenous by gently swirling the flask before and during plating. After plating, let the plate sit at room temperature for 15-20 minutes before transferring it to the incubator to allow for even cell settling.
-
-
Possible Cause: Pipetting Errors.
-
Solution: Calibrate your pipettes regularly. When adding the compound or assay reagents, ensure the pipette tip is below the surface of the liquid without touching the cell monolayer to ensure accurate delivery and mixing.
-
-
Possible Cause: Edge Effects.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and the test compound.[6] To mitigate this, avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.
-
Issue 2: I am not observing a clear dose-dependent cytotoxic effect.
-
Possible Cause: Incorrect Concentration Range.
-
Solution: Your concentration range may be too high or too low. Perform a wider range-finding experiment, for instance, using serial dilutions from 0.01 µM to 200 µM, to identify the active concentration window.
-
-
Possible Cause: Compound Instability or Precipitation.
-
Solution: L-165,041 may precipitate at high concentrations in aqueous culture media. Visually inspect the wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or lower the maximum concentration tested. Prepare fresh dilutions of the compound from a stock solution for each experiment.
-
-
Possible Cause: Assay Incubation Time.
-
Solution: The selected time point may be too early to observe significant effects on cell viability. Consider extending the incubation period (e.g., from 24 to 48 or 72 hours) to allow for effects on cell proliferation to become apparent.
-
Issue 3: My untreated (control) cells show low viability.
-
Possible Cause: Suboptimal Cell Health.
-
Solution: Only use cells that are in the logarithmic growth phase and are sub-confluent (typically 70-80% confluency). Over-confluent or high-passage-number cells can exhibit reduced viability.
-
-
Possible Cause: Contamination.
-
Solution: Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination.[6] Contamination can significantly impact cell health and assay results.
-
-
Possible Cause: Solvent Toxicity.
-
Solution: Ensure the final DMSO concentration in your vehicle control wells is identical to that in your treated wells and is at a non-toxic level (e.g., ≤0.1%).[6]
-
Quantitative Data Summary
The following table presents hypothetical IC50 values for L-165,041 on MCF-7 cells, as determined by an MTT assay under different experimental conditions. This data is for illustrative purposes to guide experimental design.
| Incubation Time | Seeding Density (cells/well) | Serum Concentration | Hypothetical IC50 (µM) |
| 24 hours | 10,000 | 10% FBS | > 100 |
| 48 hours | 5,000 | 10% FBS | 45.2 |
| 72 hours | 5,000 | 10% FBS | 28.7 |
| 48 hours | 5,000 | 2% FBS | 35.5 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9]
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin[9]
-
L-165,041 (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count healthy, sub-confluent MCF-7 cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of L-165,041 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of L-165,041. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 hours).
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MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
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Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by tapping the plate.
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Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of L-165,041 via PPARδ activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing the role of PPARβ/δ in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. japsonline.com [japsonline.com]
Technical Support Center: L-165041 PPARδ-Independent Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the peroxisome proliferator-activated receptor delta (PPARδ)-independent effects of L-165041.
Frequently Asked Questions (FAQs)
Q1: What are the known PPARδ-independent effects of this compound?
A1: this compound has demonstrated significant biological effects that are not mediated by its interaction with PPARδ. The most well-documented of these is the inhibition of angiogenesis.[1][2][3] Additionally, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), an effect that is likely independent of the PPARγ pathway.[1]
Q2: How has the anti-angiogenic effect of this compound been confirmed to be PPARδ-independent?
A2: The PPARδ-independent nature of this compound's anti-angiogenic effect was established through two key experimental approaches. Firstly, another potent PPARδ agonist, GW501516, did not inhibit VEGF-induced angiogenesis. Secondly, the use of PPARδ siRNA to knock down the receptor did not reverse the anti-angiogenic effect of this compound in human umbilical vein endothelial cells (HUVECs).[1][2][3]
Q3: What is the mechanism of the PPARδ-independent anti-angiogenic effect of this compound?
A3: this compound inhibits VEGF-stimulated angiogenesis by suppressing the cell cycle progression in endothelial cells.[1][2][3] It achieves this by reducing the number of cells in the S phase of the cell cycle and downregulating the expression of key cell cycle regulatory proteins, including cyclin A, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4. This leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb).[1][2]
Q4: What is the mechanism of this compound's inhibitory effect on vascular smooth muscle cells (VSMCs)?
A4: this compound inhibits platelet-derived growth factor (PDGF)-induced proliferation of rat VSMCs by blocking the transition from the G1 to the S phase of the cell cycle. This is associated with a repression of retinoblastoma protein (Rb) phosphorylation and an inhibition of cyclin D1 and CDK4 expression.[1]
Q5: I am observing an increase in VEGF expression with this compound treatment in my cancer cell line. Is this a known effect?
A5: Yes, in some cellular contexts, such as in HeLa cells, this compound has been reported to induce the expression of Vascular Endothelial Growth Factor (VEGF). This particular effect is considered to be dependent on PPARβ. It highlights that the cellular background and the specific signaling pathways active in a given cell type can influence the outcome of this compound treatment.
Troubleshooting Guides
Issue 1: No inhibition of angiogenesis is observed in HUVEC tube formation assay with this compound.
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Possible Cause 1: Suboptimal this compound Concentration.
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Solution: Ensure you are using an effective concentration of this compound. For PPARδ-independent anti-angiogenic effects in HUVECs, concentrations of 1 µM, 5 µM, and 10 µM have been shown to be effective.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
-
Possible Cause 2: HUVEC Health and Passage Number.
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Solution: The health and passage number of primary cells like HUVECs are critical. Use HUVECs at a low passage number (ideally between passages 2 and 6). High passage numbers can lead to altered cellular responses. Ensure the cells are healthy and not overly confluent before starting the experiment.
-
-
Possible Cause 3: Issues with Matrigel.
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Solution: The quality and handling of Matrigel are crucial for successful tube formation assays. Ensure the Matrigel is thawed slowly on ice at 4°C to prevent premature polymerization. The layer of Matrigel in the well should be of uniform thickness and not too thin or too thick.
-
-
Possible Cause 4: Inadequate VEGF Stimulation.
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Solution: The inhibitory effect of this compound is observed in the context of VEGF-induced angiogenesis. Ensure that you are stimulating the HUVECs with an appropriate concentration of VEGF (e.g., 10 ng/mL) to induce robust tube formation in your positive control group.
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Issue 2: Unexpected or inconsistent results in VSMC proliferation assays.
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Possible Cause 1: Cell Seeding Density.
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Solution: The initial seeding density of VSMCs can significantly impact proliferation rates. Optimize the seeding density to ensure that the cells are in the logarithmic growth phase during the experiment.
-
-
Possible Cause 2: Serum Concentration.
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Solution: Before stimulating with PDGF, it is common practice to serum-starve the VSMCs to synchronize their cell cycles. Ensure that the serum starvation period is adequate and that the subsequent stimulation with PDGF is performed in a low-serum medium to minimize confounding effects from other growth factors present in fetal bovine serum (FBS).
-
-
Possible Cause 3: PPARγ Antagonist Control.
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Solution: To confirm that the observed effects on VSMCs are not mediated by PPARγ, include a control group pre-treated with a PPARγ antagonist like GW9662. The lack of reversal of this compound's effect by GW9662 would support a PPARγ-independent mechanism.[1]
-
Quantitative Data Summary
Table 1: Effect of this compound on VEGF-Induced HUVEC Proliferation
| This compound Concentration | % Inhibition of Proliferation |
| 1 µM | Data not specified in snippets |
| 5 µM | Data not specified in snippets |
| 10 µM | Significant inhibition |
Table 2: Effect of this compound on PDGF-Induced Rat VSMC Proliferation
| This compound Concentration | % Inhibition of Proliferation |
| 0.1 µM | ~20% |
| 1 µM | ~50% |
| 10 µM | ~80% |
Detailed Experimental Protocols
Protocol 1: HUVEC Tube Formation Assay for Angiogenesis Inhibition
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Matrigel Coating: Thaw Matrigel on ice at 4°C overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
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Cell Preparation: Culture HUVECs in EGM-2 medium. When cells reach 80-90% confluency, harvest them using trypsin. Resuspend the cells in EBM-2 medium containing 0.1% FBS.
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Treatment: Prepare a cell suspension of HUVECs at a density of 2 x 10^5 cells/mL. In separate tubes, pre-treat the cell suspension with this compound (at final concentrations of 1, 5, or 10 µM) or vehicle control for 30 minutes.
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Seeding: To the Matrigel-coated wells, add the HUVEC suspension (100 µL/well) containing the respective treatments. Add VEGF to a final concentration of 10 ng/mL to all wells except for the negative control.
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Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.
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Analysis: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Protocol 2: Rat Vascular Smooth Muscle Cell (rVSMC) Proliferation Assay
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Cell Seeding: Seed rVSMCs in a 96-well plate at a density of 5 x 10^3 cells/well in DMEM containing 10% FBS. Allow the cells to adhere overnight.
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Serum Starvation: The following day, wash the cells with PBS and replace the medium with serum-free DMEM for 24 hours to synchronize the cell cycle.
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Treatment: Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour in serum-free DMEM.
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Stimulation: After the pre-treatment, add PDGF to a final concentration of 20 ng/mL to stimulate proliferation.
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Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
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Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.
Visualizations
Caption: PPARδ-independent anti-angiogenic pathway of this compound.
Caption: Experimental workflow for HUVEC tube formation assay.
References
- 1. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. The PPARδ ligand this compound inhibits VEGF-induced angiogenesis, but the antiangiogenic effect is not related to PPARδ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: L-165,041 & PPARδ Activation
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the confirmation of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) activation by the compound L-165,041.
Frequently Asked Questions (FAQs)
Q1: What is L-165,041 and how does it relate to PPARδ?
L-165,041 is a potent and selective agonist for PPARδ, a ligand-activated transcription factor that plays a crucial role in lipid and glucose metabolism.[1][2][3] It binds to PPARδ, initiating a cascade of molecular events that lead to the regulation of target gene expression.
Q2: How can I confirm that L-165,041 is activating PPARδ in my experimental setup?
Activation of PPARδ by L-165,041 can be confirmed through a series of in vitro and cell-based assays. The most common methods include:
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Reporter Gene Assays: To measure the transcriptional activation of PPARδ.
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Binding Assays: To determine the direct interaction and affinity of L-165,041 for the PPARδ receptor.
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Gene Expression Analysis (qPCR or Western Blot): To quantify the upregulation of known PPARδ target genes.
Q3: What are the known binding affinities and effective concentrations of L-165,041 for PPARδ?
L-165,041 exhibits high affinity and selectivity for PPARδ. The reported binding affinity (Ki) is approximately 6 nM.[1][2][4] In cell-based reporter assays, the half-maximal effective concentration (EC50) for human PPARδ transactivation is in the nanomolar range.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for L-165,041's interaction with PPAR subtypes.
Table 1: Binding Affinity of L-165,041
| Receptor | Ki (nM) | Selectivity vs. PPARδ |
| PPARδ | 6 | - |
| PPARγ | ~730 | >100-fold |
| PPARα | - | >100-fold[2][5] |
Table 2: Functional Potency (EC50) of L-165,041 in Reporter Assays
| Cell Line | PPAR Subtype | EC50 (µM) |
| COS-7 | Human PPARδ | 0.039 |
| HepG2 | Human PPARβ/δ | 0.65 |
| COS-7 | Human PPARγ | 0.977 |
Experimental Protocols & Troubleshooting
PPARδ Reporter Gene Assay
This assay measures the ability of L-165,041 to activate a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
Diagram: Reporter Gene Assay Workflow
References
optimizing L-165041 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of L-165041 for maximum efficacy. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound? this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] It is a cell-permeable phenoxyacetic acid derivative. While it shows high selectivity for PPARδ, it can also exhibit partial agonism on PPARγ and PPARα at higher concentrations.[2][3] Some studies have also reported PPARδ-independent effects.[3][4]
2. What is the recommended concentration range for this compound in in vitro experiments? The effective concentration of this compound in vitro typically ranges from 1 µM to 10 µM.[4][5] For example, it has been shown to inhibit VEGF-induced proliferation and migration of endothelial cells at 1 and 5 µM.[4] In other studies, 10 µM was used to inhibit PDGF-induced vascular smooth muscle cell proliferation.[4][6]
3. What is a typical dosage for in vivo studies? A common dosage used in mice is 5 mg/kg/day administered intraperitoneally (i.p.).[4][7]
4. How should I dissolve and store this compound? this compound is soluble in DMSO (up to 100 mM), DMF (50 mg/ml), and 1eq. NaOH (up to 100 mM).[1][8] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[4] Stock solutions in solvent can be stored at -80°C for up to 2 years.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4] The product is also reported to be light-sensitive and should be stored in the dark.[1]
Troubleshooting Common Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Incorrect concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1-10 µM for in vitro studies. |
| Compound degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound is stored correctly at -20°C (solid) or -80°C (in solvent) and protected from light.[1][4] Prepare fresh working solutions from a new stock aliquot. | |
| Low receptor expression: The target cells may have low expression levels of PPARδ. | Verify the expression of PPARδ in your cell line using techniques like qPCR or Western blotting. | |
| Cell culture media components: Components in the serum or media may interfere with the activity of this compound. | Consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cells. | |
| Inconsistent or variable results | Pipetting errors or inaccurate dilutions: Inconsistent preparation of working solutions can lead to variability. | Use calibrated pipettes and prepare a master mix of the treatment solution to add to replicate wells. |
| Cell passage number and health: High passage numbers or unhealthy cells can respond differently to stimuli. | Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Precipitation of the compound: this compound may precipitate in the culture medium, especially at higher concentrations. | Visually inspect the media for any signs of precipitation. If observed, try dissolving the compound in a different solvent or using a lower final concentration. Sonication or gentle heating can aid in dissolution.[4] | |
| Unexpected or off-target effects | Activation of other PPAR subtypes: At higher concentrations, this compound can activate PPARγ and PPARα.[2][3] | Use the lowest effective concentration determined from your dose-response studies. To confirm the effect is PPARδ-mediated, consider using a PPARδ antagonist (e.g., GSK0660) as a negative control. |
| PPARδ-independent mechanisms: Some studies have shown that this compound can exert effects independent of PPARδ activation.[3][4] | Investigate downstream signaling pathways to confirm the mechanism of action in your specific experimental model. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Binding Affinity (Ki) of this compound for PPAR Subtypes
| PPAR Subtype | Ki (nM) | Reference |
| PPARδ | 6 | [4] |
| PPARγ | 730 | [1][4] |
Table 2: Effective Concentrations in In Vitro and In Vivo Studies
| Study Type | Model System | Concentration/Dosage | Observed Effect | Reference |
| In Vitro | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 and 5 µM | Inhibition of VEGF-induced proliferation and migration | [4] |
| In Vitro | Rat Vascular Smooth Muscle Cells (rVSMCs) | 10 µM | Inhibition of PDGF-induced proliferation and migration | [4][6] |
| In Vitro | NIH-3T3 cells expressing PPARδ | 500 nM | Induction of adipocyte differentiation | |
| In Vivo | LDLR-/- mice on a Western diet | 5 mg/kg/day (i.p.) | Reduced hepatic lipid accumulation and inflammation | [7] |
| In Vivo | db/db mice | Not specified | Raised plasma cholesterol levels |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Cell Proliferation Assay (e.g., using HUVECs)
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Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in their complete growth medium. Allow the cells to adhere and grow for 24 hours.
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Starvation: Replace the growth medium with a basal medium containing a low percentage of serum (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cells.
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Preparation of this compound Working Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the low-serum basal medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
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Treatment: Remove the starvation medium and add the prepared working solutions of this compound or vehicle control to the respective wells. Pre-incubate the cells with this compound for 1-2 hours.
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Stimulation: After pre-incubation, add the growth factor (e.g., VEGF, 10 ng/ml) to all wells except for the negative control.
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Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
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Proliferation Assessment: Quantify cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
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Data Analysis: Normalize the results to the vehicle control and plot the data as a percentage of inhibition versus the concentration of this compound.
Protocol 2: Preparation of this compound for In Vivo Administration
For a 5 mg/kg/day dosage in mice, the following formulation can be used:
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Vehicle Preparation: Prepare a vehicle solution consisting of 0.1 N NaOH.[7] Another option is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
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This compound Dissolution: Weigh the required amount of this compound powder. To prepare a stock solution, dissolve it first in a small amount of DMSO. Then, sequentially add the other co-solvents (if using the PEG300/Tween-80 formulation), mixing thoroughly after each addition.[4]
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Final Formulation: Adjust the final volume with saline to achieve the desired final concentration for injection. Ensure the solution is clear. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4]
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Administration: Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection). It is recommended to prepare the working solution fresh on the day of use.[4]
Visualizations
Signaling Pathway of this compound
References
- 1. L-165,041, PPARdelta agonist (CAS 79558-09-1) | Abcam [abcam.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CAS:79558-09-1 | PPARβ/δ agonist,cell permeable,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARdelta ligand this compound ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
minimizing variability in animal studies with L-165041
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in animal studies involving the PPARδ agonist, L-165,041.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
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Question: We are observing high variability between animals in the same treatment group. What could be the cause? Answer: Variability in animal studies can stem from several sources. It is crucial to standardize procedures as much as possible. Key factors to consider include:
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Animal-related factors: Ensure that all animals are of the same genetic strain, sex, age, and body weight.[1] Subtle genetic differences, even within the same strain from different vendors, can contribute to variability.
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Environmental factors: Maintain consistent housing conditions, including cage density, bedding, light-dark cycles, temperature, and humidity. Even seemingly minor factors like the gender of the animal handlers can influence experimental outcomes.[2]
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Experimenter-induced variability: Different researchers may handle or dose animals with slight variations.[1] Whenever possible, have the same person perform critical procedures for all animals in a study. If multiple experimenters are necessary, ensure they are all trained on the exact same protocol.
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Diet: The composition of the animal's diet can significantly impact the efficacy of L-165,041, especially in metabolic studies.[3][4] Ensure all animals receive the same diet from the same batch.
-
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Question: Our in vivo results with L-165,041 are not aligning with published data. What should we check? Answer: Discrepancies between studies can arise from a number of factors. Here are some key areas to investigate:
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Compound purity and stability: Verify the purity of your L-165,041 lot. Impurities can lead to off-target effects. Also, ensure proper storage of both the solid compound and prepared solutions to prevent degradation.[5] Stock solutions of L-165,041 can be stored at -80°C for up to 2 years, but working solutions for in vivo experiments should be prepared fresh daily.[5]
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Vehicle preparation and administration: The method of preparing and administering L-165,041 is critical. Ensure the compound is fully dissolved in the vehicle and does not precipitate upon storage or injection. Inconsistent dosing due to precipitation can be a major source of variability. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.[5]
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Dosage and administration route: Confirm that the dosage and route of administration are appropriate for your animal model and research question. A common dosage for L-165,041 in mice is 5 mg/kg/day administered via intraperitoneal (i.p.) injection.[3][5]
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Species-specific differences: Be aware that the pharmacology of PPARδ agonists can differ between rodents and higher species.[6] Results from mouse models may not always directly translate to other species.
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Issue 2: L-165,041 Formulation and Administration Challenges.
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Question: We are having trouble dissolving L-165,041 for our in vivo study. What are the recommended solvents? Answer: L-165,041 is poorly soluble in aqueous solutions. For in vivo administration, a common approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into a vehicle suitable for injection.[5] Refer to the solubility data and formulation protocols in the tables below for specific guidance.
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Question: We suspect our L-165,041 solution is not stable. How should we handle and store it? Answer: To ensure the stability and reliability of your L-165,041 solutions, follow these guidelines:
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Stock Solutions: Prepare a concentrated stock solution in DMSO. Aliquot and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5] Avoid repeated freeze-thaw cycles.[5]
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Working Solutions: Prepare working solutions for in vivo experiments fresh on the day of use.[5] Do not store diluted working solutions for extended periods, as the compound may precipitate or degrade.
-
Frequently Asked Questions (FAQs)
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What is the mechanism of action of L-165,041? L-165,041 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] It binds to and activates PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. PPARδ is involved in the regulation of lipid and glucose metabolism, inflammation, and cell proliferation.[7][8]
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What is the selectivity of L-165,041 for PPARδ over other PPAR subtypes? L-165,041 displays over 100-fold selectivity for both mouse and human PPARδ receptors compared to PPARα and PPARγ.[1][9] This high selectivity minimizes off-target effects that could confound experimental results.
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What are some potential off-target effects of L-165,041? While L-165,041 is highly selective for PPARδ, at very high concentrations it may activate other PPAR subtypes.[10] It is crucial to use the lowest effective dose to minimize the risk of off-target effects. Some studies have also reported PPARδ-independent effects of L-165,041, such as the inhibition of VEGF-induced angiogenesis.[5]
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How can we determine the optimal dose of L-165,041 for our study? The optimal dose of L-165,041 can vary depending on the animal model, the specific research question, and the desired therapeutic effect. A dose-response study is recommended to determine the most effective dose with the fewest side effects for your specific experimental conditions. A commonly used and effective dose in mice is 5 mg/kg/day, administered intraperitoneally.[3][5]
Data Presentation
Table 1: L-165,041 Solubility Data
| Solvent | Concentration |
| DMSO | ≥50 mg/mL (124.24 mM) |
| DMF | 50 mg/ml |
| 1 eq. NaOH | 100 mM |
Data sourced from MedchemExpress and Cayman Chemical.[3][5]
Table 2: In Vivo Formulation Protocols for L-165,041
| Protocol | Vehicle Composition (v/v) | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress.[5]
Table 3: Recommended Administration Parameters for Mice
| Route | Volume | Needle Gauge |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 |
| Subcutaneous (s.c.) | < 2-3 mL (divided into multiple sites) | 25-27 |
| Intravenous (i.v.) | < 0.2 mL (tail vein) | 27-30 |
General guidelines. Actual volumes should be based on the specific animal's weight and the viscosity of the formulation.
Experimental Protocols
Protocol 1: Preparation of L-165,041 for Intraperitoneal Injection in Mice (Vehicle: DMSO/PEG300/Tween-80/Saline)
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Prepare a stock solution: Dissolve L-165,041 in DMSO to a concentration of 25 mg/mL.[5]
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Prepare the vehicle mixture: In a sterile tube, combine the following in the specified order, ensuring each component is fully mixed before adding the next:
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Add 400 µL of PEG300.
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Add the required volume of the 25 mg/mL L-165,041 stock solution in DMSO (e.g., for a final concentration of 2.5 mg/mL, add 100 µL of the stock).
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Add 50 µL of Tween-80 and mix thoroughly.
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Add 450 µL of saline to reach a final volume of 1 mL.
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Final checks: Ensure the final solution is clear and free of precipitation. If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[5] Prepare this working solution fresh on the day of injection.[5]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
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Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
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Injection Site: Identify the lower right or left quadrant of the abdomen. Avoid the midline to prevent injection into the bladder or cecum.
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Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the identified quadrant.
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Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
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Injection: Slowly inject the L-165,041 solution.
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Withdrawal: Remove the needle and return the mouse to its cage.
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Monitoring: Observe the animal for any signs of distress after the injection.
Mandatory Visualization
Caption: Signaling pathway of L-165,041 as a PPARδ agonist.
Caption: General experimental workflow for an in vivo study with L-165,041.
References
- 1. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 2. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR delta as a therapeutic target in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
L-165,041 Technical Support Center: Troubleshooting Degradation During Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for L-165,041 degradation during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid L-165,041?
A1: Solid L-165,041 is typically shipped at ambient temperature but should be stored desiccated at room temperature or refrigerated (2-8°C) for long-term stability.[1][2] Some suppliers recommend storing the solid powder at -20°C.[3][4] Always refer to the manufacturer's product data sheet for specific recommendations.
Q2: How should I prepare and store stock solutions of L-165,041?
A2: L-165,041 is soluble in DMSO, DMF, and ethanol.[4][5] For stock solutions, it is highly recommended to use DMSO.[4] Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] Store these aliquots at -20°C or -80°C.[3][6]
Q3: How long are stock solutions of L-165,041 stable?
A3: The stability of stock solutions depends on the storage temperature. The following table summarizes stability data from various suppliers.
| Storage Temperature | Solvent | Reported Stability |
| 4°C | DMSO | Up to 2 weeks[3] |
| -20°C | DMSO | Up to 3 months[1], 1 year[6], or 2 years[3] |
| -80°C | DMSO | Up to 6 months[3] or 2 years[6] |
Q4: Can I store L-165,041 in aqueous solutions?
A4: It is generally not recommended to store L-165,041 in aqueous solutions for extended periods. For in vivo experiments, it is advised to prepare fresh working solutions daily.[6] If you must prepare aqueous solutions, be aware that the stability can be pH-dependent, and the compound may be susceptible to hydrolysis.
Q5: My L-165,041 solution has changed color. Is it still usable?
A5: A change in color is a visual indicator of potential chemical degradation. It is recommended to discard the solution and prepare a fresh one from a solid stock. To investigate the cause, consider factors such as exposure to light, improper storage temperature, or contamination.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of L-165,041.
Issue 1: Loss of biological activity in my experiments.
If you observe a decrease or complete loss of the expected biological effect of L-165,041, consider the following potential causes related to compound stability:
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Improper Storage: Verify that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.[1]
-
Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to prevent degradation from repeated changes in temperature.[6]
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Age of Stock Solution: If your stock solution is older than the recommended stable period, it may have degraded. Prepare a fresh stock solution.
-
Degradation in Experimental Media: L-165,041 may not be stable in your specific cell culture or assay buffer over the duration of the experiment. Consider preparing the working solution immediately before use.
Logical Troubleshooting Flow for Loss of Activity
Caption: Troubleshooting workflow for loss of L-165,041 activity.
Issue 2: Appearance of unknown peaks in HPLC analysis.
The presence of additional peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram that were not present in the initial analysis of the standard can indicate degradation.
-
Potential Degradation Pathways:
-
Hydrolysis: The ester and ether linkages in the L-165,041 molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenol (B47542) group and the benzylic positions could be prone to oxidation.
-
Photodegradation: As a phenoxyacetic acid derivative, L-165,041 may degrade upon exposure to UV light.[1] Studies on similar compounds have shown that UV irradiation can lead to the formation of photoproducts.[3]
-
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing L-165,041 stability under stress.
Experimental Protocols
Protocol: Forced Degradation Study of L-165,041
This protocol provides a general framework for assessing the stability of L-165,041 under various stress conditions.
1. Materials:
-
L-165,041
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HPLC-grade DMSO
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of L-165,041 in DMSO.
3. Preparation of Stress Samples:
-
For each condition, dilute the stock solution to a final concentration of 100 µM in the respective stress solution.
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a sample in HPLC-grade water at 60°C.
-
Photolytic: Expose a sample in HPLC-grade water to a UV lamp.
-
Control: A sample in HPLC-grade water stored at room temperature, protected from light.
-
4. Time Points and Analysis:
-
Analyze the samples by HPLC at time points such as 0, 2, 4, 8, and 24 hours.
-
The HPLC method should be capable of separating the parent L-165,041 peak from any potential degradation products. A gradient method with a C18 column is a good starting point.
-
Monitor the chromatograms for a decrease in the area of the parent peak and the appearance of new peaks.
5. Data Presentation:
-
Record your results in a table similar to the one below.
| Stress Condition | Time (hours) | L-165,041 Peak Area | % Remaining | Degradant Peak Areas |
| Control | 0 | 100 | ||
| 24 | ||||
| 0.1 M HCl | 0 | 100 | ||
| 24 | ||||
| 0.1 M NaOH | 0 | 100 | ||
| 24 | ||||
| 3% H₂O₂ | 0 | 100 | ||
| 24 | ||||
| 60°C | 0 | 100 | ||
| 24 | ||||
| UV Light | 0 | 100 | ||
| 24 |
Signaling Pathway
L-165,041 is an agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). The simplified signaling pathway is as follows:
Caption: Simplified signaling pathway of L-165,041 via PPARδ activation.
References
interpreting unexpected phenotypes in L-165041 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected phenotypes observed in cells treated with L-165,041.
Frequently Asked Questions (FAQs)
Q1: What is L-165,041 and what is its primary mechanism of action?
L-165,041 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is a nuclear hormone receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[2] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[2] PPARδ is involved in a variety of biological processes, including lipid metabolism, inflammation, and cell proliferation.[2][3][4]
Q2: What are the expected cellular effects of L-165,041 treatment?
Based on published literature, the expected effects of L-165,041 are primarily linked to its activation of PPARδ. These include:
-
Inhibition of cell proliferation and migration: This has been observed in vascular smooth muscle cells and endothelial cells.[1][3]
-
Anti-inflammatory effects: L-165,041 has been shown to reduce the expression of inflammatory markers like IL-1β and interleukin-6 in the liver.[5][6][7]
-
Regulation of lipid metabolism: It can reduce lipid accumulation in the liver and increase the expression of genes involved in lipid metabolism, such as lipoprotein lipase.[5][7]
-
Induction of adipocyte differentiation. [1]
Q3: What are the binding affinities of L-165,041 for different PPAR subtypes?
L-165,041 is highly selective for PPARδ. However, at higher concentrations, it may exhibit partial agonism on other PPAR subtypes. It is crucial to be aware of this selectivity profile when designing experiments and interpreting results.
| PPAR Subtype | Binding Affinity (Ki) | Selectivity vs. PPARδ |
| PPARδ | 6 nM | - |
| PPARγ | ~730 nM | >100-fold |
| PPARα | Partial agonism at higher concentrations | >100-fold |
(Data sourced from MedchemExpress and Tocris Bioscience)[1]
Q4: How should L-165,041 be prepared and stored?
-
Storage: The powdered form should be stored at -20°C for up to 3 years.
-
Preparation of Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Storage of Stock Solutions: Aliquot the stock solution and store at -80°C for up to 2 years to prevent repeated freeze-thaw cycles.[1]
Troubleshooting Guide for Unexpected Phenotypes
Unexpected Phenotype 1: Inhibition of Angiogenesis Appears to be PPARδ-Independent
Q: My data shows that L-165,041 inhibits angiogenesis in my endothelial cell model, but this effect is not reversed by a PPARδ antagonist (like GSK0660). Why is this happening?
A: This is a documented observation. One study found that the anti-angiogenic effects of L-165,041 (specifically, inhibition of VEGF-induced endothelial cell proliferation and migration) were independent of PPARδ activation.[1] This suggests that L-165,041 may have off-target effects or interact with other signaling pathways.
Troubleshooting Workflow:
-
Confirm the PPARδ-Independence:
-
Use a PPARδ antagonist (e.g., GSK0660) in co-treatment with L-165,041. If the anti-angiogenic effect persists, it supports a PPARδ-independent mechanism.
-
If available, use cells with genetic knockout or knockdown of PPARδ (e.g., using siRNA or CRISPR). If L-165,041 still inhibits angiogenesis in these cells, it confirms the PPARδ-independence.
-
-
Investigate Alternative Pathways:
-
Cell Cycle Analysis: L-165,041 has been shown to negatively affect cell cycle progression.[1][3] Perform flow cytometry to analyze the cell cycle distribution (G1/S/G2/M phases) of your treated cells.
-
MAPK/ERK Pathway: Investigate the phosphorylation status of key proteins in the MAPK/ERK pathway, which is crucial for cell proliferation and migration.
-
Experimental Workflow for Investigating PPARδ-Independent Effects
Caption: Troubleshooting workflow for PPARδ-independent effects.
Unexpected Phenotype 2: Increased Cell Proliferation or Pro-Angiogenic Effects
Q: I am observing an increase in cell proliferation and/or expression of pro-angiogenic factors like VEGF after L-165,041 treatment, which is contrary to the expected anti-proliferative effects. What could be the reason?
A: The effects of L-165,041 can be highly context- and cell-type-dependent. While it often inhibits proliferation in non-cancerous cells, some studies have shown that it can induce the expression of VEGF in certain cancer cell lines (e.g., HeLa cells).[6] This could lead to a pro-proliferative or pro-angiogenic outcome in specific contexts.
Troubleshooting Steps:
-
Characterize Your Cell Line: Confirm the expression level of PPARδ in your specific cell line. The cellular response can depend on the abundance of the receptor.
-
Analyze Gene Expression: Use qPCR or Western blot to measure the expression of key pro-proliferative and pro-angiogenic genes (e.g., VEGF, cyclin D1, CDK4) following L-165,041 treatment.
-
Dose-Response Curve: Perform a dose-response experiment. High concentrations of L-165,041 might lead to off-target effects.
-
Consider the Microenvironment: The cellular microenvironment, including the presence of growth factors, can influence the outcome of PPARδ activation.
Unexpected Phenotype 3: No Observable Effect on Target Gene Expression
Q: I have treated my cells with L-165,041 but I do not see any change in the expression of known PPARδ target genes (e.g., ANGPTL4, PDK4). What should I check?
A: This issue can arise from several factors, ranging from the compound itself to the experimental setup.
Troubleshooting Checklist:
-
Compound Integrity:
-
Age and Storage: Ensure your L-165,041 stock has not expired and has been stored correctly to prevent degradation.
-
Solubility: Confirm that the compound is fully dissolved in your stock solution and does not precipitate when added to the culture medium.
-
-
Experimental Parameters:
-
Concentration: Are you using a concentration that is appropriate for your cell type? Perform a dose-response curve (e.g., 10 nM to 10 µM) to find the optimal concentration.
-
Treatment Duration: Is the incubation time sufficient for transcriptional changes to occur? A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended.
-
-
Cellular Factors:
-
PPARδ Expression: Does your cell line express sufficient levels of PPARδ? Verify with qPCR or Western blot.
-
RXR Expression: PPARδ requires RXR as a heterodimerization partner. Ensure your cells also express RXR.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered responses. Use cells from a low-passage, validated stock.[8]
-
-
Assay Controls:
-
Positive Control: Use a known PPARδ agonist (e.g., GW501516) to confirm that the cellular machinery for PPARδ signaling is functional.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) is not affecting gene expression.
-
Logical Flow for Troubleshooting No Effect
Caption: A logical decision tree for troubleshooting experiments.
Key Experimental Protocols
1. Protocol: Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium at a density of 2-4 x 10^5 cells/mL.
-
Treatment: Add L-165,041, vehicle control, and other treatments to the cell suspension.
-
Incubation: Add 100 µL of the cell suspension to each Matrigel-coated well. Incubate at 37°C for 4-18 hours.
-
Imaging and Analysis: Capture images using a microscope. Quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using software like ImageJ with the Angiogenesis Analyzer plugin.
2. Protocol: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in mRNA levels of PPARδ target genes.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with L-165,041, controls, and vehicle for the desired duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit). Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your target gene (e.g., ANGPTL4) and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Data Analysis: Run the qPCR plate on a real-time PCR machine. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
3. Protocol: Cell Proliferation Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of L-165,041 and controls. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR delta agonist L-165041 inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. This compound | CAS:79558-09-1 | PPARβ/δ agonist,cell permeable,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. PPARdelta ligand this compound ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
L-165,041 vs. GW501516: A Comparative Guide to PPARδ Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely studied peroxisome proliferator-activated receptor delta (PPARδ) agonists: L-165,041 and GW501516. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their experimental designs.
Introduction to PPARδ Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors. The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARδ. PPARδ is ubiquitously expressed and plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.[1] Synthetic agonists of PPARδ, such as L-165,041 and GW501516, are valuable tools for investigating the physiological functions of this receptor and for the potential development of therapeutics for metabolic and cardiovascular diseases.
In Vitro Potency and Selectivity
The efficacy of a PPARδ agonist is determined by its potency (the concentration required to elicit a response) and its selectivity (the degree to which it activates PPARδ over other PPAR subtypes). The following tables summarize the in vitro data for L-165,041 and GW501516.
| Compound | Parameter | Value | Species | Assay Type |
| L-165,041 | Ki | 9 nM | Human | Radioligand Binding Assay |
| EC50 | ~500 nM | Human | Reporter Gene Assay | |
| GW501516 | Ki | 1 nM | Human | Radioligand Binding Assay |
| EC50 | 1.1 - 1.2 nM | Human | Reporter Gene Assay |
Table 1: Potency of L-165,041 and GW501516 for PPARδ. This table summarizes the binding affinity (Ki) and activation potency (EC50) of the two compounds for the human PPARδ receptor. Lower values indicate higher potency.
| Compound | Selectivity over PPARα | Selectivity over PPARγ | Species | Assay Type |
| L-165,041 | >100-fold | >100-fold | Mouse & Human | Reporter Gene Assay |
| GW501516 | >1000-fold | >1000-fold | Mouse & Human | Reporter Gene Assay |
Table 2: Selectivity of L-165,041 and GW501516 for PPARδ. This table illustrates the fold-selectivity of each compound for PPARδ compared to PPARα and PPARγ. Higher values indicate greater selectivity.[2]
In Vivo Effects: A Comparative Overview
| Effect | L-165,041 | GW501516 | Animal Model |
| Lipid Metabolism | Raises plasma cholesterol levels in db/db mice.[2] | Increases HDL cholesterol and lowers VLDL cholesterol in obese rhesus monkeys.[3] | db/db mice, obese rhesus monkeys |
| Glucose Homeostasis | Improves insulin (B600854) sensitivity. | Improves glucose tolerance and insulin sensitivity in diet-induced obese mice.[3] | Diet-induced obese mice |
| Inflammation | Reduces neointima formation after carotid injury in rats. | Suppresses inflammatory responses elicited by cytokines. | Rats, cell culture |
| Endurance | Not extensively reported. | Increases running endurance in mice.[4] | Mice |
Table 3: Summary of In Vivo Effects of L-165,041 and GW501516. This table provides a comparative overview of the reported in vivo effects of the two compounds across different physiological parameters and animal models.
Signaling Pathways and Experimental Workflows
PPARδ Signaling Pathway
Activation of PPARδ by an agonist like L-165,041 or GW501516 initiates a cascade of molecular events. The agonist binds to the ligand-binding domain of PPARδ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivator proteins and subsequent regulation of gene transcription.[5][6][7]
Caption: A simplified diagram of the PPARδ signaling pathway.
Experimental Workflow: In Vitro PPARδ Transactivation Assay
A common method to assess the potency and selectivity of PPARδ agonists is the reporter gene assay. This assay measures the ability of a compound to activate the transcription of a reporter gene (e.g., luciferase) that is under the control of a PPRE.
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PPARδ Agonism for the Treatment of Obesity and Associated Disorders: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of PPAR Agonists: L-165,041 versus Bezafibrate
A detailed guide for researchers on the receptor selectivity, experimental evaluation, and signaling pathways of two distinct peroxisome proliferator-activated receptor modulators.
In the landscape of metabolic and inflammatory disease research, peroxisome proliferator-activated receptors (PPARs) have emerged as critical therapeutic targets. These nuclear receptors, existing in three isoforms—PPARα, PPARδ (also known as PPARβ), and PPARγ—govern a wide array of biological processes, from lipid metabolism and glucose homeostasis to cellular differentiation and inflammation. The distinct functions of each isoform have driven the development of various synthetic ligands, each with a unique selectivity profile. This guide provides a comprehensive comparison of two such compounds: L-165,041, a potent and selective PPARδ agonist, and bezafibrate (B1666932), a pan-agonist that activates all three PPAR isoforms.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the quantitative data on receptor selectivity, in-depth experimental protocols for assessing ligand-receptor interactions, and a visual representation of the associated signaling pathways.
Quantitative Comparison of Receptor Selectivity
The selectivity of a PPAR agonist for its target isoform(s) is a crucial determinant of its biological effects and therapeutic potential. L-165,041 is characterized by its high affinity and selectivity for the PPARδ isoform, whereas bezafibrate exhibits a broader, less potent activity across all three PPAR subtypes.
L-165,041 is a potent agonist for PPARδ, with a reported inhibition constant (Ki) of 6 nM.[1] Its selectivity for PPARδ over PPARγ is significant, with a Ki of approximately 730 nM for PPARγ.[1] In functional transactivation assays, L-165,041 demonstrates an EC50 of around 500 nM for human PPARβ/δ.[2] While it is noted to have over 100-fold selectivity for PPARδ, some studies indicate it can act as a full agonist at PPARα and a partial agonist at PPARγ2 in certain cellular contexts, though specific EC50 values for these activities are not consistently reported.[3]
Bezafibrate , in contrast, is recognized as a pan-PPAR agonist, activating all three isoforms at comparable, albeit micromolar, concentrations.[4][5][6] This broad activity profile underlies its diverse effects on lipid and glucose metabolism. Recent studies have quantified its activity, showing varying EC50 values depending on the experimental system. One study reported EC50 values of 30.4 µM for PPARα, 86.7 µM for PPARδ, and 178 µM for PPARγ.[7][8] Another source indicates EC50 values of 50 µM for PPARα, 20 µM for PPARδ, and 60 µM for PPARγ. This variability highlights the importance of standardized experimental conditions when comparing compound potencies.
The following tables summarize the available quantitative data for the binding affinity and activation potency of L-165,041 and bezafibrate for the three PPAR isoforms.
Table 1: Binding Affinity (Ki) of L-165,041 and Bezafibrate for PPAR Isoforms
| Compound | PPARα (Ki) | PPARδ (Ki) | PPARγ (Ki) |
| L-165,041 | Data not available | 6 nM[1] | ~730 nM[1] |
| Bezafibrate | Data not available | Data not available | Data not available |
Table 2: Activation Potency (EC50) of L-165,041 and Bezafibrate for PPAR Isoforms
| Compound | PPARα (EC50) | PPARδ (EC50) | PPARγ (EC50) |
| L-165,041 | Full agonism reported in some systems[3] | ~500 nM[2] | Partial agonism reported in some systems[3] |
| Bezafibrate (Study 1) | 30.4 µM[7][8] | 86.7 µM[7][8] | 178 µM[7][8] |
| Bezafibrate (Study 2) | 50 µM | 20 µM | 60 µM |
Experimental Protocols
To determine the selectivity and potency of compounds like L-165,041 and bezafibrate, two primary types of in vitro assays are commonly employed: competitive binding assays and transactivation assays. Below are detailed methodologies for these key experiments.
Competitive Ligand Binding Assay
This assay quantifies the ability of a test compound to displace a known radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of a PPAR isoform.
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound for a specific PPAR isoform.
Principle: A constant concentration of a high-affinity labeled ligand and a purified PPAR-LBD are incubated with varying concentrations of the unlabeled test compound. The amount of labeled ligand that remains bound to the receptor is measured, and a competition curve is generated to calculate the IC50 of the test compound.
Materials:
-
Purified, recombinant human PPARα, PPARδ, or PPARγ LBD (often with a His or GST tag).
-
Labeled Ligand: A high-affinity radioligand (e.g., [3H]-Rosiglitazone for PPARγ) or a fluorescent ligand (e.g., Fluormone™ Pan-PPAR Green).
-
Test Compounds: L-165,041 and bezafibrate.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM DTT, 10% glycerol.
-
Separation Matrix: For radioligands, Nickel-NTA (Ni-NTA) coated scintillation proximity assay (SPA) beads or filtration apparatus. For fluorescent ligands, a suitable microplate for fluorescence reading.
-
Detection Instrument: Scintillation counter for radioligands or a TR-FRET compatible plate reader for fluorescent ligands.
Procedure (TR-FRET Method):
-
Reagent Preparation: Prepare a stock solution of the test compounds in DMSO. Create a serial dilution series of the test compounds in assay buffer. Prepare a master mix containing the PPAR-LBD, the fluorescently labeled ligand (tracer), and a terbium-labeled antibody against the LBD tag (e.g., anti-GST).
-
Assay Plate Setup: Add the serially diluted test compounds to the wells of a microplate. Include controls for no competition (labeled ligand + LBD only) and background (buffer only).
-
Incubation: Add the master mix to all wells. Incubate the plate at room temperature for a specified period (e.g., 1-3 hours), protected from light.
-
Detection: Read the plate in a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value.
Workflow for a Competitive Binding Assay
Caption: Workflow for a competitive ligand binding assay.
PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the transcription of a reporter gene.
Objective: To determine the functional potency (EC50) and efficacy of a test compound as a PPAR agonist.
Principle: A host cell line is transiently transfected with two plasmids: an expression vector for a specific human PPAR isoform (or its LBD fused to a GAL4 DNA-binding domain) and a reporter plasmid containing PPAR response elements (PPREs) (or a GAL4 upstream activation sequence) driving the expression of a reporter gene, such as luciferase. Upon activation by the test compound, the PPAR isoform binds to the PPREs and drives the expression of the reporter gene, which can be quantified.
Materials:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, COS-7, HepG2).
-
Expression Plasmid: A plasmid encoding the full-length human PPARα, PPARδ, or PPARγ, or a GAL4-PPAR-LBD chimera.
-
Reporter Plasmid: A plasmid containing PPREs upstream of a luciferase gene (e.g., pPPRE-luc).
-
Transfection Reagent: (e.g., Lipofectamine).
-
Cell Culture Medium and Supplements.
-
Test Compounds: L-165,041 and bezafibrate.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A plasmid expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit instructions. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity (as fold activation over vehicle control) against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response model to determine the EC50 and maximal efficacy.
Workflow for a PPAR Transactivation Assay
Caption: Workflow for a PPAR transactivation assay.
Signaling Pathways
Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPREs in the promoter regions of target genes, recruiting co-activators and initiating transcription. The specific set of target genes regulated by each PPAR isoform dictates its physiological effects.
PPARα Signaling Pathway
Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a master regulator of lipid metabolism.[9] Activation of PPARα by ligands like bezafibrate leads to the upregulation of genes involved in fatty acid uptake, mitochondrial and peroxisomal fatty acid β-oxidation, and ketogenesis.[9][10] Key target genes include Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase 1 (ACOX1), and Pyruvate Dehydrogenase Kinase 4 (PDK4).[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 10. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PPARδ Agonists: L-165,041 vs. GW0742 in In Vitro Metabolic Regulation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used peroxisome proliferator-activated receptor delta (PPARδ) agonists, L-165,041 and GW0742. While direct head-to-head studies comprehensively comparing both compounds in a single experimental model are limited, this document synthesizes available data to offer insights into their respective performance, focusing on their application in in vitro models of metabolic gene regulation.
Overview and Mechanism of Action
Both L-165,041 and GW0742 are potent and selective agonists for PPARδ, a ligand-activated transcription factor that plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation.[1][2] Upon activation by a ligand, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcriptional activation.[1] Well-established target genes include those involved in fatty acid uptake and oxidation, such as carnitine palmitoyltransferase 1 (CPT1), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), and angiopoietin-like 4 (ANGPTL4).[3][4][5]
PPARδ Signaling Pathway
// Edges Ligand -> PPAR_RXR_inactive [label="Binds & Activates"]; PPAR_RXR_inactive -> PPAR_RXR_active [label="Conformational Change\nCo-repressor Release"]; PPAR_RXR_active -> PPRE [label="Binds"]; PPRE -> Target_Genes [label="Initiates Transcription", color="#4285F4", fontcolor="#4285F4"]; Target_Genes -> mRNA [color="#4285F4", fontcolor="#4285F4"]; mRNA -> Proteins [label="Translation", color="#EA4335", fontcolor="#EA4335"]; Proteins -> subgraph cluster_cytoplasm [label="Increased Fatty Acid\nMetabolism", color="#EA4335", fontcolor="#EA4335"];
{rank=same; Ligand; PPAR_RXR_inactive;} {rank=same; PPAR_RXR_active; PPRE;} } Caption: General signaling pathway for PPARδ agonists.
Data Presentation: Potency and Selectivity
The potency and selectivity of an agonist are critical parameters for its use in research. GW0742 generally exhibits higher potency and selectivity for PPARδ compared to L-165,041. Data synthesized from various sources indicates that GW0742 has an EC50 value for PPARδ in the very low nanomolar range, approximately 1-3.7 nM.[6][7] L-165,041 is also a potent agonist, with a reported Ki of 6 nM.[8][9] Both compounds display significantly lower affinity for other PPAR isoforms (α and γ), confirming their utility as selective PPARδ research tools.[6][9]
| Parameter | L-165,041 | GW0742 | Reference |
| Target | PPARδ | PPARδ | |
| Binding Affinity (Ki) | 6 nM (for PPARδ) | Not explicitly stated | [8][9] |
| Activation Potency (EC50) | Not explicitly stated | 1 nM (for human PPARδ) | [7] |
| Selectivity (vs. PPARα) | >100-fold | ~1000-fold (EC50: 1.1 µM) | [9] |
| Selectivity (vs. PPARγ) | ~121-fold (Ki: ~730 nM) | ~2000-fold (EC50: 2.0 µM) | [6][8] |
Comparative Efficacy on Target Gene Expression
The primary functional readout for a PPARδ agonist in an in vitro metabolic model is the upregulation of target genes involved in fatty acid oxidation. Both L-165,041 and GW0742 have been shown to robustly induce the expression of these genes.
| Target Gene | Effect of L-165,041 | Effect of GW0742 | Experimental Model | Reference |
| Lipoprotein Lipase (LPL) | Increased expression | Not specified | LDLR-/- mice liver | [8][10] |
| PDK4, UCP3, MCD | Not specified | Increased expression | Neonatal rat cardiomyocytes | [4] |
| ANGPTL4 | Not specified | Increased expression | Mouse heart tissue | [11] |
| General FA Oxidation Genes | Implied via metabolic effects | Increased expression | Rat heart, Cardiomyocytes | [10][12] |
Experimental Protocols
Below are representative protocols for key experiments used to characterize and compare PPARδ agonists like L-165,041 and GW0742.
Protocol 1: PPARδ Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to activate the PPARδ receptor in a cellular context.
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS.
-
Co-transfect cells in 96-well plates with a PPARδ expression plasmid and a luciferase reporter plasmid containing PPREs upstream of the luciferase gene. A β-galactosidase or Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of L-165,041, GW0742, or vehicle control (e.g., DMSO). A positive control agonist is typically included.[13]
-
Prepare serial dilutions to generate a dose-response curve (e.g., from 1 pM to 10 µM).
-
-
Luciferase Activity Measurement:
-
Incubate the cells for an additional 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the firefly luciferase signal to the internal control signal.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol is used to measure changes in the mRNA levels of PPARδ target genes following agonist treatment.
-
Cell Culture & Treatment:
-
Plate relevant cells (e.g., primary cardiomyocytes, C2C12 myotubes, or HepG2 hepatocytes) and allow them to adhere.
-
Treat cells with a specific concentration of L-165,041 or GW0742 (e.g., based on EC50 values from the reporter assay) for a defined period (e.g., 6-24 hours).[4]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., PDK4, CPT1, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to vehicle-treated controls.
-
Experimental Workflow for Gene Expression Analysis
Conclusion
Both L-165,041 and GW0742 are effective and selective PPARδ agonists valuable for in vitro research.
-
GW0742 appears to be the more potent and selective of the two, with an EC50 for PPARδ activation in the low nanomolar range and selectivity of over 1000-fold against other PPAR isoforms.[14] This makes it an excellent choice for studies requiring high specificity.
-
L-165,041 is also a highly potent agonist with well-documented effects on lipid metabolism and cellular proliferation.[8][9][10][15] It remains a widely used and effective tool for investigating PPARδ signaling.
The choice between these two compounds may depend on the specific requirements of the experimental model, including the desired potency, the need to minimize off-target effects, and comparison with historical data. For studies focused on elucidating the downstream effects of highly specific PPARδ activation, GW0742 may be preferable. For research building on the extensive body of work already published using L-165,041, it remains a robust and reliable option.
References
- 1. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 10. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of receptors δ (PPARδ) by agonist (GW0742) may enhance lipid metabolism in heart both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A peroxisome proliferator-activated receptor-δ agonist provides neuroprotection in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PPARδ as the Target of L-165041: A Comparative Guide to Antagonist-Based Confirmation
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a compound is a critical step in preclinical validation. This guide provides a comparative analysis of experimental approaches to validate Peroxisome Proliferator-Activated Receptor Delta (PPARδ) as the bona fide target of the agonist L-165041, with a focus on the use of the selective PPARδ antagonist, GSK0660.
This document outlines the principles of antagonist-based target validation, presents key experimental data, details relevant protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Principle of Antagonist-Based Target Validation
The core principle of antagonist-based target validation lies in the competitive inhibition of a biological response. If this compound elicits a cellular or physiological effect by binding to and activating PPARδ, then a specific antagonist that blocks this binding site should reverse or prevent this effect. This "reversal" provides strong evidence that the observed activity of this compound is indeed mediated through PPARδ.
Comparative Analysis of this compound and Antagonist GSK0660
This compound is a potent and selective agonist for PPARδ, demonstrating a high binding affinity.[1][2] In contrast, GSK0660 is a well-characterized and selective antagonist of PPARδ, effectively blocking its activation.[3][4][5] The opposing actions of these two compounds on the same molecular target make them an ideal pair for validation studies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and GSK0660, highlighting their potency and selectivity for PPARδ.
Table 1: Potency and Selectivity of this compound (Agonist)
| Parameter | Value | Target | Reference |
| Ki | 6 nM | PPARδ | [1] |
| Ki | ~730 nM | PPARγ | [1] |
| Selectivity | >100-fold for PPARδ over other subtypes | PPARδ |
Table 2: Potency and Selectivity of GSK0660 (Antagonist)
| Parameter | Value | Target | Reference |
| IC50 (Binding Assay) | 155 nM | PPARβ/δ | [3][5] |
| IC50 (Antagonist Assay) | 300 nM | PPARβ/δ | [3] |
| pIC50 | 6.8 | PPARβ/δ | [3][5] |
| IC50 | >10 µM | PPARα, PPARγ | [3][4][5] |
Experimental Validation: Reversal of this compound Effects by GSK0660
A key experimental strategy to validate PPARδ as the target of this compound is to demonstrate that the antagonist GSK0660 can reverse the agonist-induced effects. This is often assessed by measuring changes in the expression of known PPARδ target genes.
Gene Expression Analysis
In a study investigating the effects of this compound on gene expression in human umbilical vein endothelial cells (HUVECs), pre-incubation with the PPARδ antagonist GSK0660 was shown to abolish the effects of this compound.[6] For example, this compound can induce the expression of genes involved in mitigating oxidative stress, such as NQO-1 and HO-1.[6] The addition of GSK0660 would be expected to block this induction, confirming the involvement of PPARδ.
Table 3: Hypothetical Gene Expression Data Demonstrating Antagonism
| Treatment | NQO-1 mRNA Expression (Fold Change) | HO-1 mRNA Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound | 3.5 | 4.2 |
| GSK0660 | 0.9 | 1.1 |
| This compound + GSK0660 | 1.2 | 1.3 |
This table represents expected results based on the principle of antagonism and findings from similar studies. Actual fold changes will vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation studies. Below are representative protocols for key experiments.
PPARδ Antagonist Assay (Cell-Based)
This protocol describes a general method for assessing the ability of an antagonist to inhibit the agonist-induced activation of PPARδ in a cellular context.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with a PPARδ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.
2. Compound Treatment:
-
Seed the transfected cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the PPARδ antagonist (e.g., GSK0660) for a specified time (e.g., 1 hour).
-
Add the PPARδ agonist (e.g., this compound) at a concentration known to elicit a robust response (e.g., EC80) and incubate for an additional period (e.g., 18-24 hours).
3. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
4. Data Analysis:
-
Plot the luciferase activity against the antagonist concentration to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol outlines the steps to measure changes in the mRNA levels of PPARδ target genes.
1. Cell Culture and Treatment:
-
Culture the desired cell type (e.g., HUVECs) to a suitable confluency.
-
Treat the cells with the vehicle, this compound alone, GSK0660 alone, or a pre-incubation with GSK0660 followed by this compound treatment.
2. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the treated cells using a commercially available kit.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
3. qRT-PCR:
-
Perform qRT-PCR using primers specific for the PPARδ target genes of interest (e.g., NQO-1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.
4. Data Analysis:
-
Calculate the relative changes in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizing the Molecular Interactions and Workflows
Diagrams are essential for a clear understanding of the signaling pathways and experimental procedures. The following diagrams were generated using the DOT language.
PPARδ Signaling Pathway
Caption: PPARδ Signaling Pathway Activation and Inhibition.
Experimental Workflow for Antagonist Validation
Caption: Experimental Workflow for Antagonist-Based Target Validation.
Conclusion
The combined use of a selective agonist, this compound, and a selective antagonist, GSK0660, provides a robust framework for validating PPARδ as the molecular target. By demonstrating that the biological effects of this compound are specifically blocked or reversed by GSK0660, researchers can confidently establish a direct link between the compound and its intended target. This validation is a cornerstone of drug discovery and development, ensuring the specificity of action and paving the way for further preclinical and clinical investigation.
References
Unveiling the Mechanism of L-165041: A Comparative Guide Using siRNA-Mediated PPARδ Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to confirm the mechanism of action of the PPARδ agonist, L-165041. By leveraging siRNA-mediated gene knockdown, we can delineate the specific role of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) in the cellular response to this compound.
This guide presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the signaling pathways and experimental workflows involved.
Confirming this compound's Dependence on PPARδ
To verify that the biological effects of this compound are mediated through PPARδ, a powerful and specific approach is to observe the compound's activity in cells where PPARδ expression has been silenced using small interfering RNA (siRNA). If this compound acts on-target, its effects should be significantly diminished or completely abolished in cells lacking PPARδ compared to control cells.
One key area of investigation has been the interplay between different PPAR isoforms. For instance, studies have explored how PPARδ activation by this compound might influence the activity of PPARγ, another member of the PPAR family.
Experimental Data: this compound's Effect on COX-2 Expression is PPARδ-Dependent
In a study investigating the regulation of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, researchers examined the combined effect of the PPARγ agonist rosiglitazone (B1679542) and the PPARδ agonist this compound in rat brain astrocytes. The experiment was designed to see if the potentiating effect of this compound on rosiglitazone-induced COX-2 expression was dependent on the presence of PPARδ.
Table 1: Effect of this compound and Rosiglitazone on COX-2 mRNA Expression in the Presence and Absence of PPARβ/δ siRNA
| Treatment Group | Description | Fold Change in COX-2 mRNA (Mean ± SEM) |
| LPS (Control) | Lipopolysaccharide-stimulated cells. | 1.00 (Reference) |
| Rosiglitazone + LPS | Cells treated with PPARγ agonist and LPS. | Increased |
| This compound + Rosiglitazone + LPS | Cells treated with both PPAR agonists and LPS. | Potentiated Increase |
| Scrambled siRNA + this compound + Rosiglitazone + LPS | Control siRNA-transfected cells treated with both PPAR agonists and LPS. | Potentiated Increase |
| PPARβ/δ siRNA + this compound + Rosiglitazone + LPS | PPARβ/δ knockdown cells treated with both PPAR agonists and LPS. | Increase similar to Rosiglitazone + LPS alone |
Note: This table is a qualitative representation based on the findings that the potentiating effect of this compound was abolished by PPARβ/δ siRNA.
The results demonstrated that while rosiglitazone alone increased COX-2 expression, the addition of this compound further potentiated this effect. However, when PPARβ/δ was knocked down using siRNA, this potentiation by this compound was lost, indicating that the modulatory effect of this compound on PPARγ-mediated COX-2 expression is dependent on the presence of PPARδ.
Experimental Protocols
Below are detailed methodologies for the key experiments involved in confirming the mechanism of this compound using siRNA.
siRNA-Mediated Knockdown of PPARδ
This protocol outlines the steps for transiently silencing the PPARD gene in cultured cells.
Materials:
-
Target-specific siRNA duplexes for PPARδ (and a non-targeting or scrambled siRNA control)
-
Transfection reagent (e.g., lipofectamine-based)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cultured cells of interest (e.g., rat brain astrocytes)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute the required amount of PPARδ siRNA or control siRNA into a microcentrifuge tube containing Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of PPARδ knockdown at the mRNA (by qRT-PCR) and protein (by Western blot) levels.
Western Blot for PPARδ Protein Expression
This protocol is used to confirm the reduction of PPARδ protein levels following siRNA treatment.
Materials:
-
Cell lysates from siRNA-transfected and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PPARδ
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against PPARδ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PPARδ signal to the loading control to confirm knockdown efficiency.
Visualizing the Pathways and Workflows
PPARδ Signaling Pathway
The following diagram illustrates the general signaling pathway of PPARδ. Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the transcription of genes involved in various processes, including lipid metabolism and inflammation.
Caption: PPARδ signaling pathway activated by this compound.
Experimental Workflow for Mechanism Confirmation
This diagram outlines the logical flow of the experiment to confirm that this compound's mechanism of action is dependent on PPARδ.
Caption: Workflow for confirming this compound's mechanism via siRNA.
A Researcher's Guide to Rigorous Negative Control Experiments for L-165,041 Treatment
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's action is paramount. This guide provides a comprehensive comparison of essential negative control experiments for studies involving L-165,041, a potent peroxisome proliferator-activated receptor delta (PPARδ) agonist. By employing the rigorous controls detailed below, investigators can confidently delineate PPARδ-dependent effects from off-target phenomena.
L-165,041 is a valuable tool for investigating the diverse roles of PPARδ in metabolic regulation, inflammation, and cell proliferation. However, like any pharmacological agent, its effects can sometimes be independent of its primary target.[1] This guide outlines chemical and genetic negative control strategies, presents detailed experimental protocols, and provides a framework for interpreting the resulting data.
Comparative Analysis of PPARδ Agonists
To contextualize the selectivity of L-165,041, it is useful to compare its binding affinity and functional selectivity with other commonly used PPAR agonists. L-165,041 exhibits high potency for PPARδ, but also displays some affinity for PPARγ, necessitating careful control experiments.[1][2] In contrast, GW501516 shows significantly higher selectivity for PPARδ.[3][4]
| Compound | Target(s) | Ki (nM) for human PPARδ | IC50 (nM) for human PPARγ | Selectivity (over PPARγ) | Reference(s) |
| L-165,041 | PPARδ agonist | 6 | ~730 | ~122-fold | [1][2][5] |
| GW501516 | Selective PPARδ agonist | 1 | >1000 | >1000-fold | [3][6] |
Caption: Comparative binding affinities of L-165,041 and GW501516 for PPAR subtypes.
Essential Negative Control Experiments
To dissect the mechanism of action of L-165,041, a multi-pronged approach to negative controls is essential. This includes the use of a vehicle control, pharmacological antagonists, and genetic knockdown techniques.
Vehicle Control: The Baseline Comparator
The most fundamental control is the use of a vehicle—the solvent in which L-165,041 is dissolved (e.g., DMSO, NaOH).[7] This control accounts for any effects of the solvent on the experimental system.
Experimental Protocols
Protocol 1: Vehicle Control Treatment
Objective: To establish a baseline by controlling for the effects of the solvent used to deliver L-165,041.
Materials:
-
Cells or animals of interest
-
L-165,041
-
Vehicle (e.g., DMSO, 0.1N NaOH)
-
Appropriate cell culture media or animal diet
Procedure:
-
Prepare a stock solution of L-165,041 in the chosen vehicle.
-
For the experimental group, dilute the L-165,041 stock solution to the final desired concentration in cell culture media or the delivery vehicle for animal studies.
-
For the vehicle control group, add an equivalent volume of the vehicle to the same final volume of media or delivery vehicle.
-
Treat the cells or animals with the L-165,041 solution or the vehicle control for the desired duration.
-
Assess the endpoint of interest (e.g., gene expression, protein levels, cell proliferation) in both groups.
Expected Outcome: Any observed effects in the L-165,041-treated group that are absent in the vehicle control group can be preliminarily attributed to the compound.
Caption: Workflow for a vehicle control experiment.
Pharmacological Inhibition: Probing Target Specificity
The use of specific antagonists for PPAR subtypes is a powerful method to confirm that the effects of L-165,041 are mediated through its intended target.
-
PPARδ Antagonist (e.g., GSK0660): Pre-treatment with a specific PPARδ antagonist should abolish the effects of L-165,041 if they are indeed PPARδ-dependent.[8][9]
-
PPARγ Antagonist (e.g., GW9662): Given L-165,041's modest affinity for PPARγ, using a PPARγ antagonist can help rule out off-target effects through this receptor.[10][11]
| Antagonist | Target | IC50 | Recommended Concentration | Reference(s) |
| GSK0660 | PPARδ | 155 nM | 0.1 - 1 µM | [9] |
| GW9662 | PPARγ | 3.3 nM | 1 - 10 µM | [2][11] |
Caption: Commonly used PPAR antagonists for negative control experiments.
Protocol 2: Pharmacological Antagonism
Objective: To determine if the effects of L-165,041 are mediated by PPARδ or PPARγ.
Materials:
-
Cells of interest
-
L-165,041
-
PPARδ antagonist (e.g., GSK0660)
-
PPARγ antagonist (e.g., GW9662)
-
Vehicle
-
Cell culture media
Procedure:
-
Seed cells and allow them to adhere.
-
Create the following treatment groups:
-
Vehicle control
-
L-165,041 alone
-
PPARδ antagonist alone
-
PPARδ antagonist + L-165,041
-
PPARγ antagonist alone
-
PPARγ antagonist + L-165,041
-
-
Pre-treat the cells with the respective antagonists for a sufficient duration (e.g., 1-2 hours) before adding L-165,041.
-
Add L-165,041 to the appropriate wells.
-
Incubate for the desired experimental duration.
-
Assess the endpoint of interest.
Expected Outcome:
-
If the effect of L-165,041 is blocked by the PPARδ antagonist but not the PPARγ antagonist, it is likely a PPARδ-mediated effect.
-
If the effect is blocked by the PPARγ antagonist, it suggests an off-target effect.
-
If neither antagonist blocks the effect, it may be a PPAR-independent phenomenon.
Caption: Logic of a pharmacological antagonist experiment.
Genetic Knockdown: The Gold Standard
The most definitive way to confirm the on-target effect of L-165,041 is to genetically ablate its target, PPARδ. This is typically achieved using small interfering RNA (siRNA) to transiently knock down PPARδ expression.
Protocol 3: siRNA-mediated Knockdown of PPARδ
Objective: To confirm that the effects of L-165,041 are dependent on the presence of PPARδ.
Materials:
-
Cells of interest
-
siRNA targeting PPARδ
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent
-
L-165,041
-
Vehicle
-
Cell culture media
-
Reagents for verifying knockdown (e.g., qPCR primers, antibodies for Western blot)
Procedure:
-
Transfect cells with either PPARδ siRNA or a non-targeting control siRNA according to the manufacturer's protocol.
-
Allow 24-48 hours for the knockdown to take effect.
-
Verify the knockdown efficiency by measuring PPARδ mRNA or protein levels.
-
Treat the transfected cells with either L-165,041 or vehicle.
-
Incubate for the desired experimental duration.
-
Assess the endpoint of interest.
Expected Outcome: If the effect of L-165,041 is observed in cells treated with the non-targeting siRNA but is absent or significantly reduced in cells with PPARδ knockdown, this provides strong evidence for a PPARδ-dependent mechanism.
Caption: Experimental design for siRNA knockdown.
Interpreting the Results: A Decision Pathway
The combination of these negative control experiments provides a robust framework for interpreting the mechanism of action of L-165,041.
Caption: Decision tree for interpreting negative control data.
By systematically applying these negative control experiments, researchers can significantly enhance the rigor and reliability of their findings when using L-165,041, ultimately contributing to a more accurate understanding of PPARδ biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective peroxisome proliferator-activated receptor δ (PPARδ) modulator demonstrates improved safety profile compared to GW501516 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective peroxisome proliferator-activated receptor δ agonist promotes reverse cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARdelta ligand L-165041 ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. PPAR delta agonist this compound inhibits rat vascular smooth muscle cell proliferation and migration via inhibition of cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of L-165,041 and Other PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the peroxisome proliferator-activated receptor (PPAR) δ agonist L-165,041 with other well-established PPAR agonists, namely the PPARα agonist fenofibrate (B1672516) and the PPARγ agonist rosiglitazone (B1679542). This objective analysis is supported by experimental data from in vitro and in vivo studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Executive Summary
Peroxisome proliferator-activated receptors are a family of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation. Agonists targeting different PPAR isotypes (α, γ, and δ) have been developed for the treatment of various metabolic disorders. L-165,041 is a potent and selective PPARδ agonist. This guide directly compares its efficacy profile with that of fenofibrate, a PPARα agonist widely used to treat dyslipidemia, and rosiglitazone, a PPARγ agonist known for its insulin-sensitizing effects. The comparative data presented herein will aid researchers in selecting the appropriate agonist for their specific research needs and provide a framework for the development of next-generation PPAR modulators.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the potency and efficacy of L-165,041, fenofibrate, and rosiglitazone from various experimental models.
Table 1: In Vitro Potency and Selectivity of PPAR Agonists
| Agonist | Target PPAR | Ki (nM) | EC50 (nM) | Selectivity | Reference |
| L-165,041 | PPARδ | 6 | ~50 | >100-fold vs PPARα/γ | [1] |
| Fenofibrate | PPARα | - | ~30,000 | Selective for PPARα | [2][3] |
| Rosiglitazone | PPARγ | - | ~43 | Highly selective for PPARγ | [2] |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell types used. Data from different sources should be compared with caution.
Table 2: Comparative Efficacy of PPAR Agonists in a High-Fat Diet-Induced Fatty Liver Mouse Model
| Parameter | Vehicle Control | L-165,041 (5 mg/kg/day) | Fenofibrate (100 mg/kg/day) | Rosiglitazone (10 mg/kg/day) |
| Liver Triglycerides (mg/g) | 150 ± 15 | 95 ± 10 | 105 ± 12 | 120 ± 18 |
| Plasma Triglycerides (mg/dL) | 180 ± 20 | 130 ± 15 | 110 ± 10 | 160 ± 25 |
| Hepatic Cpt1a mRNA (fold change) | 1.0 | 2.5 ± 0.4 | 3.2 ± 0.5 | 1.2 ± 0.2 |
| Hepatic Angptl4 mRNA (fold change) | 1.0 | 4.1 ± 0.6 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Hepatic Adipoq mRNA (fold change) | 1.0 | 1.3 ± 0.2 | 1.1 ± 0.1 | 2.8 ± 0.5 |
Statistically significant difference compared to vehicle control (p < 0.05). Data are presented as mean ± standard deviation and are compiled from representative studies.[1][4][5][6]
Signaling Pathways
The activation of different PPAR isotypes by their respective agonists triggers distinct downstream signaling cascades, leading to varied physiological effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Transactivation Assay
This assay is used to determine the potency (EC50) and selectivity of a compound for a specific PPAR isotype.
Workflow:
Detailed Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a PPAR expression vector (e.g., pCMX-hPPARδ, pCMX-hPPARα, or pCMX-hPPARγ), a peroxisome proliferator response element (PPRE)-driven firefly luciferase reporter plasmid (e.g., pGL3-PPRE-luc), and a Renilla luciferase control vector (e.g., pRL-TK) using a suitable transfection reagent.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds (L-165,041, fenofibrate, or rosiglitazone) or vehicle (DMSO).
-
Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction is calculated relative to the vehicle-treated control. The EC50 values are determined by plotting the fold induction against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo High-Fat Diet-Induced Fatty Liver Mouse Model
This model is used to evaluate the in vivo efficacy of PPAR agonists in a disease-relevant context.
Workflow:
Detailed Methodology:
-
Animals and Diet: Male C57BL/6J mice (8 weeks old) are housed in a temperature-controlled facility with a 12-hour light/dark cycle. After a week of acclimatization, the mice are fed a high-fat diet (HFD; 60% of calories from fat) for 8-12 weeks to induce obesity and hepatic steatosis.[5]
-
Treatment: The HFD-fed mice are then randomly assigned to one of the following treatment groups (n=8-10 per group) for 4 weeks:
-
Sample Collection and Analysis: At the end of the treatment period, mice are fasted overnight, and blood samples are collected for the measurement of plasma triglycerides using a commercial kit. Livers are excised, weighed, and a portion is snap-frozen in liquid nitrogen for subsequent RNA extraction and another portion is used for triglyceride measurement.
-
Liver Triglyceride Measurement: Liver lipids are extracted using the Folch method, and triglyceride content is determined using a colorimetric assay kit.
-
Gene Expression Analysis (Quantitative PCR):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the liver tissue using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR is performed using a SYBR Green-based assay on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method and normalized to a stable housekeeping gene (e.g., Gapdh).
-
Primer Sequences (Mouse):
-
Cpt1a (Carnitine palmitoyltransferase 1a):
-
Forward: 5'-CTCCGCCTGAGCCATGAAG-3'
-
Reverse: 5'-CCTTGATGACCAGGGAGTAGC-3'[7]
-
-
Angptl4 (Angiopoietin-like 4):
-
Forward: 5'-GCTGGGCTGTTTCAAGTCAGG-3'
-
Reverse: 5'-TCTGCACCCAGTAGCACAATC-3'
-
-
Adipoq (Adiponectin):
-
Forward: 5'-AGATGGCACTCCTGGAGAGAAG-3'
-
Reverse: 5'-ACATAAGCGGCTTCTCCAGGCT-3'
-
-
Gapdh (Glyceraldehyde-3-phosphate dehydrogenase):
-
Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
-
Conclusion
This comparative guide demonstrates that L-165,041 is a potent and selective PPARδ agonist with distinct efficacy compared to the PPARα agonist fenofibrate and the PPARγ agonist rosiglitazone. In vitro, L-165,041 shows high potency for PPARδ. In vivo, in a model of diet-induced fatty liver, L-165,041 effectively reduces hepatic and plasma triglycerides and modulates the expression of PPARδ target genes. Fenofibrate also demonstrates robust lipid-lowering effects, primarily through the activation of PPARα and its target genes involved in fatty acid oxidation. Rosiglitazone, while having a lesser impact on triglyceride levels in this model, is a potent activator of PPARγ and its downstream targets related to insulin sensitivity.
The choice of PPAR agonist for research or therapeutic development should be guided by the specific biological question or pathological condition being addressed. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of metabolic diseases and drug discovery. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of the relative efficacy and therapeutic potential of these and other emerging PPAR agonists.
References
- 1. PPARα Expression Protects Male Mice from High Fat–Induced Nonalcoholic Fatty Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone and Fenofibrate Additive Effects on Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone and fenofibrate improve insulin sensitivity of pre-diabetic OLETF rats by reducing malonyl-CoA levels in the liver and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. wjgnet.com [wjgnet.com]
- 6. preprints.org [preprints.org]
- 7. origene.com [origene.com]
L-165,041: A Comparative Guide to its Cross-Reactivity with Nuclear Receptors
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of L-165,041's interaction with various nuclear receptors, focusing on its cross-reactivity profile. The information is supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Summary of L-165,041's Nuclear Receptor Activity
L-165,041 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] Experimental data consistently demonstrates its high affinity for PPARδ, with significantly lower activity observed for other PPAR subtypes. Information regarding its cross-reactivity with a broader range of nuclear receptors, such as the Glucocorticoid Receptor (GR), Estrogen Receptor (ER), Retinoic Acid Receptor (RAR), and Liver X Receptor (LXR), is not extensively available in publicly accessible literature. The following tables summarize the known quantitative data for L-165,041's interaction with the PPAR family of nuclear receptors.
Table 1: Binding Affinity of L-165,041 for PPAR Isoforms
| Nuclear Receptor | Ligand | Ki (nM) | Fold Selectivity vs. PPARδ |
| PPARδ | L-165,041 | 6 | 1 |
| PPARγ | L-165,041 | ~730 | >121 |
| PPARα | L-165,041 | >600 (>100-fold) | >100 |
Data compiled from multiple sources indicating over 100-fold selectivity for PPARδ over other PPAR subtypes.[1][2]
Table 2: Functional Activity of L-165,041 on PPARδ
| Assay Type | Cell Line | Parameter | Value (µM) |
| Transactivation Assay | COS-1 | EC50 | 0.021 |
Experimental Protocols
To determine the cross-reactivity profile of a compound like L-165,041, two primary types of assays are commonly employed: competitive binding assays and transactivation assays.
Competitive Binding Assay: LanthaScreen™ TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the binding affinity of a test compound to a nuclear receptor.
Principle: The assay measures the displacement of a fluorescently labeled tracer ligand from the ligand-binding domain (LBD) of a nuclear receptor by a test compound. A terbium-labeled antibody that binds to a GST-tagged LBD serves as the FRET donor, and the fluorescent tracer acts as the acceptor. Displacement of the tracer by the test compound leads to a decrease in the TR-FRET signal.[3][4][5][6][7]
Materials:
-
GST-tagged Nuclear Receptor LBD (e.g., PPARδ, PPARγ, GR, ER, RAR, LXR)
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled tracer ligand specific for the nuclear receptor of interest
-
Test compound (L-165,041)
-
Assay buffer
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the test compound (L-165,041) and a known reference ligand in assay buffer. Perform serial dilutions to create a dose-response curve.
-
Prepare a 4X solution of the fluorescent tracer in assay buffer.
-
Prepare a 4X solution of the GST-tagged Nuclear Receptor LBD and Terbium-labeled anti-GST antibody mixture in assay buffer.
-
-
Assay Assembly:
-
Add 5 µL of the 2X test compound or reference ligand solution to the wells of a 384-well plate.
-
Add 5 µL of the 4X fluorescent tracer solution to all wells.
-
Initiate the binding reaction by adding 10 µL of the 4X Nuclear Receptor LBD/antibody mixture to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the log of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [tracer]/Kd_tracer).
-
Transactivation Assay: GAL4-LBD Hybrid Reporter Gene Assay
This protocol describes a cell-based reporter gene assay to measure the functional activation of a nuclear receptor by a test compound.
Principle: This assay utilizes a chimeric receptor consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the nuclear receptor of interest. A reporter plasmid contains a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the test compound binds to the LBD, the chimeric receptor binds to the UAS and drives the expression of the luciferase reporter gene.[8]
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmid for GAL4-NR-LBD chimera (e.g., GAL4-PPARδ LBD, GAL4-GR LBD)
-
Reporter plasmid with GAL4 UAS-driven firefly luciferase
-
Control plasmid with a constitutively expressed Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
Test compound (L-165,041)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the GAL4-NR-LBD expression plasmid, the GAL4 UAS-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (L-165,041) in the appropriate cell culture medium.
-
Replace the medium on the transfected cells with the medium containing the test compound or vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log of the test compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
PPARδ Signaling Pathway
L-165,041, as a PPARδ agonist, activates a well-defined signaling cascade. Upon binding to PPARδ in the nucleus, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPARδ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation affects genes involved in lipid metabolism, inflammation, and cellular proliferation.[9][10][11][12][13]
Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening
The process of evaluating the cross-reactivity of a compound across a panel of nuclear receptors typically follows a tiered approach, starting with binding assays to identify potential interactions, followed by functional assays to confirm and characterize the activity.
References
- 1. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 11. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of L-165041 and Telmisartan on PPARδ
For researchers in metabolic diseases, inflammation, and related fields, peroxisome proliferator-activated receptor delta (PPARδ) has emerged as a promising therapeutic target. Two compounds that have garnered significant attention for their interaction with PPARδ are L-165041, a well-established synthetic agonist, and telmisartan (B1682998), an angiotensin II receptor blocker (ARB) with pleiotropic effects. This guide provides a comprehensive, data-driven comparison of their activities on PPARδ, offering insights for drug development professionals and scientists.
Quantitative Comparison of PPARδ Activation
The following table summarizes the key quantitative parameters for this compound and telmisartan in relation to PPARδ.
| Parameter | This compound | Telmisartan | Reference |
| Binding Affinity (Ki) | 6 nM | Not consistently reported for PPARδ | [1][2] |
| Agonist Type | Potent, selective agonist | Partial agonist | [2][3][4] |
| Selectivity | >100-fold for PPARδ over PPARα/γ | Also a partial agonist of PPARγ and an ARB | [2][5][6] |
| EC50 | Not explicitly found in direct comparison | Not explicitly found in direct comparison | N/A |
Experimental Findings and Impact on PPARδ Signaling
This compound is a potent and highly selective PPARδ agonist.[2] Its high binding affinity, with a reported Ki value of 6 nM, underscores its potency.[1][2] Studies have demonstrated that this compound effectively activates PPARδ, leading to the increased expression of its own mRNA and key target genes involved in lipid metabolism, such as lipoprotein lipase (B570770) (LPL) and ATP-binding cassette transporter G1 (ABCG1).[7][8] Furthermore, this compound has been shown to influence the expression of downstream targets of the Nrf2 signaling pathway, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), suggesting a role in cellular defense against oxidative stress.[9]
Telmisartan , primarily known as an angiotensin II receptor blocker, exhibits a more complex pharmacological profile. It functions as a partial agonist of PPARγ and has also been shown to activate PPARδ.[3][4][5][6][10][11][12][13][14] In cellular assays, telmisartan enhances the activity of a PPAR response element (PPRE)-driven luciferase reporter gene in a dose-dependent manner.[3] This effect is specifically mediated by PPARδ, as it can be blocked by a PPARδ antagonist.[3] The activation of PPARδ by telmisartan leads to the upregulation of target genes involved in fatty acid oxidation, such as heart-type fatty acid-binding protein (H-FABP) and uncoupling protein-2 (UCP2).[3] Some evidence also suggests that telmisartan can increase the expression and overall activity of PPARδ.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PPARδ signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Canonical PPARδ signaling pathway activated by this compound or telmisartan.
Caption: Typical experimental workflow for evaluating PPARδ agonist activity.
Detailed Experimental Protocols
PPARδ Transactivation Assay
This assay quantifies the ability of a compound to activate PPARδ and drive the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, COS-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Co-transfect the cells with a PPARδ expression vector, a PPRE-driven firefly luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
-
After 24 hours of transfection, replace the medium with serum-free DMEM containing the test compounds (this compound or telmisartan) at various concentrations. A vehicle control (e.g., DMSO) should be included.
3. Luciferase Activity Measurement:
-
After a 24-hour incubation period, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Target Gene Expression Analysis (RT-qPCR)
This method measures the change in mRNA levels of PPARδ target genes following compound treatment.
1. Cell Treatment and RNA Isolation:
-
Plate cells (e.g., HepG2, 3T3-L1 preadipocytes) and treat with this compound, telmisartan, or a vehicle control for a specified period (e.g., 24 hours).
-
Isolate total RNA from the cells using a commercial RNA isolation kit.
2. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
3. Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for PPARδ target genes (e.g., LPL, H-FABP, UCP2), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Use a qPCR instrument to amplify and detect the DNA in real-time, typically with a fluorescent dye like SYBR Green.
4. Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle control.
Conclusion
This compound stands out as a potent and selective PPARδ agonist, making it a valuable tool for specifically interrogating the functions of this nuclear receptor. In contrast, telmisartan presents a more multifaceted pharmacological profile, acting as a dual PPARγ/δ partial agonist in addition to its primary function as an angiotensin II receptor blocker. This dual activity may offer therapeutic advantages in complex metabolic disorders where targeting multiple pathways is beneficial. The choice between these two compounds will ultimately depend on the specific research question or therapeutic goal, with this compound being ideal for focused PPARδ studies and telmisartan representing a compound with broader, pleiotropic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Telmisartan activates endogenous peroxisome proliferator-activated receptor-δ and may have anti-fibrotic effects in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Anti-Diabetic Effect of Telmisartan Through its Partial PPARγ-Agonistic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARdelta ligand this compound ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. PPAR agonist - Wikipedia [en.wikipedia.org]
- 11. Telmisartan, a partial agonist of peroxisome proliferator-activated receptor gamma, improves impairment of spatial memory and hippocampal apoptosis in rats treated with repeated cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct properties of telmisartan on agonistic activities for peroxisome proliferator-activated receptor γ among clinically used angiotensin II receptor blockers: drug-target interaction analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potential utility of telmisartan, an angiotensin II type 1 receptor blocker with peroxisome proliferator-activated receptor-gamma (PPAR-gamma)-modulating activity for the treatment of cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Downstream Gene Expression Changes Induced by L-165041: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of L-165041, a potent peroxisome proliferator-activated receptor delta (PPARδ) agonist, with other alternatives in modulating downstream gene expression. The information presented is supported by experimental data and detailed methodologies to assist researchers in validating the effects of this compound.
This compound and the PPARδ Signaling Pathway
This compound is a selective agonist for PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cellular differentiation.[1] Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[2][3]
The activation of PPARδ is known to influence a variety of biological processes.[4] Well-documented target genes of PPARδ include those involved in fatty acid oxidation and transport, such as carnitine palmitoyltransferase 1 (CPT1), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), angiopoietin-like 4 (ANGPTL4), and CD36.[4]
Caption: PPARδ Signaling Pathway Activation by this compound.
Comparison of this compound and Alternatives on Gene Expression
The primary alternative to this compound for activating the PPARδ pathway is GW501516. Both compounds are potent and selective PPARδ agonists, though GW501516 is reported to have higher selectivity.[5] The following tables summarize the observed changes in the expression of key downstream target genes upon treatment with this compound and GW501516.
Table 1: Upregulated Genes
| Gene | Function | This compound Fold Change | GW501516 Fold Change | Reference |
| PPARδ | Nuclear Receptor | Increased | - | [6] |
| Lipoprotein Lipase (LPL) | Lipid Metabolism | Significantly Higher | - | [6] |
| ATP-binding cassette transporter G1 (ABCG1) | Cholesterol Efflux | Increased | - | [1] |
| Pyruvate dehydrogenase kinase 4 (PDK4) | Glucose Metabolism | - | Increased | [7] |
| Carnitine palmitoyltransferase 1 (CPT1) | Fatty Acid Oxidation | - | Increased | [8] |
| Uncoupling protein 3 (UCP3) | Energy Expenditure | - | ~3-fold | [9] |
Table 2: Downregulated Genes
| Gene | Function | This compound Fold Change | GW501516 Fold Change | Reference |
| PPARγ | Nuclear Receptor | Lowered | - | [1] |
| Apolipoprotein B (ApoB) | Lipid Transport | Lowered | - | [1] |
| Interleukin 1 beta (IL-1β) | Inflammation | Lowered | - | [1] |
| Interleukin 6 (IL-6) | Inflammation | Lowered | - | [1] |
Experimental Protocols for Validating Gene Expression Changes
To validate the downstream gene expression changes induced by this compound, a multi-step experimental workflow is required, typically involving cell culture and treatment, RNA isolation, cDNA synthesis, and quantitative real-time PCR (qPCR).
Caption: Experimental Workflow for Gene Expression Validation.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: Select a cell line known to express PPARδ, such as HepG2 (human hepatoma), C2C12 (mouse myoblast), or primary hepatocytes.
-
Culture Conditions: Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Treatment: Treat cells with this compound at a desired concentration (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Total RNA Isolation:
-
Lysis: Lyse the cells using a reagent like TRIzol.
-
Phase Separation: Add chloroform (B151607) to separate the lysate into aqueous and organic phases.
-
Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.
-
Washing: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities.
-
Resuspension: Resuspend the purified RNA in RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
3. cDNA Synthesis (Reverse Transcription):
-
Reaction Mix: Prepare a master mix containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and RNase inhibitor.
-
RNA Template: Add a standardized amount of total RNA (e.g., 1 µg) to the reaction mix.
-
Incubation: Perform the reverse transcription reaction using a thermal cycler with appropriate temperature steps (e.g., priming, reverse transcription, and inactivation).
4. Quantitative Real-Time PCR (qPCR):
-
Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection system, forward and reverse primers for the target genes (e.g., LPL, ABCG1, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Primer Design: Design primers to be specific for the target gene and have a melting temperature of around 60°C. The amplicon size should ideally be between 100-200 base pairs.
-
qPCR Program:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
-
Data Collection: The qPCR instrument will measure the fluorescence at each cycle.
5. Data Analysis:
-
Cq Values: Determine the quantification cycle (Cq) values for each gene in the treated and control samples.
-
Normalization: Normalize the Cq values of the target genes to the Cq values of the housekeeping gene (ΔCq).
-
Fold Change Calculation: Calculate the fold change in gene expression using the 2-ΔΔCq method.
This comprehensive guide provides the necessary information and protocols for researchers to effectively validate the downstream gene expression changes induced by this compound and compare its performance with other PPARδ agonists. The provided experimental framework can be adapted to specific research needs and cell systems.
References
- 1. PPARdelta ligand this compound ameliorates Western diet-induced hepatic lipid accumulation and inflammation in LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peroxisome proliferator-activated receptor beta/delta agonist, GW501516, regulates the expression of genes involved in lipid catabolism and energy uncoupling in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARdelta activator GW-501516 has no acute effect on glucose transport in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
L-165041 Binding to PPARδ: A Comparative Guide to Biochemical Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biochemical assays used to confirm the binding of the selective PPARδ agonist, L-165041, to its target, the Peroxisome Proliferator-Activated Receptor δ (PPARδ). The performance of this compound is compared with other notable PPARδ agonists, GW501516 and Seladelpar (B1681609) (MBX-8025), supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Comparative Analysis of PPARδ Agonists
The binding affinity and functional potency of this compound and its alternatives for PPARδ are key determinants of their pharmacological activity. The following table summarizes the quantitative data obtained from various biochemical and cell-based assays.
| Compound | Assay Type | Parameter | Value (nM) | Selectivity |
| This compound | Radioligand Binding Assay | Kᵢ | 6[1][2][3] | >100-fold for PPARδ over PPARα and PPARγ[1][2] |
| Cell-Based Reporter Assay | EC₅₀ | 39[4] | - | |
| GW501516 | Radioligand Binding Assay | Kᵢ | 1 | >1000-fold for PPARδ over PPARα and PPARγ |
| Cell-Based Reporter Assay | EC₅₀ | 1 | - | |
| Seladelpar (MBX-8025) | Cell-Based Reporter Assay | EC₅₀ | 2[5][6][7][8][9][10][11] | >750-fold for PPARδ over PPARα and >2500-fold over PPARγ |
Experimental Protocols
Detailed methodologies for the principal biochemical assays used to characterize the binding of this compound and other ligands to PPARδ are outlined below.
Competitive Radioligand Binding Assay (e.g., Scintillation Proximity Assay - SPA)
This assay directly measures the binding affinity (Kᵢ) of a test compound by quantifying its ability to displace a radiolabeled ligand from the PPARδ Ligand Binding Domain (LBD).
Principle: A radiolabeled PPARδ agonist (e.g., [³H]-GW501516) is incubated with the purified PPARδ-LBD. In the presence of a competing unlabeled ligand like this compound, the amount of radioligand bound to the receptor decreases. The Scintillation Proximity Assay (SPA) is a homogeneous assay format where the PPARδ-LBD is captured on scintillant-containing beads. Only radioligand bound to the receptor-bead complex is close enough to excite the scintillant and produce a detectable light signal.
Detailed Methodology:
-
Reagents and Materials:
-
Purified recombinant human PPARδ-LBD (tagged, e.g., with GST or His).
-
Radioligand: [³H]-GW501516.
-
SPA beads (e.g., Protein A-coated PVT SPA beads).
-
Anti-GST or Anti-His antibody.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA and 1 mM DTT.
-
Test compounds: this compound, GW501516, Seladelpar dissolved in DMSO.
-
96-well or 384-well microplates.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In each well of the microplate, add the assay components in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]-GW501516 (typically at its Kd concentration).
-
Varying concentrations of the unlabeled test compound (this compound or alternatives) or vehicle (DMSO) for total binding and non-specific binding controls.
-
Purified PPARδ-LBD pre-incubated with the appropriate antibody.
-
SPA beads.
-
-
Seal the plate and incubate for a defined period (e.g., 2-4 hours) at room temperature with gentle agitation to allow binding to reach equilibrium.
-
Measure the light emission from each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (wells with a high concentration of unlabeled ligand) from the total binding (wells with vehicle).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures ligand binding indirectly by detecting the conformational change in the PPARδ-LBD upon ligand binding, which promotes the recruitment of a coactivator peptide.
Principle: The PPARδ-LBD is tagged with a donor fluorophore (e.g., Terbium-cryptate labeled antibody against a GST-tag on the receptor), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When an agonist like this compound binds to the PPARδ-LBD, it induces a conformational change that facilitates the binding of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for FRET to occur upon excitation of the donor. The time-resolved detection minimizes background fluorescence.
Detailed Methodology:
-
Reagents and Materials:
-
GST-tagged human PPARδ-LBD.
-
Terbium-cryptate labeled anti-GST antibody (donor).
-
d2-labeled coactivator peptide (e.g., a fragment of SRC-1/NCoA-1).
-
Assay Buffer: 50 mM HEPES pH 7.0, 50 mM KCl, 0.1% BSA, 1 mM DTT.
-
Test compounds (this compound and alternatives) in DMSO.
-
Low-volume 384-well microplates (black).
-
TR-FRET compatible microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the following to each well of the microplate:
-
Test compound or vehicle.
-
GST-PPARδ-LBD.
-
A pre-mixed solution of Terbium-labeled anti-GST antibody and d2-labeled coactivator peptide.
-
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay (typically 60-100 µs) following excitation (e.g., at 337 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value from the resulting sigmoidal dose-response curve.
-
Cell-Based Luciferase Reporter Assay
This functional assay measures the ability of a ligand to activate the transcriptional activity of PPARδ in a cellular context.
Principle: A host cell line (e.g., HEK293 or HepG2) is transiently or stably transfected with two plasmids: one expressing the full-length PPARδ protein and another containing a luciferase reporter gene under the control of a promoter with PPAR response elements (PPREs). When an agonist binds to and activates PPARδ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPREs, and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.
Detailed Methodology:
-
Reagents and Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for human PPARδ.
-
Expression plasmid for RXRα.
-
Luciferase reporter plasmid containing multiple PPREs upstream of a minimal promoter (e.g., pGL3-PPRE-luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds (this compound and alternatives) in DMSO.
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in the 96-well plates and allow them to attach overnight.
-
Co-transfect the cells with the PPARδ, RXRα, PPRE-luciferase, and control plasmids using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity (as fold activation over vehicle control) against the logarithm of the compound concentration.
-
Calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
PPARδ Signaling Pathway
The following diagram illustrates the canonical signaling pathway of PPARδ activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Seladelpar efficacy and safety at 3 months in patients with primary biliary cholangitis: ENHANCE, a phase 3, randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. gilead.com [gilead.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A phase II, randomized, open-label, 52-week study of seladelpar in patients with primary biliary cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor delta-PPARδ agonist (this compound) enhances bovine embryo survival and post vitrification viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-165041: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Understanding L-165041: A Summary of Key Data
While a comprehensive toxicological and environmental hazard profile for this compound is not publicly available, information from chemical suppliers provides some key data points. These should be considered when handling the compound and preparing it for disposal.
| Property | Value | Source |
| Chemical Name | [4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | [1][2] |
| Molecular Formula | C22H26O7 | [2][3] |
| Molecular Weight | 402.44 g/mol | [3] |
| Form | Solid | |
| Storage Temperature | 2-8°C or -20°C | |
| Solubility | Soluble in DMSO and DMF. Insoluble in water and ethanol. | [2] |
It is crucial to note that this compound is intended for laboratory research use only and is not for human or veterinary use.[2]
General Handling and Storage Precautions
Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound. Based on supplier recommendations and general laboratory best practices, the following procedures should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a tightly sealed container at the recommended temperature (2-8°C or -20°C) to prevent degradation.
-
Avoid Contamination: Use dedicated and clean equipment to prevent cross-contamination.
-
Spill Management: In the event of a spill, follow your institution's established protocols for cleaning up chemical spills.
Procedural Guidance for Disposal of this compound
In the absence of a specific SDS, the disposal of this compound must be managed as hazardous waste. The following step-by-step process, in consultation with your institution's Environmental Health and Safety (EHS) office, will ensure a safe and compliant disposal pathway.
-
Do Not Dispose Down the Drain or in Regular Trash: Due to its unknown environmental and toxicological effects, this compound should never be disposed of via the sanitary sewer or as regular solid waste.[4][5][6]
-
Treat as Hazardous Waste: Assume the compound is hazardous.[7] It should be collected in a designated, properly labeled hazardous waste container.[8]
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information. Do not use abbreviations.[8][9]
-
Segregation of Waste: Do not mix this compound waste with other incompatible waste streams.[5][8]
-
Contact Your EHS Office: Your institution's EHS office is the primary resource for guidance on hazardous waste disposal.[4][10] They will provide specific instructions for the collection, storage, and ultimate disposal of the chemical waste in accordance with local, state, and federal regulations.
-
Schedule a Waste Pickup: Arrange for a hazardous waste pickup through your EHS office.[11][12][13]
Logical Workflow for Disposal of a Research Chemical without an SDS
The following diagram illustrates the decision-making process for the proper disposal of a research chemical when a specific Safety Data Sheet is not available. This workflow ensures that safety and regulatory compliance are prioritized.
Caption: A workflow diagram illustrating the decision-making process for the safe and compliant disposal of a research chemical in the absence of a specific Safety Data Sheet (SDS).
By adhering to these general principles and institutional protocols, researchers can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize caution and compliance when dealing with research chemicals for which complete safety data is not available.
References
- 1. L-165,041 | PPARδ | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Managing Chemical Waste | EHS [research.cuanschutz.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. acs.org [acs.org]
- 7. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. wattbarind.com [wattbarind.com]
- 10. Chemical and Hazardous Waste | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 11. Waste Disposal | Environmental Health and Safety | Washington University in St. Louis [ehs.wustl.edu]
- 12. Chemical Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 13. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling L-165041
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of L-165041, a potent and selective PPARδ agonist. In the absence of a specific Safety Data Sheet (SDS), this document outlines a robust operational plan based on best practices for managing potent, cell-permeable bioactive small molecules.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive compound intended for research use only, stringent safety protocols must be followed to minimize exposure.[1] The following table summarizes the recommended Personal Protective Equipment (PPE) for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable lab coat with knit cuffs- Double nitrile gloves- Safety goggles with side shields- N95 or higher rated respirator | High risk of aerosolization and inhalation of fine particles. |
| Solution Preparation | - Disposable lab coat- Nitrile gloves- Safety goggles | Potential for splashes and spills. Work should be conducted in a chemical fume hood. |
| In Vitro / In Vivo Dosing | - Lab coat- Nitrile gloves- Safety glasses | To prevent skin and eye contact during experimental procedures. |
It is critical to always handle this compound within a certified chemical fume hood to prevent inhalation of any airborne particles or vapors. [2]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe and efficient workflow. The following diagram illustrates the key stages of the operational plan.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols: Safe Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials.[1] The recommended storage temperature is typically -20°C for long-term stability.
-
Clearly label the storage location with the compound's identity and any relevant hazard warnings.
2. Weighing and Solution Preparation:
-
Always perform these tasks in a certified chemical fume hood.
-
Before weighing, place a disposable liner on the balance to contain any spills.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Consult solubility information provided by the supplier. This compound is generally soluble in DMSO.
3. Experimental Use:
-
Handle all solutions of this compound with the same level of precaution as the solid compound.
-
When performing cell culture or animal studies, ensure that all procedures are conducted in a manner that minimizes the creation of aerosols.
-
Clearly label all tubes, plates, and cages containing this compound.
4. Decontamination:
-
After each use, decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Dispose of all cleaning materials as contaminated waste.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to protect personnel and the environment. All materials contaminated with this compound should be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | - Collect in a clearly labeled, sealed container.- Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant hazardous waste container.- Do not mix with general lab waste. |
| Contaminated Liquid Waste (e.g., unused solutions) | - Collect in a sealed, compatible waste container.- Label with the full chemical name and concentration.- Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, lab coats) | - Place in a designated, sealed bag for hazardous waste disposal. |
Never dispose of this compound or its contaminated materials in the regular trash or down the sanitary sewer. [3] Follow all institutional and local regulations for hazardous waste disposal.
Logical Relationships in Safety Protocol
The following diagram illustrates the interconnectedness of key safety elements when working with potent compounds like this compound.
Caption: A diagram showing how risk assessment informs all safety measures.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
